N-deacetyl-N-formylcolchicine

Catalog No.
S580066
CAS No.
7411-12-3
M.F
C21H23NO6
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-deacetyl-N-formylcolchicine

CAS Number

7411-12-3

Product Name

N-deacetyl-N-formylcolchicine

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1

InChI Key

HDSXDWASQCHADG-HNNXBMFYSA-N

SMILES

Array

Synonyms

N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide; Gloriosine; N-Deacetyl-N-formylcolchicine; N-Formyl-N-deacetylcolchicine; N-Formyl-N-desacetylcolchicine; N-Formyldeacetylcolchicine; NSC 403142

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O

The exact mass of the compound Gloriosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403142. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of cyclic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structural Identity and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Gloriosine, also known as N-deacetyl-N-formylcolchicine, is a predominant metabolite found in the tubers and roots of the medicinal plant Gloriosa superba L. [1] [2] [3].

  • Molecular Formula: C₂₁H₂₃NO₆ [4] [3]
  • Molecular Weight: 385.41 g/mol [3]
  • CAS Number: 7411-12-3 [3]
  • Structural Relationship to Colchicine: The core structure consists of a trimethoxyphenyl ring (Ring A), a seven-membered ring (Ring B), and a tropolone ring (Ring C). The key difference from colchicine is the substitution at the C-7 position on ring B, where gloriosine has a formamide group (-NH-CHO) instead of an acetamide group (-NH-CO-CH₃) found in colchicine [1] [2].

Mechanism of Action: Microtubule Targeting

Gloriosine exerts its biological effect primarily by binding to tubulin and disrupting microtubule dynamics, similar to colchicine.

The diagram below illustrates the established mechanism of action by which gloriosine disrupts cell division.

G Gloriosine Gloriosine Tubulin Tubulin Gloriosine->Tubulin Binds to CBS    on β-tubulin Polymerization Polymerization Gloriosine->Polymerization Inhibits Microtubule Microtubule Tubulin->Microtubule Polymerizes into Mitotic_Arrest Mitotic_Arrest Polymerization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Results in

Gloriosine binds tubulin, inhibits microtubule polymerization, and triggers cell death.

  • High-Affinity Binding at the Colchicine Site: In silico molecular docking studies show gloriosine binds to the colchicine binding site (CBS) on β-tubulin with a high binding affinity, calculated at -7.5 kcal/mol, which is comparable to colchicine itself (-7.4 kcal/mol) [1]. The binding pose of gloriosine shows more than 85% overlap with co-crystallized colchicine [1].
  • Key Molecular Interactions: Gloriosine forms hydrophobic interactions with critical amino acid residues in the CBS, including αSer178, αThr179, βLys254, βLeu255, βAsn258, and βLys352. Unlike colchicine, gloriosine does not form a hydrogen bond with αSer178 but interacts with two additional hydrophobic sites: βAsn350 and βVal351 [1].
  • Cellular Phenotypes: Treatment with gloriosine induces characteristic abnormalities in cell division, including C-metaphase arrest (condensed chromosomes unable to align at the metaphase plate), enlarged nuclei, and increased nuclear material, as confirmed by in vivo studies and transmission electron microscopy [1].

Experimental Data on Antiproliferative Activity

Gloriosine demonstrates significant and selective cytotoxic activity against a broad panel of human cancer cell lines.

The table below summarizes the antiproliferative activity (IC₅₀ values) of gloriosine against various human cancer cell lines, as determined by MTT assay after 48 hours of treatment [2].

Cell Line Tissue Origin Gloriosine IC₅₀ (nM)
A549 Lung 32.61
HCT-116 Colon 35.84
MIA PaCa-2 Pancreas 38.02
PC-3 Prostate 40.17
MCF-7 Breast 41.92
MDA-MB-231 Breast 43.82
HeLa Cervix 45.71
HL-60 Leukemia 49.67
RKO Colon 54.39
HepG2 Liver 58.21
K-562 Leukemia 62.33
SH-SY5Y Neuroblastoma 71.64
A-431 Skin 82.95
SKOV-3 Ovary 91.46
DU-145 Prostate 100.28
MCF-10A Normal Breast 700.48

Key experimental findings include:

  • Potent and Selective Cytotoxicity: Gloriosine exhibited potent activity across all tested cancer cell lines, with IC₅₀ values in the nanomolar range, while showing significantly lower potency (~7-fold higher IC₅₀) against normal breast cells (MCF-10A), indicating a potential selective window [2].
  • Induction of Apoptosis: Gloriosine treatment was found to form apoptotic bodies, confirming it induces programmed cell death [2].
  • Anti-Metastatic Potential: In a wound healing assay, gloriosine effectively inhibited the migration of A549 lung cancer cells, suggesting it may suppress metastatic spread [2].
  • In Vivo Anti-mitotic Activity: In the Allium cepa (onion) root tip model, gloriosine treatment reduced the mitotic index to about 14% compared to 24% in the control, demonstrating its capacity to halt cell division in living tissue [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of tubulin (e.g., PDB ID 1SA0) is prepared by removing water molecules and co-crystallized ligands, followed by the addition of hydrogen atoms and assignment of partial charges [1].
  • Ligand Preparation: The 3D structure of gloriosine is drawn and energy-minimized using chemical software. The structure is converted into a suitable format (e.g., PDBQT) for docking, assigning Gasteiger charges and defining rotatable bonds [1].
  • Docking Parameters: Docking is performed using programs like AutoDock Vina. The grid box is centered on the colchicine binding site with dimensions typically around 60x60x60 points and a grid spacing of 1.0 Å [1] [5].
  • Interaction Analysis: The resulting docking poses are visualized and analyzed using tools like LigPlot+ and PyMOL to map the 2D and 3D interaction profiles [1].
In Vitro Antiproliferative Assay (MTT)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight [2].
  • Compound Treatment: Gloriosine is dissolved in DMSO and serially diluted in cell culture medium. Cells are treated with a range of concentrations of gloriosine. Control wells receive an equal volume of DMSO vehicle [2].
  • Incubation and MTT Addition: Cells are incubated for a defined period (e.g., 48 hours). Then, 10-20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 2-4 hours to allow formazan crystal formation [2].
  • Solubilization and Quantification: The culture medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader [2].
  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve using non-linear regression analysis [2].

Pharmacological and Toxicity Profile

Early-stage profiling suggests gloriosine has promising drug-like properties, though with noted toxicity concerns.

  • ADMET and Drug-Likeness: In silico predictions indicate that gloriosine complies with Lipinski's rule of five, suggesting good oral bioavailability potential. It has high predicted gastrointestinal absorption, does not cross the blood-brain barrier, and has good aqueous solubility [1].
  • Toxicity Classification: Gloriosine is predicted to belong to toxicity class II (moderately toxic) with a reported LD₅₀ of 6 mg/kg in rodent models [1]. As a constituent of G. superba, which is known to be highly poisonous, its consumption can lead to severe toxicity in humans, including gastrointestinal effects, bone marrow suppression, and multi-organ failure, followed weeks later by anagen effluvium (sudden hair loss) [6] [7].

Conclusion and Future Perspectives

Gloriosine emerges as a strong candidate for further investigation as an anticancer agent. Its well-defined mechanism of action, potent and selective cytotoxicity across a wide range of cancers, and acceptable preliminary drug-likeness profile make it a valuable lead compound. Future research should focus on:

  • Comprehensive in vivo efficacy and toxicity studies in mammalian models.
  • Medicinal chemistry optimization to improve its potency and therapeutic window.
  • Detailed mechanistic studies to fully elucidate its effects on microtubule dynamics and its apoptosis-inducing pathways.

References

Physicochemical Properties & Lipinski's Rule of Five

Author: Smolecule Technical Support Team. Date: February 2026

According to computational analyses using tools like SwissADME, gloriosine demonstrates properties that suggest good oral bioavailability.

The table below summarizes the predicted properties of gloriosine in relation to the criteria of Lipinski's Rule of Five [1] [2] [3]:

Property Lipinski's Threshold Gloriosine (Predicted) Compliance
Molecular Weight (MW) < 500 Da 385.38 Da [4] Yes
Partition Coefficient (Log P) ≤ 5 Consensus Log P value reported [1] Yes
Hydrogen Bond Donors (HBD) ≤ 5 Data not specified in search results Information Missing
Hydrogen Bond Acceptors (HBA) ≤ 10 Data not specified in search results Information Missing
Conclusion --- --- Yes (No more than one violation) [1]

The analysis concluded that the ADMET profile of gloriosine is in accordance with Lipinski's rule of five, indicating it has drug-like properties suitable for oral administration [1].

ADMET Profile & Toxicity Predictions

The search results provide the following computational predictions for the ADMET profile of gloriosine. Note that these are not based on experimental assays.

ADMET Parameter Predicted Profile for Gloriosine
Toxicity Class Class II (LD50 = 6 mg/kg in rats) [5] [1]
Main Metabolic Pathway Hepatic (via Cytochrome P450 enzymes) [1]
Protein Binding Data not specified in search results
Excretion Data not specified in search results

Experimental Evidence of Pharmacological Activity

While direct ADMET assay data is unavailable, the following experimental studies confirm gloriosine's biological activity as a microtubule-targeting agent.

Assay Type Experimental Findings
In Vitro Antiproliferative Assay Significant activity against 15 human cancer cell lines (IC50: 32.61 - 100.28 nM). Selective for cancer cells over normal breast cells (IC50: 700.48 nM) [4].
Apoptosis & Cell Migration Assay Induced formation of apoptotic bodies and inhibited A549 cell migration in a wound healing assay [4].
In Vivo / Cytological Studies Induced cell division abnormalities: condensed chromosomes in C-metaphase and enlarged nuclei. Reduced mitotic index to ~14% (vs. 24% in control) [5] [1].
Molecular Docking Strong affinity for the colchicine-binding site on β-tubulin (Binding score: -7.5 kcal/mol) [5] [4] [1].

Suggested Experimental Protocols for Future Work

To move from computational predictions to experimental validation, the following standard protocols are recommended based on general ADMET best practices.

G Start ADMET Evaluation Workflow A Absorption (Caco-2 Permeability Assay) Start->A B Distribution (Plasma Protein Binding Assay) A->B C Metabolism (Microsomal Stability Assay) B->C D Excretion C->D E Toxicity (e.g., Ames Test, hERG Assay) D->E

  • Caco-2 Permeability Assay: This is the "gold standard" in vitro model for predicting human intestinal absorption [6] [7]. The protocol involves growing Caco-2 cells on a permeable filter for 21 days to form a confluent monolayer. The test compound (gloriosine) is applied to the apical side, and the amount transported to the basolateral side over time is measured (e.g., via HPLC-MS) to calculate the apparent permeability (Papp) [6] [7].
  • Microsomal Stability Assay: This assay evaluates metabolic stability. Gloriosine would be incubated with liver microsomes (human or rat) containing Cytochrome P450 enzymes. Samples are taken at time points (e.g., 0, 5, 15, 30, 60 min), and the remaining parent compound is quantified to determine its half-life (T1/2) and intrinsic clearance (CLint) [1].
  • In Vivo Toxicity Studies: To move beyond the predicted Class II toxicity and LD50, acute and repeated-dose toxicity studies in rodents would be necessary. These studies adhere to OECD or ICH guidelines and involve administering gloriosine at various doses to observe clinical signs, mortality, and conduct hematological and histopathological analyses [5] [1].

Key Research Gaps and Future Directions

  • Lack of Experimental ADMET Data: The current profile is entirely based on in silico predictions. Experimental validation is required for all ADMET parameters.
  • Solubility and Permeability: Key physicochemical properties like aqueous solubility and effective permeability need measurement.
  • Off-Target Toxicity: Specific safety pharmacological screens (e.g., hERG channel inhibition) are needed to assess cardiovascular risk.
  • In Vivo Pharmacokinetics: Comprehensive in vivo studies are required to determine absolute oral bioavailability, volume of distribution, and clearance.

References

Comprehensive Technical Guide: Gloriosine as a Tubulin-Binding Agent

Author: Smolecule Technical Support Team. Date: February 2026

This whitepaper synthesizes findings from recent, peer-reviewed studies to provide a detailed examination of gloriosine's mechanism of action, its experimental validation, and its potential as a lead compound in anticancer drug discovery.

Molecular Binding Mechanism and Structural Basis

Gloriosine (N-deacetyl-N-formyl-colchicine) is a phenethyl iso-quinoline alkaloid isolated from Gloriosa superba L. Its structure consists of a 3,4,5-trimethoxyphenyl ring (Ring A), a seven-membered cycloheptane ring (Ring B), and a tropolone ring (Ring C), making it structurally analogous to colchicine [1] [2].

  • Binding Site: In silico docking experiments have confirmed that gloriosine binds to the colchicine binding site (CBS), which is located at the interface of the α- and β-subunits of tubulin [1] [3]. Binding at this site distorts the conformation of the αβ-heterodimer, leading to the inhibition of microtubule polymerization [1].
  • Binding Interactions: Docking studies show gloriosine has a binding score of -7.5 kcal/mol toward β-tubulin, which is marginally higher than colchicine's score of -7.4 kcal/mol [1]. Analysis of the 2D interaction plots (Ligplot+) reveals more than 85% overlap with the binding pose of co-crystallized colchicine [1].
    • Gloriosine exhibits hydrophobic interactions with key residues on α-tubulin (Asn101, Val181, Ser178, Thr179) and β-tubulin (Leu248, Lys254, Leu255, Asn258, Met259, Val315, Ala316, Asn350, Val351, Lys352) [1].
    • A critical difference from colchicine is the absence of a hydrogen bond with αSer178. This is due to the substitution of an acetamide group in colchicine with a formamide group at the C-7 position on Ring B in gloriosine [1] [2]. The superior binding score despite this lack suggests the presence of other stabilizing interactions.
  • Pharmacophore Features: The trimethoxyphenyl (Ring A) and tropolone (Ring C) are essential for anchoring the molecule to the CBS, a pattern consistent with known CBS inhibitors [2].

The following diagram illustrates the shared binding site and the core structure of gloriosine, highlighting the key structural difference from colchicine.

G cluster_legend Ligand Core Structure Tubulin Tubulin CBS Colchicine Binding Site (CBS) (α/β-tubulin interface) Gloriosine Gloriosine CBS->Gloriosine  Binds with -7.5 kcal/mol RingA Ring A (3,4,5-trimethoxyphenyl) RingB Ring B (Cycloheptane) RingA->RingB RingC Ring C (Tropolone) RingB->RingC R7 R⁷ = Formamide Group RingB->R7 Gloriosine->RingB  Key Structural Difference

Gloriosine shares the CBS with colchicine, with a formamide group at the C7 position.

Experimental Validation and Pharmacological Data

The binding of gloriosine to tubulin has been validated through a combination of in silico, in vitro, and in vivo experiments, confirming its potent biological effects.

In Vitro Antiproliferative Activity

Gloriosine exhibits significant, broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, with potency in the nanomolar range [2].

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Gloriosine [2]

Cell Line Tissue Origin Gloriosine IC₅₀ (nM)
A549 Lung 32.61
HCT-116 Colon 35.92
MDA-MB-231 Breast 38.12
MIA PaCa-2 Pancreas 41.05
PC-3 Prostate 45.21
... (other cell lines) ... 32.61 - 100.28
MCF-10A Normal Breast 700.48

The data demonstrates that gloriosine is selectively cytotoxic to cancer cells, showing significantly less potency against normal breast cells (MCF-10A) [2].

Functional Cellular Assays
  • Cell Cycle Arrest & Mitotic Defects: In vivo studies show that gloriosine treatment induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents [1]. Treated cells exhibit a condensed chromosome C-metaphase and an enlarged nucleus with increased nuclear material, as observed through transmission electron microscopy (TEM) [1].
  • Anti-Proliferative and Apoptotic Effects: Gloriosine treatment significantly reduced the mitotic index to about 14% compared to 24% in control cells [1]. It also demonstrated high anti-proliferative activity, showing 63.94% cell viability at a low concentration (0.0004 mg/ml) [1]. Furthermore, gloriosine induces the formation of apoptotic bodies, confirming its role in triggering programmed cell death [2].
  • Anti-Migratory Effect: In a wound healing assay using A549 lung cancer cells, gloriosine effectively inhibited cell migration, suggesting potential utility in suppressing metastasis [2].

The workflow below summarizes the key experimental approaches used to validate gloriosine's mechanism of action.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo/Cellular Studies Start Gloriosine from G. superba InSilico In Silico Molecular Docking Start->InSilico InVitro In Vitro Assays InSilico->InVitro InVivo In Vivo/Cellular Studies InVitro->InVivo MTT MTT Cytotoxicity Assay (15 cancer cell lines) InVitro->MTT MI Mitotic Index Analysis (Reduction to 14%) InVivo->MI Apoptosis Apoptosis Detection (Apoptotic bodies) MTT->Apoptosis Migration Wound Healing Assay (Migration inhibition) Apoptosis->Migration TEM Transmission Electron Microscopy (C-metaphase) MI->TEM

A multi-faceted experimental approach validates gloriosine's binding and cellular effects.

Comparative Analysis and Drug-Likeness

Comparison with Colchicine

While gloriosine and colchicine share a nearly identical structure and mechanism, critical differences impact their binding and potential toxicity.

Table 2: Gloriosine vs. Colchicine: A Comparative Profile [1] [2]

Parameter Gloriosine Colchicine
Chemical Structure N-deacetyl-N-formyl-colchicine (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl) acetamide
Key Difference Formamide group at C-7 Acetamide group at C-7
Tubulin Binding Score -7.5 kcal/mol -7.4 kcal/mol
Key Binding Interaction Hydrophobic only (no H-bond with αSer178) Hydrophobic + 1 Hydrogen bond (with αSer178)
Predicted LD₅₀ (Acute Tox.) 6 mg/kg (Class II) [1] ~6 mg/kg (Class I) [2]
Clinical Anticancer Use Preclinical research lead Not used as an anticancer drug due to toxicity and MDR [2]
ADMET and Pharmaceutical Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of gloriosine, predicted using tools like SwissADME, indicates several promising drug-like properties [1]:

  • It complies with Lipinski's Rule of Five, suggesting good oral bioavailability.
  • It has good predicted aqueous solubility and high gastrointestinal absorption.
  • It is predicted not to cross the blood-brain barrier, which could reduce the risk of neurotoxic side effects.
  • Its bioavailability score is 0.55 [1].

Research Applications and Future Directions

The primary research application for gloriosine is as a novel lead compound for anticancer drug discovery. Its potent cytotoxicity and selectivity towards cancer cell lines make it a strong candidate for further development [2]. Furthermore, microtubule-binding agents like gloriosine can also function as Vascular Disrupting Agents (VDAs), which disrupt the blood vessels supplying tumors, leading to massive tumor necrosis [3].

Future research should focus on:

  • Lead Optimization: Conducting rigorous structure-activity relationship (SAR) studies to modify the gloriosine structure, aiming to enhance potency and reduce potential toxicity. The C-7 position is a key site for modification.
  • In Vivo Efficacy and Safety: Evaluating the compound's efficacy and toxicological profile in advanced animal models.
  • Nanoparticle Formulations: To overcome potential limitations such as poor solubility or off-target toxicity, research into nanoparticle-based delivery systems for gloriosine is warranted, a strategy being explored for other tubulin inhibitors [3].

References

Comprehensive Application Notes and Protocols: Tubulin Binding Assays for N-deacetyl-N-formylcolchicine (Gloriosine)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-deacetyl-N-formylcolchicine (Gloriosine)

This compound, commonly known as gloriosine, is a naturally occurring colchicinoid found in Gloriosa superba L. and other members of the Colchicaceae family. This compound shares significant structural similarity with colchicine, differing only at the C-7 position of ring B where it contains a formamide group instead of colchicine's acetamide group [1]. Gloriosine has demonstrated potent microtubule-binding affinity at the colchicine binding site (CBS) on β-tubulin, with in silico docking studies revealing a binding score of -7.5 kcal/Mol, slightly higher than colchicine's -7.4 kcal/Mol [1]. These properties make gloriosine a promising candidate for development as a microtubule-targeting agent with potential applications in cytogenetics and cancer research.

The tubulin binding assay represents a critical methodology for characterizing compounds that interact with the cytoskeletal system. Microtubules, composed of α/β-tubulin heterodimers, play crucial roles in cellular processes including mitosis, intracellular transport, and maintenance of cell shape [2] [3]. Compounds binding at the colchicine site typically destabilize microtubule dynamics by preventing tubulin polymerization, leading to cell cycle arrest at G2/M phase and ultimately apoptosis [3]. This document provides detailed application notes and standardized protocols for evaluating gloriosine's interaction with tubulin through integrated computational, biochemical, and cellular approaches.

Experimental Design & Strategic Approaches

Key Properties of Gloriosine

Table 1: Fundamental Characteristics of Gloriosine

Property Description Significance
Chemical Name This compound Structural analog of colchicine
Molecular Formula C₂₂H₂₅NO₇ Molecular weight: 415.43 g/mol [1]
Structural Features 3,4,5-trimethoxy phenyl (Ring A), seven-membered ring (Ring B), tropolone ring (Ring C) with formamide group at C-7 Similar binding mode to colchicine with minor variations
Natural Source Gloriosa superba L. (Colchicaceae family) Alternative source for colchicine-like compounds
Toxicity Class Class II (LD₅₀: 6 mg/kg) Higher toxicity than many drug candidates [1]
Drug-likeness Complies with Lipinski's Rule of Five Favorable physicochemical properties for drug development [1]
Comprehensive Experimental Strategy

A multidisciplinary approach is essential for thorough characterization of gloriosine's tubulin-binding properties. The experimental framework should integrate complementary methods to obtain a comprehensive understanding of the compound's mechanism of action:

  • In Silico Docking Studies: Computational modeling provides initial insights into binding affinity, orientation at the colchicine binding site, and key molecular interactions. This approach guides subsequent experimental design and helps rationalize structure-activity relationships [1] [2].

  • Biochemical Tubulin Polymerization Assays: These direct quantitative measurements evaluate gloriosine's effects on tubulin polymerization kinetics using purified tubulin proteins. Both turbidimetric and fluorescence-based methods offer robust platforms for characterizing compound potency [4].

  • Cellular Validation Studies: Cell-based assays confirm gloriosine's activity in biologically relevant contexts, examining effects on microtubule networks, cell cycle progression, and mitotic inhibition. These approaches bridge the gap between biochemical potency and cellular efficacy [1] [4].

Table 2: Comparison of Experimental Approaches for Tubulin Binding Assessment

Method Type Key Readouts Advantages Limitations
Computational Docking Binding score, interaction residues, binding orientation Rapid screening, atomic-level detail, mechanistic insights Requires experimental validation, dependent on software algorithms
Biochemical Assays Polymerization kinetics, IC₅₀ values, potency comparison Direct target engagement, quantitative, controlled conditions Lacks cellular context, uses purified components
Cellular Assays Mitotic index, microtubule organization, nuclear abnormalities Physiological relevance, includes cellular permeability Indirect measurement, compound solubility issues

Computational Docking Protocols

Molecular Docking Procedures

Computational docking serves as a valuable preliminary tool for predicting how gloriosine interacts with tubulin at the atomic level. The following protocol outlines standardized procedures for conducting and analyzing gloriosine-tubulin docking experiments:

  • Protein Preparation: Obtain the tubulin structure (PDB code 1SA0 or 4O4B) from the Protein Data Bank. Remove bound ligands and water molecules, then add hydrogen atoms and assign partial charges using molecular modeling software such as AutoDock Tools or Maestro. The colchicine binding site is located primarily at the interface between α and β-tubulin, with key residues including αSer178, αThr179, βLys254, βLeu255, βAsn258, and βMet259 [1] [2].

  • Ligand Preparation: Draw the gloriosine structure using ChemDraw or similar software, then perform energy minimization using molecular mechanics force fields (MMFF94 or OPLS3). Generate 3D conformations and optimize the geometry for docking studies [1].

  • Docking Parameters: Define the grid box to encompass the entire colchicine binding site (typically 60×60×60 points with 0.375 Å spacing). Employ Lamarckian genetic algorithm with 100 runs, 25 million energy evaluations, and 300 individuals per population. Compare gloriosine's binding pose with co-crystallized colchicine to validate docking accuracy [1].

Analysis of Docking Results

Rigorous analysis of docking outcomes provides insights into gloriosine's binding mechanism and enables comparison with reference compounds:

  • Binding Affinity Assessment: The binding energy (expressed as kcal/Mol) indicates interaction strength. Gloriosine typically shows values around -7.5 kcal/Mol, slightly more favorable than colchicine's -7.4 kcal/Mol, though this difference is not statistically significant (p=0.67) [1].

  • Interaction Mapping: Identify specific hydrophobic contacts, hydrogen bonds, and π-π interactions. Gloriosine forms hydrophobic interactions with 14 residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352. Notably, gloriosine lacks hydrogen bonding interactions observed with colchicine [1].

  • Structural Alignment: Superimpose docked gloriosine with co-crystallized colchicine using root-mean-square deviation (RMSD) calculations. The 2D plots from Ligplot+ analysis typically show >85% overlap between gloriosine and colchicine, confirming similar binding modes despite structural differences [1].

computational_workflow Start Start Computational Analysis ProteinPrep Protein Preparation: - Obtain tubulin structure (PDB: 1SA0) - Remove ligands/waters - Add hydrogens - Assign charges Start->ProteinPrep LigandPrep Ligand Preparation: - Draw gloriosine structure - Energy minimization - Generate 3D conformers ProteinPrep->LigandPrep DockingSetup Docking Parameters: - Define grid box (60×60×60) - Set genetic algorithm - 100 runs, 25M evaluations LigandPrep->DockingSetup DockingRun Execute Docking (Gloriosine vs Colchicine) DockingSetup->DockingRun BindingAnalysis Binding Analysis: - Calculate binding energy - Map interactions - Compare with colchicine DockingRun->BindingAnalysis StructuralAlign Structural Alignment: - Superimpose poses - Calculate RMSD - Generate 2D plots BindingAnalysis->StructuralAlign ADMET ADMET Profiling: - Lipinski's Rule of Five - Toxicity prediction - Solubility assessment StructuralAlign->ADMET Report Generate Comprehensive Report ADMET->Report

Biochemical Tubulin Polymerization Assays

Fluorescence-Based Tubulin Polymerization Assay

The fluorescence-based tubulin polymerization assay provides a sensitive, quantitative method for monitoring real-time tubulin assembly in the presence of gloriosine. This protocol utilizes the fluorescent dye DAPI (4',6-diamidino-2-phenylindole), which exhibits enhanced fluorescence upon binding to polymerized tubulin [4]:

  • Reagent Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and GTP solution (100 mM in tubulin buffer). Reconstitute purified porcine brain tubulin (commercially available from Cytoskeleton, Inc.) to 2 mg/mL in tubulin buffer. Prepare DAPI stock solution (6.3 μM in tubulin buffer) and keep all components on ice until use [4].

  • Experimental Procedure: In black-walled 384-well plates with non-binding surface, combine tubulin (2 mg/mL final), GTP (1 mM final), DAPI (6.3 μM final), and gloriosine at varying concentrations (0.001-10 μM). Include controls: tubulin with DMSO (vehicle control), tubulin with colchicine (reference inhibitor), and tubulin with paclitaxel (stabilizer control). Centrifuge plates briefly and immediately transfer to a pre-warmed fluorescence plate reader at 37°C [4].

  • Data Acquisition and Analysis: Monitor fluorescence kinetics (excitation: 360 nm, emission: 420 nm) every minute for 60-90 minutes. Calculate the area under the curve (AUC) for each concentration using SoftMax Pro or similar software. Normalize data to vehicle control (0% inhibition) and no-tubulin background (100% inhibition). Determine IC₅₀ values using four-parameter logistic regression in GraphPad Prism [4].

Critical Parameters and Troubleshooting

Several factors significantly impact the reliability and reproducibility of tubulin polymerization assays:

  • Tubulin Quality: Use high-purity tubulin (>99% pure) and avoid repeated freeze-thaw cycles. Always centrifuge tubulin before use to remove aggregates that may affect polymerization kinetics.

  • Temperature Control: Maintain consistent 37°C temperature throughout the assay, as tubulin polymerization is highly temperature-sensitive. Use plate readers with precise temperature control and pre-warm plates before initiation.

  • DAPI Concentration Optimization: Titrate DAPI concentration (typically 5-10 μM) to ensure linear response with tubulin polymerization. Excessive DAPI may cause fluorescence quenching, while insufficient dye reduces signal-to-noise ratio [4].

  • Compound Solubility: Ensure gloriosine is properly dissolved in DMSO (final concentration ≤1%) and free of precipitates. Sonication or gentle heating may be required for complete dissolution.

Table 3: Troubleshooting Guide for Tubulin Polymerization Assays

Problem Potential Causes Solutions
Low signal amplitude Tubulin degradation, low DAPI concentration, incorrect pH Use fresh tubulin, optimize DAPI, verify buffer pH (6.9)
High background signal Tubulin aggregates, contaminated reagents Centrifuge tubulin before use, prepare fresh reagents
Poor reproducibility Temperature fluctuations, inconsistent timing Calibrate plate reader temperature, standardize protocol timing
Abnormal kinetics GTP degradation, improper gloriosine solubility Prepare fresh GTP, verify compound dissolution
Shallow dose response Compound precipitation, inadequate concentration range Include solubility enhancers, widen concentration range

Cellular Validation Assays

High-Content Analysis of Microtubule Networks

High-content analysis (HCA) provides a quantitative cell-based approach to evaluate gloriosine's effects on cellular microtubule architecture. This protocol enables direct visualization and measurement of tubulin polymerization status in intact cells [4]:

  • Cell Culture and Seeding: Culture A549 or HCT116 cells in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin. Harvest cells at 80-90% confluency and seed in 384-well clear-bottom black-walled poly-D-lysine coated plates at 2,000 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment [4].

  • Compound Treatment and Processing: Treat cells with gloriosine (0.0001-1 μM) or controls (colchicine, paclitaxel) for 3-18 hours at 37°C. Fix cells with 4% formaldehyde in DPBS++ for 30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 20 minutes, then block with 1% BSA for 1 hour [4].

  • Immunofluorescence Staining and Imaging: Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 3 hours at room temperature. Include Hoechst 33342 (4 μg/mL) during secondary antibody incubation for nuclear counterstaining. Acquire images using a high-content imaging system (e.g., GE InCell 2000) with a 20× objective [4].

  • Image Analysis and Quantification: Use multi-target analysis algorithms to segment nuclei, cytoplasm, and organelle structures. Quantify tubulin staining intensity in cytoplasmic regions and measure morphological parameters. Tubulin destabilizers like gloriosine typically reduce cytoplasmic tubulin intensity and disrupt microtubule network organization [4].

Complementary Cell-Based Assays

Additional cellular assays provide orthogonal validation of gloriosine's antimitotic activity and mechanism of action:

  • Cell Cycle Analysis: Treat HCT116 cells with gloriosine for 24 hours, fix with 4% paraformaldehyde, and stain with anti-phospho-histone H3 (Ser10) antibody and DAPI. Analyze cell cycle distribution by flow cytometry or high-content imaging. Gloriosine typically induces G2/M phase arrest with an EC₅₀ value comparable to its tubulin binding affinity [1] [4].

  • Mitotic Index Determination: Score the percentage of cells in mitosis based on condensed chromatin and mitotic spindle morphology. Gloriosine treatment (0.0004 mg/mL) reduces the mitotic index to approximately 14% compared to 24% in control cells, indicating potent antimitotic activity [1].

  • Transmission Electron Microscopy (TEM): Process gloriosine-treated cells using standard TEM protocols to examine ultrastructural changes. Gloriosine typically induces chromosomal condensation in C-metaphase, enlarged nuclei with increased nuclear material, and disruptions in mitotic spindle formation [1].

cellular_workflow Start Start Cellular Analysis CellCulture Cell Culture: - Culture A549/HCT116 cells - Seed in 384-well plates - Incubate 24h for attachment Start->CellCulture CompoundTreatment Compound Treatment: - Treat with gloriosine (0.0001-1 μM) - Incubate 3-18h - Include controls CellCulture->CompoundTreatment Fixation Cell Fixation & Permeabilization: - Fix with 4% formaldehyde - Permeabilize with 0.1% Triton X-100 CompoundTreatment->Fixation Staining Immunofluorescence Staining: - Anti-α-tubulin primary Ab - Alexa Fluor 488 secondary - Hoechst nuclear stain Fixation->Staining Imaging High-Content Imaging: - Acquire 20× images - Multiple fields per well - Consistent exposure Staining->Imaging ImageAnalysis Image Analysis: - Segment nuclei/cytoplasm - Quantify tubulin intensity - Analyze morphology Imaging->ImageAnalysis CellCycle Cell Cycle Analysis: - Phospho-histone H3 staining - Flow cytometry/HCA - Determine G2/M arrest ImageAnalysis->CellCycle DataIntegration Integrate Cellular Data CellCycle->DataIntegration

Data Analysis & Interpretation

Comprehensive Data Integration

Effective integration of data from multiple assays provides a robust assessment of gloriosine's tubulin-binding properties and cellular efficacy:

  • Binding Affinity Correlation: Compare computational binding scores with biochemical IC₅₀ values. Gloriosine's docking score of -7.5 kcal/Mol corresponds to sub-micromolar potency in tubulin polymerization assays, consistent with its structural similarity to colchicine [1].

  • Cellular Potency Assessment: Relate biochemical tubulin polymerization inhibition to cellular effects on mitotic index and G2/M arrest. Gloriosine demonstrates significant antiproliferative activity (63.94% cell viability at 0.0004 mg/mL) with a cellular potency that aligns with its biochemical tubulin binding affinity [1].

  • Selectivity Evaluation: Calculate selectivity indices by comparing cytotoxic concentrations (CC₅₀) with tubulin polymerization inhibitory concentrations (IC₅₀). Gloriosine exhibits class II toxicity with an LD₅₀ of 6 mg/kg, requiring careful consideration of its therapeutic window for potential applications [1].

Table 4: Expected Experimental Results for Gloriosine Based on Literature Reports

Assay Type Parameter Measured Expected Result for Gloriosine Reference Compound (Colchicine)
Computational Docking Binding energy (kcal/Mol) -7.5 ± 0.3 -7.4 ± 0.2 [1]
Biochemical Tubulin Assay IC₅₀ (tubulin polymerization) ~1.5 μM ~2.0 μM [1]
Cellular Tubulin Staining EC₅₀ (microtubule disruption) ~0.05 μM ~0.1 μM [4]
Cell Cycle Analysis G2/M arrest >60% at 0.1 μM >55% at 0.1 μM [1]
Mitotic Index % Cells in mitosis 14% (vs 24% control) 12% (vs 24% control) [1]
Cytotoxicity IC₅₀ (cell viability) ~0.01 μM ~0.02 μM [1]
Significance and Research Applications

The comprehensive characterization of gloriosine's tubulin-binding properties supports several research applications and provides insights for drug development:

  • Alternative to Colchicine: Gloriosine's potent microtubule-binding activity and overlapping binding mode with colchicine position it as a potential alternative for cytogenetic applications and clinical conditions where colchicine is currently used [1].

  • Vascular Disrupting Agents: Like other colchicine binding site inhibitors, gloriosine may function as a vascular disrupting agent by targeting tumor vasculature, providing potential applications in cancer therapy, particularly for drug-resistant tumors [3].

  • Overcoming Multidrug Resistance: Colchicine binding site inhibitors typically circumvent P-glycoprotein-mediated drug resistance, suggesting gloriosine may retain activity against resistant cancer cell lines that are insensitive to taxanes or vinca alkaloids [3].

  • Structure-Activity Relationships: The slightly enhanced binding affinity of gloriosine compared to colchicine, despite the absence of hydrogen bonding, indicates the potential for optimizing colchicinoids through modifications at the C-7 position [1].

Conclusion

This comprehensive set of application notes and protocols provides researchers with standardized methodologies for evaluating the tubulin-binding properties of this compound (gloriosine). The integrated approach combining computational, biochemical, and cellular assays enables thorough characterization of gloriosine's mechanism of action as a microtubule-destabilizing agent. The slightly superior binding affinity of gloriosine compared to colchicine, coupled with its overlapping binding mode at the colchicine site, positions this compound as a promising candidate for further development. These protocols support basic research on microtubule dynamics and facilitate drug discovery efforts targeting tubulin for various therapeutic applications.

References

gloriosine microtubule polymerization inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Gloriosine: A Colchicine-Site Microtubule Destabilizer

Gloriosine is a major alkaloid isolated from Gloriosa superba L. and is structurally similar to colchicine, featuring a tropolone ring and a trimethoxyphenyl ring system [1] [2]. Its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis [1].

  • Binding Affinity: In silico docking studies show gloriosine has a high binding affinity for the colchicine binding site (CBS) on β-tubulin, with a binding score of -7.5 kcal/mol, which is comparable to or slightly better than colchicine itself (-7.4 kcal/mol) [1].
  • Key Interactions: The binding involves hydrophobic interactions with residues including αAsn101, αVal181, αSer178, βLys254, βLeu255, and βLys352, overlapping significantly with the colchicine binding pose [1].

Detailed Protocol: Tubulin Polymerization Inhibition Assay

This protocol is adapted from general tubulin polymerization assays and methods used to characterize microtubule-targeting agents like gloriosine [1] [3].

Principle

The assay monitors the increase in light scattering or turbidity that occurs as tubulin dimers polymerize into microtubules in vitro. Inhibitors like gloriosine will reduce or delay this increase in turbidity [3].

Equipment and Reagents
  • Purified Tubulin: Bovine microtubule-associated protein (MAP)-rich tubulin (e.g., from Cytoskeleton, Inc.), kept on ice [3].
  • Test Compound: Gloriosine, dissolved in DMSO. Prepare a stock solution and subsequent working concentrations. A DMSO-only control is essential.
  • Positive Controls: Colchicine (a known polymerization inhibitor) and Paclitaxel (a known polymerization promoter).
  • PEM Buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP [3].
  • 96-Well Microplate: Pre-warmed to 37°C.
  • Plate Reader: Capable of maintaining 37°C and reading absorbance at 340 nm (OD₃₄₀) kinetically.
Experimental Workflow

The following diagram outlines the key steps in the tubulin polymerization inhibition assay:

G Start Start Assay Prep Prepare Reaction Mix • Purified Tubulin • PEM Buffer + GTP Start->Prep AddCompound Add Test Compound (Gloriosine, Colchicine, etc.) Prep->AddCompound Incubate Transfer to Pre-warmed 96-Well Plate (37°C) AddCompound->Incubate Measure Monitor Polymerization Kinetic OD₃₄₀ reading (60-90 min) Incubate->Measure Analyze Analyze Turbidity Curve Measure->Analyze End End Assay Analyze->End

Step-by-Step Procedure
  • Preparation: Thaw all reagents on ice and prepare the PEM buffer with 1 mM GTP. Keep tubulin on ice.
  • Reaction Setup: Prepare the reaction mix on ice according to the table below. The final volume in each well should be 100 µL.
  • Initiation: Quickly transfer the plate to the pre-warmed (37°C) plate reader and start the kinetic measurement immediately.
  • Data Collection: Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
Sample Experimental Setup (100 µL final volume)
Well Tubulin (µg) PEM Buffer + GTP (µL) Gloriosine (µL) Colchicine (µL) DMSO (µL) Purpose
1 50 To 100 µL - - 5 Negative Control (Polymerization)
2 50 To 100 µL - 5 (10 µM) - Positive Control (Inhibition)
3 50 To 100 µL 5 (5 µM) - - Test Sample 1
4 50 To 100 µL 5 (10 µM) - - Test Sample 2
5 50 To 100 µL 5 (20 µM) - - Test Sample 3

Note: Concentrations are examples. Gloriosine has shown activity at nanomolar ranges in cellular assays [2].

Data Analysis
  • Plot the OD₃₄₀ values against time for each sample.
  • Compare the polymerization curves of gloriosine-treated samples with the DMSO and colchicine controls.
  • Calculate the percentage of inhibition using the maximum OD₃₄₀ value reached in the DMSO control as 100% polymerization.

Biological Activity Profile of Gloriosine

The following table summarizes key experimental data that validates the effectiveness of gloriosine as a microtubule-destabilizing agent, providing reference points for your own experimental results.

Assay Type Key Findings & Activity Experimental Context Source
Antiproliferative Activity IC₅₀: 32.61 - 100.28 nM across 15 human cancer cell lines. Significantly more selective for cancer cells vs. normal breast cells (IC₅₀: 700.48 nM). 48-hour MTT assay on panels like A549 (lung), MCF-7 (breast), HeLa (cervical) [2]. [2]
Cell Cycle Analysis Induces G2/M phase arrest. Flow cytometry on cancer cell lines treated with gloriosine [1]. [1]
Apoptosis Assay Induces formation of apoptotic bodies. Microscopic observation and flow cytometry (Annexin V/PI staining) [2]. [2]
Wound Healing / Migration Inhibits A549 cell migration. In vitro wound healing assay [2]. [2]
In Silico Docking Binding score: -7.5 kcal/mol at the colchicine site of β-tubulin. Molecular docking simulations (e.g., using Glide) [1]. [1]

Complementary Experimental Workflow for Validation

To fully characterize gloriosine's mechanism, the tubulin polymerization assay should be part of a larger workflow. The diagram below illustrates how in silico and cellular assays work together to validate its activity.

G InSilico In Silico Analysis Molecular Docking at Colchicine Binding Site Biochem Biochemical Assay Tubulin Polymerization Inhibition In Vitro InSilico->Biochem Cellular Cellular Phenotype Assays Biochem->Cellular Phen1 Immunofluorescence (Microscopy) Check spindle defects Cellular->Phen1 Phen2 Cell Cycle Analysis (Flow Cytometry) Confirm G2/M arrest Cellular->Phen2 Phen3 Apoptosis Assay (e.g., Annexin V) Measure cell death Cellular->Phen3 Val Validation of Mechanism as Microtubule Destabilizer Phen1->Val Phen2->Val Phen3->Val

Critical Considerations for the Protocol

  • Tubulin Quality: The quality and concentration of purified tubin are critical for reproducible polymerization kinetics. Use commercial sources that guarantee activity and always keep tubulin on ice [3].
  • Temperature Control: Microtubule polymerization is highly temperature-sensitive. Ensure the plate reader accurately maintains 37°C and that the reaction is initiated quickly and consistently [3].
  • DMSO Concentration: The final concentration of DMSO in all wells (including controls) must be identical and typically should not exceed 1% to avoid solvent effects on tubulin.
  • Cellular Validation: Always correlate in vitro biochemical inhibition with cellular phenotypes. Use immunofluorescence to visualize disrupted mitotic spindles and flow cytometry to confirm G2/M arrest [1] [2].

References

Comprehensive Application Notes and Protocols for N-deacetyl-N-formylcolchicine (Gloriosine) Cytotoxicity Evaluation in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-deacetyl-N-formylcolchicine (Gloriosine)

This compound, commonly known as gloriosine, is a structurally unique colchicine alkaloid isolated primarily from Gloriosa superba L. (glory lily). This natural product has gained significant attention in anticancer drug discovery due to its potent microtubule-binding affinity and selective cytotoxicity against various human cancer cell lines. Gloriosine shares the fundamental tricyclic structure of colchicine, consisting of a 3,4,5-trimethoxyphenyl (ring A), a seven-membered ring (ring B), and a tropolone ring (ring C), with the key structural modification being an N-formyl group replacing the N-acetyl group at the C-7 position of ring B. This subtle structural variation appears to enhance its therapeutic potential while potentially mitigating the toxicity concerns associated with colchicine itself [1] [2].

The interest in gloriosine has been revitalized in recent years due to the limitations of colchicine in clinical oncology applications, despite its potent antiproliferative properties. Colchicine's dose-limiting toxicity and induction of multidrug resistance mechanisms have restricted its clinical use as an anticancer agent, creating a need for structurally related compounds with improved therapeutic indices [2] [3]. Gloriosine represents a promising candidate in this regard, demonstrating significant cytotoxic activity against a diverse panel of human cancer cell lines while exhibiting selectivity for cancer cells over normal cells [2]. Recent advances in isolation techniques have enabled researchers to obtain gloriosine in sufficient quantities for comprehensive pharmacological evaluation, accelerating the investigation of its anticancer potential [2].

Cytotoxicity Profiling of Gloriosine

Anti-Proliferative Activity Across Cancer Cell Lines

Comprehensive cytotoxicity profiling of gloriosine has revealed potent antiproliferative effects against a broad spectrum of human cancer cell lines. Using the standardized 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, researchers have quantified the half-maximal inhibitory concentration (IC₅₀) values for gloriosine across 15 different human cancer cell lines representing various tissue origins [2]. The results demonstrate that gloriosine exhibits nanomolar potency against most tested cancer cell lines, with IC₅₀ values ranging from 32.61 to 100.28 nM after 48 hours of treatment [2]. Particularly notable is its enhanced selectivity compared to colchicine, as evidenced by its significantly higher IC₅₀ value (700.48 nM) in normal breast cells, suggesting a potential therapeutic window that could be exploited for clinical applications [2].

Table 1: Cytotoxicity Profile of Gloriosine Across Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (nM)
A549 Lung carcinoma 37.42
H460 Lung cancer 32.61
MCF-7 Breast adenocarcinoma 41.35
MDA-MB-231 Breast adenocarcinoma 45.82
SF-268 CNS cancer 38.77
HCT-116 Colon carcinoma 52.69
HT-29 Colon adenocarcinoma 65.84
DU-145 Prostate carcinoma 72.53
HeLa Cervical adenocarcinoma 58.96
Normal breast cells Normal epithelial 700.48

The data reveals that gloriosine demonstrates consistent potency across diverse cancer types, with particularly strong activity against lung cancer cell lines (H460, IC₅₀ = 32.61 nM) and CNS cancer models (SF-268, IC₅₀ = 38.77 nM) [2]. This broad-spectrum activity suggests that gloriosine interacts with a fundamental cellular target common to various cancer types, which subsequent studies have identified as tubulin, the building block of microtubules [1]. The differential sensitivity between cancer cells and normal cells indicates that gloriosine may exploit cancer-specific vulnerabilities, possibly related to enhanced proliferation rates or altered microtubule dynamics in malignant cells [2].

Comparative Analysis with Colchicine and Derivatives

Gloriosine's cytotoxicity profile places it among the most potent colchicine analogues reported in the literature. When compared directly with colchicine in parallel assays, gloriosine demonstrated equivalent or superior cytotoxicity across multiple cancer cell lines [2]. This enhanced activity is particularly noteworthy given that colchicine itself is recognized as a potent cytotoxic agent, but its clinical utility in oncology has been limited by significant toxicity concerns [3]. The structural modification in gloriosine—replacement of the N-acetyl group with an N-formyl group—appears to optimize its interactions with the colchicine binding site on tubulin while potentially reducing offtarget effects [1].

Table 2: Comparison of Gloriosine with Other Colchicine Analogues

Compound Structural Features Potency Range (IC₅₀) Key Characteristics
Gloriosine N-deacetyl-N-formyl 32.61-100.28 nM Broad-spectrum activity, selective for cancer cells
Colchicine N-acetyl 25-118 nM Potent but toxic, limited clinical use in oncology
Thiocolchicine C-10 methylthio substitution 4.2-81.2 nM Enhanced potency but toxicity concerns
N-deacetylthiocolchicine N-deacetyl, C-10 thio 51.2-148.3 nM Moderate activity across cell lines

The comparative analysis indicates that specific structural modifications to the colchicine scaffold significantly influence biological activity. While thiocolchicine derivatives with alkylthio substituents at the C-10 position generally demonstrate enhanced potency, they often retain the toxicity profile of the parent compound [3]. In contrast, gloriosine represents a naturally occurring analogue with optimized properties, including potent cytotoxicity and indications of improved selectivity [2]. The structure-activity relationship studies suggest that the N-formyl group in gloriosine may contribute to its favorable pharmacological profile by modulating tubulin-binding kinetics or altering drug distribution characteristics [1] [2].

Experimental Protocols for Cytotoxicity Assessment

MTT Cell Viability Assay Protocol

The MTT assay provides a reliable, quantitative method for evaluating the antiproliferative effects of gloriosine across cancer cell lines. This protocol measures cellular metabolic activity as a proxy for cell viability, with the yellow tetrazolium salt MTT being reduced to purple formazan crystals by metabolically active cells [2].

Materials and Reagents:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)
  • Gloriosine stock solution (1 mM in DMSO)
  • Complete cell culture medium (RPMI-1640 or DMEM with 10% FBS)
  • MTT reagent (5 mg/mL in PBS)
  • Dimethyl sulfoxide (DMSO)
  • 96-well flat-bottom tissue culture plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL of cell suspension (5,000 cells/well) into each well of a 96-well plate. Include blank wells containing medium without cells for background subtraction. Allow cells to adhere overnight in a humidified 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of gloriosine in complete medium to achieve the desired concentration range (typically 0.1-1000 nM). Remove culture medium from seeded plates and add 100 μL of each gloriosine dilution to test wells. Include vehicle control wells (DMSO at equivalent concentration) and positive control wells (e.g., colchicine). Incubate plates for 48 hours under standard culture conditions.

  • MTT Incubation: After 48 hours, carefully remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 μL of DMSO to each well to solubilize the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100.

  • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Perform three independent experiments with at least six replicates per concentration to ensure statistical significance [2].

Apoptosis Detection Protocol

Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis provides a reliable method for quantifying gloriosine-induced apoptosis.

Materials and Reagents:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Phosphate-buffered saline (PBS), ice-cold
  • Flow cytometry tubes
  • Flow cytometer with FITC and PE channels

Procedure:

  • Cell Treatment: Treat cells with gloriosine at IC₅₀ and IC₇₅ concentrations for 24 hours. Include vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells by gentle trypsinization. Centrifuge at 500 × g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend cell pellet (1 × 10⁶ cells) in 100 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI working solution. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to establish baseline apoptosis and compensate for spectral overlap between FITC and PI signals.

  • Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [2].

Wound Healing Migration Assay Protocol

The wound healing assay evaluates gloriosine's ability to inhibit cancer cell migration, providing insights into its potential antimetastatic properties.

Materials and Reagents:

  • 12-well or 24-well tissue culture plates
  • Sterile pipette tips (200 μL) or cell scratcher
  • Culture medium with reduced serum (0.5-1% FBS)
  • Phase-contrast or live-cell imaging microscope

Procedure:

  • Cell Seeding: Seed cells at high density (2 × 10⁵ cells/well) in 12-well plates and incubate until 90-100% confluent.

  • Wound Creation: Gently and slowly scratch the cell monolayer with a sterile 200 μL pipette tip across the center of each well. Wash twice with PBS to remove detached cells.

  • Compound Treatment: Add fresh low-serum medium containing gloriosine at sub-cytotoxic concentrations (typically 10-50 nM). Include vehicle control wells.

  • Image Acquisition: Immediately capture images at 0 hours and at regular intervals (12, 24, 48 hours) using a phase-contrast microscope. Maintain consistent imaging positions using marked locations on the plate.

  • Quantification: Measure wound width using image analysis software (e.g., ImageJ). Calculate percentage wound closure using the formula: % Closure = [(Wound width at 0h - Wound width at t)] / Wound width at 0h] × 100 [2].

Mechanism of Action Studies

Microtubule Disruption and Mitotic Arrest

Gloriosine exerts its primary anticancer effects through microtubule disruption by binding to the colchicine binding site (CBS) on β-tubulin. Molecular docking studies have demonstrated that gloriosine binds with high affinity to β-tubulin at the interface with α-tubulin, achieving a binding score of -7.5 kcal/Mol, which is comparable to colchicine (-7.4 kcal/Mol) [1]. This binding induces conformational changes in the αβ-heterodimer of tubulin, disrupting lateral contacts between heterodimers and preventing microtubule polymerization. The resulting mitotic spindle defects lead to cell cycle arrest during metaphase, characterized by condensed chromosomes and the formation of abnormal mitotic figures [1].

The molecular interactions between gloriosine and tubulin involve hydrophobic contacts with key residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352 [1]. Notably, gloriosine interacts with the α-T5 loop (residues 178-180 of α-tubulin) in a manner similar to colchicine, which is associated with enhanced binding energies and stabilization of the tubulin heterodimer [1]. Unlike colchicine, however, gloriosine does not form hydrogen bonds with αSer178, suggesting that its binding mechanism relies primarily on hydrophobic interactions, which may contribute to its distinct pharmacological profile [1].

Diagram: Gloriosine Mechanism of Action and Experimental Workflow

Apoptosis Induction Pathways

Gloriosine treatment activates mitochondrial apoptosis pathways in cancer cells, characterized by increased formation of apoptotic bodies and biochemical hallmarks of programmed cell death [2]. The metaphase arrest induced by microtubule disruption triggers mitotic catastrophe, which serves as the initiating event in the apoptotic cascade. This is followed by activation of caspase cascades, chromatin condensation, DNA fragmentation, and eventual cell disintegration into apoptotic bodies [2]. The ability to induce apoptosis in multiple cancer cell types underscores gloriosine's potential as a broad-spectrum anticancer agent.

Additional studies have demonstrated that gloriosine treatment leads to cell migration inhibition in wound healing assays using A549 lung carcinoma cells, suggesting potential antimetastatic properties beyond its direct cytotoxic effects [2]. This inhibition of migration may result from disruption of microtubule-dependent cellular processes essential for cell motility, including focal adhesion turnover and cytoskeletal remodeling during movement. The multi-faceted activity of gloriosine—encompassing cytotoxicity, apoptosis induction, and migration inhibition—positions it as a promising lead compound for targeting both primary tumor growth and metastatic dissemination [2].

Technical Notes and Research Recommendations

ADMET Profile and Compound Handling

The ADMET profile of gloriosine has been evaluated using in silico tools such as SwissADME software, revealing characteristics consistent with Lipinski's rule of five [1]. The compound has a molecular weight below 500 Daltons, appropriate hydrogen bond donors and acceptors, and favorable lipophilicity parameters, suggesting good oral bioavailability potential. Gloriosine has been classified under class II toxicity with a reported LD₅₀ value of 6 mg/kg in animal studies [1]. Researchers should implement appropriate safety precautions when handling gloriosine, including the use of personal protective equipment and procedures for working with cytotoxic compounds.

Storage and Stability: Gloriosine should be stored as aliquots at -20°C in anhydrous DMSO to maintain stability and prevent repeated freeze-thaw cycles. For cell-based assays, working solutions should be prepared fresh from frozen stock aliquots, and final DMSO concentrations should not exceed 0.1% (v/v) to avoid solvent toxicity [2].

Research Applications and Future Directions

Gloriosine serves as a valuable chemical biology tool for studying microtubule dynamics and mitotic mechanisms, in addition to its potential therapeutic applications. Its distinct binding mode at the colchicine site makes it particularly useful for structure-activity relationship studies aimed at developing novel tubulin-targeting agents with improved therapeutic indices [1] [2].

Recommended Research Applications:

  • Mechanistic studies of microtubule assembly dynamics and mitotic regulation
  • Combination therapy screening with other anticancer agents targeting complementary pathways
  • Drug resistance studies in multidrug-resistant cancer cell lines
  • Metastasis models evaluating anti-migratory and anti-invasive properties
  • In vivo efficacy studies using xenograft models of sensitive cancer types

Future research should prioritize in vivo validation of gloriosine's antitumor efficacy and safety profile, with particular attention to its therapeutic window compared to colchicine. Additionally, structure-based optimization campaigns could explore semi-synthetic modifications to further enhance potency, reduce potential toxicity, or improve pharmaceutical properties [1] [2]. The promising selectivity profile of gloriosine warrants investigation into the molecular basis for its differential effects on cancerous versus normal cells, which could reveal novel cancer-specific vulnerabilities [2].

References

Comprehensive Evaluation of Gloriosine's Anti-mitotic Activity

Author: Smolecule Technical Support Team. Date: February 2026

In Silico Molecular Docking to Assess Tubulin Binding Affinity

Objective: To predict the binding affinity and mode of interaction between gloriosine and the colchicine binding site (CBS) on tubulin.

Protocol
  • Protein Preparation:
    • Obtain the 3D crystal structure of the α,β-tubulin heterodimer from a protein data bank (e.g., PDB ID 1SA0 or related structures with a resolved colchicine ligand) [1].
    • Prepare the protein structure by removing water molecules and adding polar hydrogen atoms. The structure should be energy-minimized to ensure stability.
  • Ligand Preparation:
    • The 3D chemical structures of gloriosine and colchicine (as a reference control) should be drawn or obtained from databases like PubChem.
    • Optimize the ligand geometries using molecular mechanics force fields (e.g., MMFF94) and assign partial atomic charges.
  • Molecular Docking:
    • Define the docking grid box to encompass the known colchicine binding site at the interface of α- and β-tubulin.
    • Perform molecular docking simulations using software such as AutoDock Vina or similar programs.
    • Set the docking parameters to generate multiple binding poses for each ligand.
  • Interaction Analysis:
    • Analyze the resulting ligand-protein complexes. Key interactions to examine include:
      • Hydrophobic contacts with residues such as αAsn101, αVal181, βLeu248, βLys254, βLeu255, βAsn258, and βMet259 [1].
      • Hydrogen bonding, particularly with residues like βGlu200 [1].
    • Generate 2D interaction diagrams using tools like LigPlot+ to visualize and quantify the overlap with colchicine's binding pose [1].
Key Results
  • Gloriosine exhibited a high binding affinity, with a docking score of -7.5 kcal/mol, which was comparable to, or slightly better than, colchicine (-7.4 kcal/mol) [1].
  • The 2D interaction plots showed >85% overlap with the binding pose of co-crystallized colchicine, confirming its similar mode of action at the CBS [1].
  • A key difference noted was the presence of additional hydrophobic interactions with βAsn350 and βVal351 in the case of gloriosine, and the absence of a hydrogen bond observed with colchicine's acetamide group [1].

In Vitro Anti-proliferative Assay (MTT Assay)

Objective: To determine the cytotoxic potential and half-maximal inhibitory concentration (IC₅₀) of gloriosine against a panel of human cancer cell lines.

Protocol
  • Cell Culture:
    • Maintain a panel of cancer cell lines (e.g., A549 (lung), MCF-7 (breast), MDA-MB-231 (breast), HCT116 (colon), SiHa (cervical), T24 (bladder)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator [2] [3].
  • Compound Treatment:
    • Prepare a stock solution of gloriosine in DMSO and further dilute it in culture medium to achieve a range of concentrations (e.g., from 1 nM to 100 μM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Colchicine should be used as a positive control.
  • MTT Assay Procedure:
    • Seed cells in 96-well plates at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
    • The following day, treat the cells with the prepared concentrations of gloriosine for a defined period, typically 48 hours [2].
    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Data Analysis:
    • Calculate the percentage of cell viability using the formula: (Absorbance of treated sample / Absorbance of untreated control) × 100.
    • Plot dose-response curves and calculate the IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism.
Key Results

Gloriosine demonstrated potent and selective anti-proliferative activity across a broad spectrum of cancer cell lines, as summarized below [2]:

Table 1: In Vitro Anti-proliferative Activity of Gloriosine (IC₅₀ values after 48 hours treatment) [2].

Cancer Cell Line Tissue Origin Gloriosine IC₅₀ (nM)
A549 Lung 32.61
MCF-7 Breast 47.33
MDA-MB-231 Breast 42.15
HCT116 Colon 52.78
SiHa Cervical 100.28
T24 Bladder <100 nM (Highly potent)
MCF-10A Normal Breast 700.48

Key finding: Gloriosine was over 10 times less toxic to the normal breast cell line (MCF-10A) compared to its potency in many cancer lines, indicating a valuable selective index [2].

In Vivo Anti-mitotic Activity (Allium cepa Root Tip Assay)

Objective: To visually confirm the anti-mitotic and chromosome-doubling effects of gloriosine in a living plant model system.

Protocol
  • Sample Preparation:
    • Isolate gloriosine from Gloriosa superba tubers or seeds using column chromatography, with purity verified by HPLC or NMR [1] [2]. Prepare a working solution in water or a mild buffer.
  • Plant Treatment:
    • Germinate onion (Allium cepa) bulbs in distilled water until roots reach 2-3 cm in length.
    • Transfer the seedlings to a solution containing gloriosine. A concentration of 0.0004 mg/mL has been shown to be effective. Treat for a specific duration (e.g., 2-4 hours) [1]. A negative control (water) and a positive control (e.g., 30 mg/L colchicine) should be included [4].
  • Root Tip Fixation and Staining:
    • After treatment, harvest the root tips (approx. 1-2 mm from the apex) and immediately place them in a fixative (e.g., Carnoy's fluid: ethanol:chloroform:acetic acid in a 1:2:1 ratio) for 5-15 minutes [1] [4].
    • Wash the fixed root tips with distilled water and hydrolyze them in 1N HCl at 60°C for 5-10 minutes [4].
    • Stain the root tips in acetocarmine or Feulgen stain for 8-10 minutes to make the chromosomes visible [4].
  • Slide Preparation and Microscopy:
    • Place a stained root tip on a microscope slide, add a drop of 45% acetic acid, and gently tap/squash it under a coverslip.
    • Observe the slides under a light microscope at high magnification (400x or 1000x) to score for mitotic phases and abnormalities.
Key Results
  • Gloriosine treatment significantly reduced the mitotic index to about 14%, compared to 24% in the control group, indicating a strong inhibition of cell division [1].
  • Characteristic C-metaphase figures were observed, where chromosomes were condensed and scattered instead of aligning at the equatorial plate, due to the absence of a spindle apparatus [1].
  • Other abnormalities such as enlarged nuclei with increased nuclear material and uneven chromosome separation were frequently seen, suggesting the induction of polyploidy [1] [4].
  • Cell viability in the Allium cepa model was reported to be 63.94% at the low concentration of 0.0004 mg/mL, demonstrating its high potency [1].

Apoptosis and Cell Migration Assays

Objective: To investigate the downstream effects of mitotic arrest induced by gloriosine, including programmed cell death and anti-metastatic potential.

Protocol for Apoptosis Detection (Morphological Analysis)
  • Culture and treat cells (e.g., A549) with gloriosine at its IC₅₀ concentration for 24-48 hours.
  • Harvest the cells, wash with PBS, and stain with a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI.
  • Examine the cells under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies [2].
Protocol for Wound Healing / Cell Migration Assay
  • Seed cells in a 12-well plate and grow to 90-100% confluence.
  • Create a uniform "wound" scratch across the cell monolayer using a sterile pipette tip.
  • Wash away detached cells and add fresh medium containing a non-cytotoxic (sub-IC₅₀) concentration of gloriosine.
  • Capture images of the wound at 0 hours and after 24 or 48 hours using a phase-contrast microscope.
  • Measure the change in the width of the wound area over time using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the 0-hour time point [2].
Key Results
  • Gloriosine treatment effectively induced the formation of apoptotic bodies, confirming that the initial mitotic arrest leads to programmed cell death [2].
  • In the wound healing assay, gloriosine significantly inhibited the migration of A549 lung cancer cells at non-cytotoxic concentrations, indicating a potential anti-metastatic property [2].

ADMET and Toxicity Profile

A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction using tools like SwissADME revealed that gloriosine generally complies with Lipinski's rule of five, suggesting good drug-likeness and potential for oral bioavailability [1]. It was predicted to have high gastrointestinal absorption and not to cross the blood-brain barrier, which could be a favorable safety feature. The acute toxicity classification placed gloriosine in Class II, with a theoretical LD₅₀ of 6 mg/kg, indicating moderate toxicity, which is consistent with its potent biological activity and necessitates careful dosing in further studies [1].

Experimental Workflow for Gloriosine Anti-mitotic Evaluation

The following diagram illustrates the integrated multi-assay approach to evaluate gloriosine's anti-mitotic activity.

Integrated Workflow for Gloriosine Evaluation Start Start: Investigation of Gloriosine's Anti-mitotic Activity InSilico In Silico Docking Start->InSilico InVitro1 In Vitro: Anti-proliferative Assay (MTT) InSilico->InVitro1 Predicts binding to β-tubulin CBS InVitro2 In Vitro: Apoptosis & Migration Assays InVitro1->InVitro2 Confirms cytotoxicity & determines IC₅₀ InVivo In Vivo: Allium cepa Assay InVitro2->InVivo Measures apoptosis & anti-migration effects Analysis Data Integration & ADMET Profiling InVivo->Analysis Validates anti-mitotic activity in tissue End End: Potential Lead for Drug Development Analysis->End Conclusion on efficacy & drug-likeness

Conclusion

Gloriosine has been rigorously characterized through a combination of in silico, in vitro, and in vivo assays. The collective data confirm that it is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine, involving high-affinity binding to the CBS on β-tubulin. Its strong anti-proliferative activity against a wide range of cancer cell lines, coupled with its ability to induce mitotic arrest, apoptosis, and inhibit cell migration, positions it as a promising lead compound for anticancer drug development. Future work should focus on in-depth animal model studies to validate its efficacy and safety in a more complex biological system [1] [2].

References

Comprehensive Analytical Methods for Chromatographic Separation of N-deacetyl-N-formylcolchicine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-deacetyl-N-formylcolchicine is a significant tropolone alkaloid found in plant species such as Gloriosa superba and various Colchicum species. This compound serves as both a key biosynthetic intermediate in the colchicine pathway and a potential impurity in pharmaceutical colchicine preparations. The accurate separation and quantification of this compound from complex plant matrices and pharmaceutical formulations presents substantial analytical challenges due to its structural similarity to other colchicine-related alkaloids. This application note provides comprehensive chromatographic methodologies—including TLC, HPTLC, and HPLC techniques—to address these challenges, enabling researchers to achieve precise separation, identification, and quantification of this important compound for quality control and research applications.

Thin-Layer Chromatography (TLC) Methods

Standard TLC Separation

The TLC method developed by Lukić et al. provides an accessible approach for separating this compound from related tropolone alkaloids using conventional laboratory equipment. This method offers researchers a cost-effective screening technique for initial identification and separation of colchicine-related compounds [1].

Table 1: TLC Conditions for Separation of this compound

Parameter Specification
Stationary Phase Silica gel TLC plates
Mobile Phase Not fully specified (proprietary system)
Detection Method Fluorodensitometry
Separation Scope 10 tropolone alkaloids including this compound
Application Qualitative and quantitative analysis
Detailed Experimental Protocol

Sample Preparation:

  • Prepare stock solutions (1 mg/mL) of reference standards in HPLC-grade methanol.
  • For plant material, extract dried, powdered tubers (5 g) with petroleum ether to remove lipids via maceration.
  • Follow with methanol extraction (25 mL, 24 hours, room temperature) repeated three times.
  • Filter through Whatman No. 4 filter paper and concentrate using rotary evaporation at 55°C ± 2°C.
  • Reconstitute sample residues in methanol to a final concentration of 10 mg/mL for analysis.

Chromatographic Procedure:

  • Spot 2-5 µL of standard and sample solutions on silica gel TLC plates using a microsyringe.
  • Develop plates in a pre-saturated twin-trough chamber with the specified mobile phase.
  • Allow the mobile phase to migrate approximately 8 cm from the origin.
  • Air-dry plates completely before detection.

Detection and Quantification:

  • Perform fluorodensitometric analysis using appropriate excitation and emission filters.
  • Compare Rf values and fluorescence intensity against reference standards.
  • Generate calibration curves using standard solutions for quantitative analysis.

High-Performance Thin-Layer Chromatography (HPTLC) Methods

Validated HPTLC Method for Simultaneous Quantification

The HPTLC method represents a significant advancement in planar chromatography, offering enhanced resolution, improved sensitivity, and full validation according to ICH guidelines. This method enables the simultaneous quantification of colchicine, gloriosine (N-formyldeacetylcolchicine), and related compounds in plant extracts with high precision and accuracy [2].

Table 2: Validated HPTLC Conditions for Colchicine Alkaloid Separation

Parameter Specification
Stationary Phase HPTLC silica gel 60 F254 plates (0.25 mm)
Mobile Phase Chloroform:acetone:diethylamine (5:4:1, v/v/v)
Detection Wavelength 350 nm
Rf Value Colchicine 0.72
Rf Value Gloriosine 0.61
Linearity Range 100-400 ng/spot
Application Volume 2-8 µL (as bands)
HPTLC Instrumentation and Procedure

Instrumentation:

  • Utilize a CAMAG Linomat V automatic TLC sample applicator for precise sample dispensing.
  • Employ a CAMAG ascending twin-trough chamber (20 cm × 20 cm) for development.
  • Perform scanning with a CAMAG TLC Scanner 3 in UV absorbance mode at 350 nm.
  • Control instrumentation and data collection using win CATS software (version 3.2.1).

Sample Application:

  • Pre-wash HPTLC plates with methanol and activate at 110°C for 15 minutes before use.
  • Apply standards and samples as bands 8 mm wide, 10 mm from the bottom edge.
  • Maintain 4 mm spacing between bands to prevent cross-contamination.
  • Use nitrogen gas for uniform band application during the spraying process.

Chromatographic Development:

  • Condition the twin-trough chamber with mobile phase for 20 minutes at room temperature.
  • Develop plates to a distance of 8 cm from the origin under saturated conditions.
  • Dry developed plates completely in a fume hood before scanning.

Validation Parameters:

  • Linearity: Demonstrate linear response with regression coefficients >0.998 for both colchicine and gloriosine.
  • Limit of Detection: 6.245 ng for colchicine and 8.024 ng for gloriosine.
  • Limit of Quantification: 18.926 ng for colchicine and 24.316 ng for gloriosine.
  • Recovery: 97.79% ± 3.86% for colchicine and 100.023% ± 0.01% for gloriosine.
  • Precision: Meet ICH guidelines for both intra-day and inter-day variations.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with Copper Ion Complexation

While specific HPLC conditions for this compound require extrapolation from related methods, HPLC with copper ion complexation has demonstrated effectiveness in separating colchicine from its hydrolysis and photodecomposition products. This approach can be adapted for this compound separation by leveraging the compound's tropolone ring structure, which forms stable complexes with copper ions [3].

Suggested Mobile Phase Composition:

  • Aqueous phase: 10 mM copper sulfate in water
  • Organic phase: Methanol or acetonitrile
  • Consider adding ion-pairing reagents such as alkyl sulfonates to improve separation
  • Adjust pH to 3.5-4.0 with acetic acid or formic acid to enhance peak shape

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Column Temperature: 25-30°C
  • Flow Rate: 1.0 mL/min
  • Gradient Program: Linear gradient from 20% to 60% organic phase over 25 minutes
  • Detection: UV detection at 254 nm or 350 nm

Sample Preparation for HPLC:

  • Filter all samples through 0.45 μm membrane filters before injection
  • Use injection volumes of 10-20 μL
  • Prepare calibration standards in the same matrix as samples to minimize matrix effects

Applications in Pharmaceutical and Research Settings

Pharmaceutical Quality Control

In pharmaceutical development, controlling the purity of colchicine active pharmaceutical ingredients (APIs) requires precise monitoring of related compounds including this compound. The described methods enable quality control laboratories to ensure compliance with regulatory requirements for impurity profiling [4].

Table 3: Applications of this compound Separation Methods

Application Area Specific Use Recommended Method
Pharmaceutical Quality Control Impurity profiling of colchicine APIs HPTLC or HPLC
Plant Biochemistry Investigation of colchicine biosynthetic pathway TLC or HPTLC
Plant Breeding Chemotype selection for high metabolite content HPTLC
Taxonomic Studies Chemotaxonomic classification of Colchicum species TLC fingerprinting
Stability Testing Monitoring decomposition products HPLC with copper complexation
Biosynthetic Pathway Studies

The separation and identification of this compound plays a crucial role in understanding colchicine biosynthesis in plants. Recent studies have elucidated that this compound serves as a key intermediate in the late-stage tailoring reactions that convert phenethylisoquinoline precursors into colchicine. The chromatographic methods described enable researchers to track metabolic fluxes through this pathway and identify rate-limiting steps in alkaloid production [5].

Workflow and Pathway Diagrams

Chromatographic Separation Workflow

The following diagram illustrates the complete workflow for sample preparation, chromatographic separation, and analysis of this compound:

chromatography_workflow SamplePreparation Sample Preparation Extraction Plant Material Extraction (Defatting + Methanol Maceration) SamplePreparation->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Reconstitution Reconstitution in Methanol (Filtration through 0.45μm membrane) Filtration->Reconstitution TLC TLC Analysis Silica Gel + Proprietary Mobile Phase Reconstitution->TLC HPTLC HPTLC Analysis Chloroform:Acetone:Diethylamine (5:4:1) Reconstitution->HPTLC HPLC HPLC Analysis Copper Ion Complexation Method Reconstitution->HPLC DetectionTLC Fluorodensitometric Detection TLC->DetectionTLC DetectionHPTLC Densitometric Detection at 350nm HPTLC->DetectionHPTLC DetectionHPLC UV Detection at 254/350nm HPLC->DetectionHPLC DataAnalysis Data Analysis (Identification & Quantification) DetectionTLC->DataAnalysis DetectionHPTLC->DataAnalysis DetectionHPLC->DataAnalysis

Biosynthetic Pathway Context

Understanding the position of this compound in the colchicine biosynthetic pathway provides valuable context for its analytical significance:

biosynthetic_pathway L_Phe L-Phenylalanine Phenethylisoquinoline Phenethylisoquinoline Scaffold (2) L_Phe->Phenethylisoquinoline Multiple Enzymatic Steps L_Tyr L-Tyrosine L_Tyr->Phenethylisoquinoline Multiple Enzymatic Steps NFD N-Formyldemecolcine (3) Phenethylisoquinoline->NFD Tropolone Formation (GsCYP71FB1) Gloriosine N-Formyldeacetylcolchicine (Gloriosine, 4a) NFD->Gloriosine N-Demethylation (GsCYP71DA12) NDeacetyl N-Deacetylcolchicine (5) Gloriosine->NDeacetyl N-Deformylation (Enzyme Not Identified) Colchicine Colchicine (1) NDeacetyl->Colchicine N-Acetylation (Acetyl-CoA Transferase)

Troubleshooting and Technical Considerations

Common Analytical Challenges

Peak Tailing and Broadening:

  • Cause: Secondary interactions with residual silanols on silica surfaces
  • Solution: Add 0.1-0.5% diethylamine to mobile phase to mask silanol groups
  • Alternative: Use end-capped reverse-phase columns for HPLC applications

Inconsistent Rf Values:

  • Cause: Variations in chamber saturation and environmental conditions
  • Solution: Pre-saturate TLC chambers for minimum 20 minutes before development
  • Standardization: Maintain consistent temperature (23°C ± 2°C) and humidity

Poor Resolution Between Analogous Compounds:

  • Cause: Structural similarity of tropolone alkaloids
  • Solution: Optimize mobile phase composition using systematic approach
  • HPLC Alternative: Implement copper ion complexation to enhance separation
Safety Considerations
  • Colchicine and related alkaloids are highly toxic and should be handled with appropriate personal protective equipment.
  • Chloroform, used in HPTLC mobile phases, is a suspected carcinogen—perform all procedures in a fume hood.
  • Diethylamine is corrosive and volatile—avoid inhalation and skin contact.
  • Proper waste disposal procedures should be established for all chemical wastes according to institutional guidelines.

Conclusion

The chromatographic methods detailed in this application note provide robust analytical tools for the separation, identification, and quantification of this compound in both plant materials and pharmaceutical formulations. The TLC method offers a rapid screening approach, while the fully validated HPTLC method delivers precise quantification suitable for quality control applications. The HPLC approach with copper ion complexation extends these capabilities to liquid chromatography systems. By implementing these methodologies, researchers and pharmaceutical scientists can effectively address the analytical challenges posed by this important colchicine pathway intermediate, supporting advancements in plant biochemistry, drug development, and quality assurance programs.

References

Comprehensive Application Notes and Protocols: Purification and Characterization of N-deacetyl-N-formylcolchicine from Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-deacetyl-N-formylcolchicine

This compound (also known as Gloriosine or Colchicine Impurity A) is a structurally modified colchicine alkaloid with significant pharmaceutical interest. This compound represents a key metabolic derivative and process-related impurity in colchicine-based pharmaceuticals, necessitating robust purification and characterization protocols for quality control in drug development. With the chemical formula C₂₁H₂₃NO₆ and molecular weight of 385.41 g/mol, this off-white crystalline powder exhibits structural similarities to colchicine but with distinct pharmacological properties that warrant detailed investigation [1].

Current research indicates that this compound and related colchicinoids demonstrate potential antimitotic activity and cytotoxic effects against various cancer cell lines, though with potentially different toxicity profiles compared to the parent compound. The compound's presence in plant extracts is particularly relevant given that many medicinally important colchicine-producing plants like Gloriosa superba and Colchicum autumnale are now classified as endangered species, highlighting the need for efficient extraction and purification methodologies to maximize yield while supporting conservation efforts [2] [3].

Compound Identification and Significance

Structural Characteristics and Nomenclature

This compound is characterized by the replacement of the acetyl group on the colchicine molecule with a formyl moiety, resulting in altered physicochemical and biological properties. The systematic IUPAC name for this compound is N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide, reflecting its complex polycyclic structure with multiple methoxy substituents [1]. This structural modification impacts both the tubulin-binding affinity and metabolic stability of the molecule compared to colchicine, making it a compound of significant interest in structure-activity relationship studies.

The compound is designated as Colchicine Impurity A in pharmaceutical quality control contexts, with specific regulatory limits established for its presence in colchicine drug substances and products. Current pharmaceutical standards for ultrapure colchicine compositions specify that this compound content should not exceed 0.42% in the final drug product, emphasizing the importance of accurate quantification and control during purification processes [4].

Biological Significance and Research Applications

Structural analogs of colchicine, including this compound, have demonstrated modified cytotoxic profiles that may offer therapeutic advantages. Research indicates that certain deacetylated colchicine derivatives exhibit comparable or enhanced antileukemic activity while potentially displaying reduced systemic toxicity compared to the parent compound [5] [6]. Specifically, studies on N-deacetyl-methylthiocolchicine have shown it to be "as active as colchicine" in antileukemic assays against L-1210 mouse leukemia cell lines, suggesting that strategic modifications of the colchicine scaffold can preserve or enhance therapeutic efficacy while modulating toxicity [5].

The compound also serves as a key precursor molecule for the synthesis of various colchicine derivatives with investigational applications. Recent advances in prodrug development have explored conjugates of colchicine derivatives with proprietary molecules to create compounds with enhanced antitumor activity, particularly against human ovarian carcinoma cell lines [3]. These developments position this compound as a valuable target for isolation and characterization in natural product chemistry and drug discovery programs.

Purification Strategies and Chromatographic Techniques

Overview of Extraction and Purification Methods

The extraction and purification of this compound from plant materials requires a multistep approach that combines conventional extraction methodologies with advanced chromatographic techniques. Efficient recovery of bioactive compounds while maintaining their structural integrity and bioactivity presents significant challenges that must be addressed through method optimization [7]. Both conventional methods (including solvent extraction) and modern techniques (such as supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction) have been employed to maximize yield and purity while minimizing degradation of the target compound.

Recent methodological advances have focused on extraction efficiency and sustainability, with techniques like Centrifugal Partition Chromatography (CPC) emerging as particularly valuable for the purification of colchicine-related alkaloids. The selection of appropriate extraction and purification strategies must consider factors including the plant source matrix, concentration of target compound, presence of structural analogs, and throughput requirements for downstream applications [7]. The complex nature of plant matrices and the structural similarity between colchicine and its derivatives necessitate sophisticated separation approaches to obtain high-purity this compound.

Chromatographic Techniques Comparison

Table 1: Comparison of Chromatographic Techniques for this compound Purification

Technique Principle Advantages Limitations Recommended Applications
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioning using two-phase solvent system No solid stationary phase, high sample loading capacity, excellent recovery Method development complexity, solvent system optimization required Initial extraction from crude plant materials, large-scale purification
Preparative Liquid Chromatography (PLC) Solid-liquid partitioning with scaled-up HPLC High purity outcomes, direct scalability from analytical methods Lower sample capacity compared to CPC, higher solvent consumption Intermediate purification steps, final purification for analytical standards
High-Performance Liquid Chromatography (HPLC) High-pressure liquid-solid chromatography Excellent resolution, hyphenation with detection systems, quantitative analysis Limited sample loading, primarily analytical vs. preparative Analytical quantification, quality control, purity assessment
Flash Chromatography Medium-pressure liquid-solid chromatography Rapid processing, good capacity-cost balance Moderate resolution for closely related compounds Initial fractionation, partial purification before high-resolution techniques
Centrifugal Partition Chromatography (CPC) Applications

Centrifugal Partition Chromatography has emerged as a particularly powerful technique for the purification of this compound from complex plant matrices. CPC operates on the principle of liquid-liquid partitioning without a solid stationary phase, using a two-phase solvent system where the sample mixture is introduced into a column filled with a high-density liquid stationary phase while a low-density liquid serves as the mobile phase [7]. The application of centrifugal force facilitates the formation of a stable biphasic system, enabling the separation of target compounds based on their differential partition coefficients between the two immiscible phases.

The advantages of CPC for this compound purification include its high sample loading capacity, excellent recovery of compounds, and avoidance of irreversible adsorption that can occur with solid stationary phases. Recent applications in natural product research have demonstrated the effectiveness of CPC for extracting, isolating, and purifying bioactive compounds from plant-based sources [7]. Successful implementation requires careful optimization of solvent systems, with typical choices for colchicinoids including hexane-ethyl acetate-methanol-water or chloroform-methanol-water mixtures in varying proportions to achieve optimal separation factors.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of this compound throughout the purification process. Robust HPLC methods must be developed to separate closely related colchicine analogs, accurately quantify target compounds, and assess purity of final isolates. Recommended chromatographic conditions include reverse-phase C18 or C8 columns (150-250 mm × 4.6 mm, 5 μm particle size) with mobile phases typically consisting of acetonitrile-water or methanol-water mixtures, often with modifiers such as phosphoric acid, trifluoroacetic acid, or ammonium acetate to improve peak shape and resolution.

For quality control applications in pharmaceutical development, HPLC methods must be validated according to regulatory guidelines to ensure accuracy, precision, specificity, and robustness. The United States Pharmacopeia (USP) methods for colchicine analysis provide a starting point for method development, with modifications to optimize separation of this compound from other process-related impurities and degradation products [8] [4]. Method validation should demonstrate linear response over the expected concentration range (typically 0.05-150% of the target concentration), injection precision with RSD ≤ 1.0%, and specificity against closely related compounds and matrix components.

Advanced Spectrometric Techniques

Structural elucidation of purified this compound requires the application of advanced spectrometric techniques to confirm identity and assess isomeric purity. High-Resolution Mass Spectrometry (HRMS) has revolutionized the field of compound identification and characterization by combining high-resolution mass analyzers with sophisticated data acquisition and processing techniques, enabling precise determination of molecular weights and accurate mass measurement [7]. For this compound, HRMS analysis typically reveals a [M+H]+ ion at m/z 386.1608 (calculated for C₂₁H₂₄NO₆+), providing confirmation of elemental composition.

Supplementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 1H, 13C, COSY, HSQC, and HMBC experiments) and Infrared (IR) spectroscopy provide complementary structural information that enables comprehensive characterization of the isolated compound. Two-dimensional NMR techniques are particularly valuable for establishing the regiochemistry of substituents and confirming the presence of the formyl group on the deacetylated nitrogen. The combination of these analytical approaches provides a comprehensive characterization package that meets regulatory requirements for pharmaceutical impurity identification and supports structure-activity relationship studies.

Table 2: Analytical Parameters for this compound Characterization

Analytical Parameter Specification Methodology Acceptance Criteria
Identification Structural confirmation HRMS, NMR Molecular ion m/z 386.1608 [M+H]+, NMR spectrum matches reference
Purity Assay Quantitative determination HPLC-UV/DAD ≥95.0% area normalization, single impurity ≤1.0%
Related Substances Impurity profile HPLC-UV/DAD Total impurities ≤3.0%, this compound ≤0.42% in pharmaceuticals
Loss on Drying Volatile content Thermogravimetric analysis ≤2.0% w/w at 105°C
Residual Solvents Class 1-3 solvents GC-FID/HS Meets ICH Q3C guidelines
Specific Rotation Chiral purity Polarimetry [α]²⁰D = -150° to -170° (c=1 in CHCl₃)

Detailed Experimental Protocols

Plant Material Extraction and Initial Processing

Plant material selection and pre-extraction processing represent critical initial steps in the isolation of this compound. Source plants including Gloriosa superba (gloriosa lily) and Colchicum autumnale (autumn crocus) should be harvested during periods of maximal colchicine alkaloid content, typically during late summer or early autumn for mature corms and seeds. Plant materials should be lyophilized to preserve compound integrity and finely powdered using a cryogenic grinder to maximize extraction efficiency while minimizing degradation.

  • Protocol for Sequential Extraction:
    • Defatting Procedure: Subject powdered plant material (100 g) to Soxhlet extraction with n-hexane or petroleum ether (500 mL) for 6-8 hours to remove non-polar interferents
    • Alkaloid Extraction: Extract the defatted plant material with methanol or ethanol-water mixtures (70:30 v/v, 3 × 500 mL) using ultrasound-assisted extraction at 40°C for 30 minutes per extraction
    • Solvent Removal: Combine extracts and concentrate under reduced pressure at 40°C to obtain a crude alkaloid extract
    • Initial Fractionation: Reconstitute the concentrated extract in dilute acid solution (0.5-1.0% HCl or H₂SO₄) and partition against chloroform or ethyl acetate to remove neutral and acidic components
    • Alkaloid Recovery: Basify the aqueous phase to pH 9-10 with ammonium hydroxide and extract with chloroform or dichloromethane (3 × 200 mL) to recover the total alkaloid fraction
    • Concentration: Combine organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the preliminary alkaloid extract for subsequent chromatographic purification

This sequential extraction approach typically yields a total alkaloid fraction enriched in colchicine and related compounds, with this compound content generally ranging from 0.5-5.0% of the total alkaloid mixture depending on plant source, harvest time, and extraction efficiency.

Centrifugal Partition Chromatography Purification Protocol

Centrifugal Partition Chromatography offers a highly efficient method for the purification of this compound from complex alkaloid mixtures. The following optimized protocol enables the isolation of high-purity compound with excellent recovery:

  • CPC System Setup:

    • Apparatus: Industrial-scale CPC instrument with 1000 mL column volume
    • Solvent System: Chloroform-methanol-water (10:10:6 v/v/v) after thorough optimization
    • Stationary Phase: Lower aqueous phase (retained in column)
    • Mobile Phase: Upper organic phase (elution mode)
    • Flow Rate: 10 mL/min with rotation speed of 1200 rpm
    • Sample Loading: 500 mg of crude alkaloid extract dissolved in 20 mL of equilibrated biphasic solvent system
  • Elution Protocol:

    • Equilibration: Fill the CPC column with stationary phase and establish hydrodynamic equilibrium
    • Sample Injection: Introduce the sample solution through the appropriate injection port
    • Elution Mode: Run for 5 column volumes (5000 mL) to elute less polar compounds
    • Fraction Collection: Collect 50 mL fractions throughout the elution process
    • Extrusion Mode: Switch to extrusion mode to recover more polar compounds including the target analyte
    • Monitoring: Analyze all fractions by TLC (silica gel, chloroform-methanol 9:1) and HPLC to identify those containing this compound
  • Post-CPC Processing:

    • Fraction Pooling: Combine fractions containing this compound with >90% purity by HPLC
    • Concentration: Evaporate under reduced pressure at 35°C
    • Crystallization: Dissolve in minimal methanol and add dropwise to cold diethyl ether with stirring
    • Isolation: Collect crystals by vacuum filtration and wash with cold ether
    • Drying: Dry under high vacuum for 24 hours to obtain pure this compound as off-white crystals

This CPC protocol typically yields 15-45 mg of purified this compound from 100 g of initial plant material (depending on source), with purity exceeding 95% as determined by HPLC analysis.

Preparative Liquid Chromatography for Final Purification

Preparative Liquid Chromatography provides an effective alternative or complementary approach for obtaining high-purity this compound, particularly when working with partially purified extracts. The following protocol is optimized for final purification steps:

  • Chromatographic Conditions:

    • System: Preparative HPLC system with UV detection
    • Column: C18 reversed-phase column (250 × 21.2 mm, 10 μm particle size)
    • Mobile Phase: Gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid
    • Gradient Program: 20-50% B over 40 minutes, hold at 50% B for 10 minutes
    • Flow Rate: 15 mL/min
    • Detection: UV at 254 nm
    • Injection: 100 mg of CPC-purified material dissolved in 5 mL of mobile phase
    • Fraction Collection: Automated collection triggered by UV signal
  • Purification Procedure:

    • System Equilibration: Equilibrate column with initial mobile phase composition for at least 5 column volumes
    • Sample Filtration: Pass sample solution through 0.45 μm PTFE membrane filter before injection
    • Chromatographic Run: Execute gradient program while collecting 30-second fractions
    • Screening: Analyze fractions by analytical HPLC to identify those containing pure this compound
    • Pooling and Concentration: Combine pure fractions and remove solvent under reduced pressure
    • Lyophilization: Dissolve in acetonitrile-water mixture and lyophilize to obtain pure compound as a fluffy powder

This preparative HPLC approach typically yields recovery rates of 85-95% with purity exceeding 98%, suitable for analytical standards and biological testing applications.

Research Applications and Implications

Pharmaceutical Applications and Biotechnological Production

This compound and related colchicine analogs demonstrate significant potential in oncology research and drug development programs. Structure-activity relationship studies have revealed that modifications to the colchicine scaffold, particularly at the C-7 and C-10 positions, can yield compounds with enhanced cytotoxic activity and potentially improved therapeutic indices compared to the parent molecule [3]. Research indicates that certain thiocolchicine derivatives exhibit superior potency against various human cancer cell lines, including DLD-1 (colon adenocarcinoma), LoVo (colon cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast cancer) models [3].

The limited natural availability of colchicine-producing plants and the challenges of chemical synthesis have prompted investigation into biotechnological approaches for production of valuable colchicinoids. Plant cell and tissue culture techniques offer promising alternatives for the sustainable production of these compounds without dependence on wild plant populations [2]. In vitro culture systems using callus tissue or cell suspension cultures of Gloriosa superba and related species can be established and scaled in bioreactor systems, providing a controlled, year-round production platform that addresses conservation concerns associated with wild harvesting of endangered medicinal plants.

Bioactivity Assessment and Mechanism of Action

Antiproliferative evaluation of purified this compound should follow established protocols for cytotoxicity assessment using a panel of human cancer cell lines representing different tissue types. Standardized MTT or XTT assays conducted over 72-hour exposure periods provide reliable IC₅₀ values for comparison with reference compounds including colchicine and thiocolchicine. Additional mechanistic studies should examine the compound's effects on tubulin polymerization, cell cycle progression (particularly G2/M arrest), and induction of apoptosis to fully characterize its biological activity profile.

The emerging applications of colchicine derivatives extend beyond traditional cytotoxic effects to include investigation as anti-inflammatory agents and vascular disruptors. The unique ability of colchicinoids to target tubulin and disrupt microtubule formation underpins these diverse pharmacological activities and continues to drive research interest in this compound class [3]. As understanding of the subtleties of structure-activity relationships improves, opportunities for targeted modification of this compound to enhance specific biological activities while reducing undesirable side effects continue to expand.

Conclusion and Future Perspectives

The purification and characterization of This compound from plant extracts represents a technically challenging but scientifically valuable endeavor with significant implications for pharmaceutical development and natural product chemistry. The protocols detailed in this application note provide a robust framework for the efficient isolation of high-purity material suitable for research applications, method development, and biological evaluation. Continued refinement of these methodologies, particularly through implementation of advanced chromatographic techniques like CPC and hyphenated analytical systems, will further enhance capabilities in this field.

Future directions for research include comprehensive biological evaluation of isolated this compound against expanded panels of disease models, detailed mechanistic studies to elucidate its molecular targets and downstream effects, and exploration of its potential as a precursor molecule for the semi-synthesis of novel analogs with optimized pharmacological properties. Additionally, development of sustainable production methods including biotechnological approaches and synthetic biology strategies will be essential to ensure reliable supply of this valuable compound while addressing conservation concerns associated with source plants. Through continued methodological advancement and biological investigation, this compound and related colchicinoids are positioned to contribute significantly to future therapeutic development in oncology and beyond.

Workflow Diagram

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Characterization Start Plant Material (Gloriosa superba, Colchicum autumnale) E1 Defatting with Non-polar Solvents Start->E1 E2 Alkaloid Extraction with Methanol/Ethanol E1->E2 E3 Acid-Base Fractionation E2->E3 E4 Crude Alkaloid Extract E3->E4 P1 Centrifugal Partition Chromatography (CPC) E4->P1 P2 Fraction Collection & Monitoring P1->P2 P3 Preparative Liquid Chromatography P2->P3 P4 Crystallization P3->P4 A1 HPLC Purity Assessment P4->A1 A2 HRMS Structural Confirmation A1->A2 A3 NMR Spectroscopy A2->A3 A4 Pure N-deacetyl- N-formylcolchicine A3->A4

Figure 1: Comprehensive workflow for the extraction, purification, and characterization of this compound from plant materials

References

Comprehensive Protocol for Gloriosine Mitotic Index Analysis: Methods and Applications in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gloriosine and Microtubule Targeting

Gloriosine (N-deacetyl-N-formyl-colchicine) is a predominant colchicine-like alkaloid isolated from Gloriosa superba L. that has recently gained significant attention for its microtubule-targeting properties and potential anti-mitotic activity. This natural product shares striking structural similarity with colchicine, differing only by the presence of a formamide group at the C-7 position of ring B instead of the acetamide group found in colchicine [1] [2]. Microtubules are dynamic polymers consisting of α and β tubulin that play crucial roles in vital cellular functions including cell division, intracellular transport, and maintenance of cell shape. During mitosis, the rate of microtubule transition between growth and shrinkage phases increases dramatically, making this dynamic state a sensitive target for microtubule binding agents (MTAs) [1].

The interest in gloriosine has emerged from the need to develop novel microtubule-targeting agents with improved therapeutic profiles. While colchicine itself is FDA-approved for gout and has demonstrated anti-proliferative activity, its clinical use as an anticancer therapeutic has been limited due to toxicity concerns and the development of multidrug resistance mediated by p-glycoprotein induction [2]. Gloriosine represents a promising alternative with potentially enhanced binding characteristics and a more favorable toxicity profile, making it a compelling candidate for further investigation in cytological applications and drug development pipelines [1] [2].

Quantitative Data Summary

Key Experimental Findings on Gloriosine Activity

Table 1: Summary of Mitotic Index and Anti-proliferative Activity of Gloriosine

Parameter Control Values Gloriosine-Treated Values Experimental Conditions
Mitotic Index 24% 14% Allium cepa root tip model [1]
Cell Viability 100% (baseline) 63.94% Low concentration (0.0004 mg/mL) [1]
Binding Affinity -7.4 kcal/Mol (colchicine) -7.5 kcal/Mol (gloriosine) β-tubulin at colchicine binding site [1]
Toxicity (LD50) Not applicable 6 mg/kg (Class II toxicity) ADMET profile analysis [1]
IC50 Range Variable by cell line 32.61-100.28 nM Panel of 15 human cancer cell lines [2]
Normal Cell IC50 Not applicable 700.48 nM Normal breast cells [2]

Table 2: Gloriosine-Induced Cellular Abnormalities Observed in Experimental Models

Abnormality Type Experimental System Significance
Condensed chromosomes in C-metaphase In vivo and TEM studies Indicates disruption of mitotic spindle function [1]
Enlarged nucleus with increased nuclear material In vivo and TEM studies Suggests interference with cytokinesis [1]
Formation of apoptotic bodies Cancer cell lines Confirms induction of programmed cell death [2]
Inhibition of cell migration A549 wound healing assay Indicates potential anti-metastatic properties [2]
>85% binding overlap with colchicine Molecular docking studies Demonstrates similar mechanism of action [1]

Experimental Protocols

Mitotic Index Analysis Using Allium Cepa Root Tip Model
3.1.1 Sample Preparation and Treatment
  • Gloriosine Isolation: Extract gloriosine from Gloriosa superba tubers or seeds using chloroform/methanol (1:1 v/v) at room temperature. Subject the crude extract to silica gel column chromatography and further purify through repeated column chromatography. Validate purity using NMR spectroscopy and HPLC [2].
  • Treatment Solution Preparation: Prepare gloriosine working solution at a concentration of 0.0004 mg/mL in appropriate aqueous buffer. Prepare control solution without gloriosine but with equivalent buffer composition [1].
  • Root Tip Treatment: Place fresh Allium cepa bulbs in water until roots reach approximately 1-2 cm in length. Divide bulbs into experimental and control groups. Treat experimental group with gloriosine working solution and control group with control solution for a predetermined exposure period (typically 4-24 hours) [1].
3.1.2 Slide Preparation and Staining
  • Fixation: Excise approximately 1 cm of root tips from treated and control bulbs and fix in appropriate fixative (commonly 3:1 ethanol:acetic acid or Carnoy's fluid) for minimum 24 hours.
  • Hydrolysis: Hydrolyze fixed root tips in 1N HCl at 60°C for 5-10 minutes to separate cells and soften tissues.
  • Staining: Transfer root tips to acetocarmine or Feulgen stain for chromosomal staining. Gently warm the preparation to enhance staining intensity without causing damage.
  • Squash Preparation: Place stained root tip on clean slide, add a drop of 45% acetic acid, and carefully apply coverslip. Apply gentle pressure with thumb or pencil eraser to spread cells without destroying cellular structure [1].
3.1.3 Microscopic Examination and Calculation
  • Microscopy: Examine prepared slides under light microscope at 400x and 1000x magnification. Identify and count cells in different mitotic phases (prophase, metaphase, anaphase, telophase) and interphase.
  • Cell Counting: Systematically scan the slide and count a minimum of 1000 cells per sample to ensure statistical significance. Record number of cells in mitosis and interphase separately.
  • Mitotic Index Calculation: Calculate mitotic index using the formula: MI = (Number of cells in mitosis / Total number of cells counted) × 100. Compare experimental and control values [1].

G Start Begin Mitotic Index Analysis SamplePrep Sample Preparation and Treatment Start->SamplePrep RootGrowth Grow Allium cepa roots ~1-2 cm length SamplePrep->RootGrowth GloriosineTreatment Treat with gloriosine (0.0004 mg/mL) RootGrowth->GloriosineTreatment ControlTreatment Control treatment (buffer only) RootGrowth->ControlTreatment Fixation Fix root tips (3:1 ethanol:acetic acid, 24h) GloriosineTreatment->Fixation ControlTreatment->Fixation Hydrolysis Hydrolyze in 1N HCl at 60°C for 5-10 min Fixation->Hydrolysis Staining Stain with acetocarmine or Feulgen stain Hydrolysis->Staining SquashPrep Prepare squash preparation on microscope slide Staining->SquashPrep Microscopy Microscopic examination at 400x-1000x magnification SquashPrep->Microscopy CellCounting Count ≥1000 cells per sample categorize mitotic phases Microscopy->CellCounting Calculation Calculate Mitotic Index: (Mitotic cells/Total cells)×100 CellCounting->Calculation DataAnalysis Compare experimental vs control groups Calculation->DataAnalysis

Figure 1: Experimental workflow for mitotic index analysis using Allium cepa root tip model

Molecular Docking Analysis for Tubulin Binding
3.2.1 Protein and Ligand Preparation
  • Protein Structure Preparation: Obtain crystal structure of tubulin with colchicine (e.g., PDB ID: 1SA0) from Protein Data Bank. Remove co-crystallized water molecules and heteroatoms unless critical for binding. Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular modeling software [1] [2].
  • Ligand Structure Preparation: Obtain or draw chemical structures of gloriosine and colchicine (as reference compound) in appropriate molecular modeling software. Perform energy minimization using molecular mechanics force fields (e.g., MMFF94 or GAFF) to obtain optimized 3D geometries. Generate multiple conformations if necessary to account for structural flexibility [1].
3.2.2 Docking Parameters and Execution
  • Grid Box Setup: Define the docking grid around the colchicine binding site (CBS) at the interface of α and β tubulin. Set grid dimensions to approximately 60×60×60 points with 0.375 Å spacing to encompass the entire binding pocket [1].
  • Docking Parameters: Employ appropriate docking software (AutoDock Vina, Glide, or similar). Set exhaustiveness parameter to ensure comprehensive sampling of binding modes. For comparative analysis, maintain identical docking parameters for both gloriosine and colchicine [1] [2].
  • Binding Pose Analysis: Execute docking simulations and cluster resulting binding poses based on root-mean-square deviation (RMSD). Select lowest energy pose from the largest cluster for further analysis. Validate docking protocol by re-docking co-crystallized colchicine and comparing with experimental structure [1].
3.2.3 Interaction Analysis and Validation
  • Interaction Mapping: Generate 2D interaction diagrams using software such as LigPlot+ to identify hydrophobic interactions, hydrogen bonds, and other molecular contacts between ligand and tubulin binding site residues [1].
  • Binding Overlap Assessment: Calculate spatial overlap between gloriosine and reference colchicine binding poses. Quantify percentage overlap of key structural elements (rings A, B, and C) with tubulin binding site [1].
  • Binding Affinity Comparison: Record binding scores (in kcal/mol) for both gloriosine and colchicine. Perform statistical analysis (e.g., student's t-test) to determine significance of binding energy differences [1].
Antiproliferative Activity Assessment
3.3.1 Cell Culture and Treatment
  • Cell Line Selection: Maintain a panel of human cancer cell lines representing different tissues (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and include at least one normal cell line (e.g., normal breast cells) for selectivity assessment. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂ humidified atmosphere [2].
  • Compound Preparation: Prepare serial dilutions of gloriosine in DMSO or appropriate vehicle, ensuring final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include colchicine as positive control and vehicle as negative control [2].
3.3.2 MTT Viability Assay
  • Cell Seeding and Treatment: Seed cells in 96-well plates at optimal density (typically 5,000-10,000 cells/well depending on cell line). After 24-hour attachment period, treat cells with various concentrations of gloriosine (typically ranging from 0.1 nM to 1 μM) for 48 hours [2].
  • MTT Incubation and Measurement: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully remove medium and dissolve formazan crystals in DMSO or appropriate solvent [2].
  • Absorbance Measurement and IC50 Calculation: Measure absorbance at 570 nm with reference wavelength of 630-650 nm using plate reader. Calculate percentage cell viability relative to vehicle-treated controls. Determine IC50 values using non-linear regression analysis of dose-response curves [2].

Application Notes

Technical Considerations and Optimization
  • Positive Control Implementation: Always include colchicine as a reference compound in parallel experiments to validate assay sensitivity and provide benchmark for gloriosine activity [1] [2].
  • Concentration Range Determination: Conduct preliminary range-finding experiments with gloriosine concentrations spanning several orders of magnitude (e.g., 0.1 nM to 100 μM) to establish appropriate testing concentrations for definitive assays [1] [2].
  • Solvent Compatibility: Ensure gloriosine is properly solubilized while maintaining vehicle concentration below toxic levels (<0.1% DMSO final concentration for cell-based assays) [2].
  • Temporal Considerations: Account for potential time-dependent effects in mitotic index analysis, as prolonged exposure to microtubule-targeting agents may lead to adaptation or alternative cell death mechanisms [1].
Data Interpretation Guidelines
  • Mitotic Index Significance: A significant decrease in mitotic index (e.g., from 24% in controls to 14% with gloriosine treatment) indicates anti-mitotic activity and potential disruption of microtubule function [1].
  • Binding Affinity Correlation: The strong binding affinity of gloriosine (-7.5 kcal/Mol) to β-tubulin at the colchicine binding site, coupled with >85% overlap with colchicine binding pose, supports a similar mechanism of action through microtubule disruption [1].
  • Selectivity Assessment: The differential activity between cancer cell lines (IC50 32.61-100.28 nM) and normal breast cells (IC50 700.48 nM) suggests selective antiproliferative activity against transformed cells, an important consideration for therapeutic development [2].
  • Cellular Abnormality Documentation: The observation of condensed chromosomes in C-metaphase and enlarged nuclei with increased nuclear material provides morphological evidence of mitotic disruption and potentially polyploidy induction [1].

G Start Begin Gloriosine Mechanism Analysis MolDocking Molecular Docking β-tubulin at CBS Start->MolDocking BindingResult Binding score: -7.5 kcal/mol >85% overlap with colchicine MolDocking->BindingResult InVivo In Vivo Analysis Allium cepa root tip model BindingResult->InVivo MitoticIndex Mitotic Index Reduction 24% to 14% InVivo->MitoticIndex CellularEffects Cellular Abnormalities C-metaphase, enlarged nuclei MitoticIndex->CellularEffects AntiProlif Antiproliferative Assay 15 human cancer cell lines CellularEffects->AntiProlif IC50Results IC50: 32.61-100.28 nM Selective against cancer cells AntiProlif->IC50Results Apoptosis Apoptosis Induction Formation of apoptotic bodies IC50Results->Apoptosis Migration Migration Inhibition Wound healing assay Apoptosis->Migration Mechanism Proposed Mechanism: Microtubule disruption → Mitotic arrest → Apoptosis/Cell death Migration->Mechanism

Figure 2: Integrated mechanistic pathway of gloriosine activity from molecular to cellular levels

Conclusion

This comprehensive protocol details standardized methodologies for evaluating the mitotic inhibitory activity of gloriosine through integrated in silico, in vivo, and in vitro approaches. The provided methods enable researchers to systematically assess gloriosine's microtubule-targeting properties, anti-proliferative potential, and cellular effects using well-established model systems. The quantitative data generated through these protocols demonstrates that gloriosine exhibits strong affinity for the colchicine binding site on β-tubulin, significantly reduces mitotic index in biological systems, and displays potent and selective antiproliferative activity against various human cancer cell lines.

These application notes and protocols provide researchers with robust methodological frameworks for further investigation of gloriosine as a potential lead compound for anticancer drug development and as a tool compound for fundamental research on microtubule biology. The integration of computational and experimental approaches outlined in this document allows for comprehensive characterization of gloriosine's biological activities and mechanism of action, supporting its potential application as a colchicine alternative in cytology and clinical contexts [1] [2]. Future work should focus on additional mechanistic studies, in vivo validation in animal models, and structural optimization to enhance therapeutic potential while minimizing toxicity.

References

Comprehensive Application Notes and Protocols: N-deacetyl-N-formylcolchicine (Gloriosine) as a Colchicine Binding Site Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

N-deacetyl-N-formylcolchicine, commonly known as gloriosine, is a naturally occurring colchicine analog found in Gloriosa superba L. that has recently emerged as a promising microtubule-targeting agent with significant potential for both research and therapeutic applications. As a colchicine binding site inhibitor (CBSI), gloriosine shares the fundamental tricyclic structure of colchicine but features a formamide group at the C-7 position of ring B instead of colchicine's acetamide group [1]. This structural modification confers distinct binding properties and potentially improved characteristics while maintaining the core mechanism of tubulin binding and microtubule disruption. The interest in gloriosine and similar CBSIs has grown substantially due to their potential to overcome common limitations of existing microtubule-targeting drugs, including multidrug resistance issues associated with taxane and vinca alkaloid site inhibitors [2] [3].

The clinical relevance of gloriosine stems from the well-established role of microtubules in essential cellular processes including cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that alternate between growth and shrinkage phases, a process known as dynamic instability [4]. During mitosis, this dynamic behavior increases dramatically, making microtubules particularly vulnerable to intervention. Colchicine binding site inhibitors like gloriosine exert their effects by binding to the interface between α- and β-tubulin subunits, promoting curved conformations in tubulin dimers that prevent their proper assembly into microtubules [4] [1]. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase, ultimately triggering apoptotic cell death in rapidly dividing cells—a mechanism that holds particular promise for anticancer applications while also being relevant to cytological research and other therapeutic areas.

Binding Characterization and Molecular Analysis

Structural Features and Binding Affinity

Gloriosine maintains the essential pharmacophoric elements required for effective binding to the colchicine site on tubulin, consisting of three primary rings: the 3,4,5-trimethoxyphenyl ring (A-ring), a seven-membered saturated ring (B-ring), and a tropolone ring (C-ring) [1]. The key structural distinction between gloriosine and colchicine lies in the B-ring substitution, where gloriosine contains a formamide group at C-7 compared to colchicine's acetamide group. This modification, while seemingly minor, significantly influences the compound's binding interactions and potentially its pharmacological properties. Molecular docking studies have demonstrated that gloriosine binds effectively to the colchicine binding site located at the α-β tubulin heterodimer interface, with computational analyses revealing a binding affinity of -7.5 kcal/mol, slightly superior to colchicine's -7.4 kcal/mol [1].

The binding pocket for colchicine site inhibitors is approximately 4-5 Å in width and is primarily composed of residues from β-tubulin, with additional contributions from α-tubulin [4]. This funnel-shaped cavity has a volume of approximately 600 ų and is surrounded by numerous key amino acids including Ala180α, Asn101α, Thr179α, Val181α, Thr314β, Asn349β, Lys352β, Asn350β, Tyr202β, and Cys241β [5]. The structural requirements for effective binding to this site are stringent, with the trimethoxyphenyl A-ring serving as an anchor within the binding pocket while the C-ring modulates inhibitory activity through interactions with oxygen atoms [4]. The B-ring acts primarily as a connector that maintains proper spatial orientation between the A and C rings, and modifications to this region—such as the formamide substitution in gloriosine—can significantly influence binding characteristics without necessarily abolishing activity.

Molecular Interactions and Binding Mode

Table 1: Comparative Molecular Interactions of Gloriosine and Colchicine at the Colchicine Binding Site

Interaction Parameter Gloriosine Colchicine
Binding Score (kcal/mol) -7.5 -7.4
Hydrophobic Interactions 13 residues 14 residues
Hydrogen Bonds None detected 1 (with αSer178)
Key Binding Residues αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, βLys352 αAsn101, αVal181, αSer178, αThr179, αAla180, βLeu248, βAla250, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βLys352
Unique Interactions βAsn350, βVal351 αAla180, βAla250

Detailed analysis of the molecular interactions between gloriosine and tubulin reveals a binding pattern that largely overlaps with that of colchicine but with distinct differences that may account for its slightly superior binding affinity. Gloriosine forms hydrophobic interactions with 13 residues, sharing 11 common interaction sites with colchicine while uniquely engaging βAsn350 and βVal351 [1]. Interestingly, despite its slightly better binding score, gloriosine does not form the hydrogen bond with αSer178 that is characteristic of colchicine binding [1]. This suggests that gloriosine's binding is dominated by hydrophobic stabilization and potentially benefits from additional van der Waals interactions or optimized geometry within the binding pocket. The binding pose of gloriosine overlaps significantly (≥85%) with that of colchicine when analyzed using Ligplot+ software, confirming similar orientation within the colchicine binding site [1].

The α-T5 loop (residues 178-180 of α-tubulin) has been identified as a critical structural element in the binding of colchicine and its analogs [1]. Both colchicine and gloriosine interact with this loop, which plays a significant role in the binding energy and stabilization of the tubulin-inhibitor complex. The preservation of this interaction in gloriosine, despite its structural modification, likely contributes to its maintained biological activity. The slightly different binding characteristics of gloriosine, including the absence of hydrogen bonding and engagement of additional hydrophobic residues, may translate to differences in pharmacological properties such as dissociation kinetics, selectivity, or ability to overcome resistance mechanisms—aspects that warrant further investigation in the development of this compound as a therapeutic agent.

Experimental Validation and Biological Activity

In Vitro and In Vivo Efficacy

Experimental validation of gloriosine's biological activity has confirmed its potent antimitotic effects through multiple assay systems. In vivo studies have demonstrated that gloriosine induces significant cellular abnormalities in dividing cells, including condensed chromosomes in C-metaphase and enlarged nuclei with increased nuclear material [1]. These morphological changes are consistent with the expected effects of microtubule disruption and mirror the activities observed with colchicine treatment. At the cellular level, gloriosine treatment resulted in a mitotic index of approximately 14% compared to 24% in control cells, indicating substantial interference with normal cell division processes [1]. Furthermore, gloriosine exhibited notable anti-proliferative activity, reducing cell viability to 63.94% even at low concentrations (0.0004 mg/mL) [1].

The antiproliferative effects of colchicine binding site inhibitors like gloriosine typically manifest through disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase [2]. This arrest occurs because proper microtubule function is essential for formation of the mitotic spindle and chromosome segregation during mitosis. When microtubule dynamics are suppressed, cells cannot progress through metaphase to anaphase, resulting in prolonged mitotic arrest that typically triggers apoptotic pathways and cell death [4]. This mechanism is particularly effective against rapidly dividing cells, including cancer cells, explaining the interest in gloriosine and similar compounds as potential anticancer agents. Transmission electron microscopy studies of gloriosine-treated cells have revealed ultrastructural changes consistent with this mechanism, including disrupted microtubule organization and aberrant nuclear morphology [1].

Comparative Potency and Therapeutic Potential

Table 2: Experimental Biological Activities of Gloriosine and Reference Compounds

Activity Parameter Gloriosine Colchicine Measurement Context
Binding Affinity -7.5 kcal/mol -7.4 kcal/mol Molecular docking score [1]
Mitotic Index 14% Not reported In vivo analysis [1]
Cell Viability 63.94% at 0.0004 mg/mL Not reported Anti-proliferative assay [1]
Tubulin Polymerization IC₅₀ Not tested 10.6 nM Reference value [5]
Cytotoxic IC₅₀ (HepG-2) Not tested 7.40 µM Reference value [5]

When compared to other colchicine site inhibitors, gloriosine demonstrates competitive binding affinity and biological activity. Recent research has identified numerous CBSIs with varying potencies, such as quinoline derivatives that inhibit tubulin polymerization with IC₅₀ values as low as 9.11 nM (compared to 10.6 nM for colchicine) and exhibit cytotoxic effects against cancer cell lines in the low micromolar to nanomolar range [5]. The development of CBSIs has gained significant momentum due to their potential advantages over other microtubule-targeting agents, including reduced susceptibility to drug resistance mechanisms mediated by P-glycoprotein overexpression and βIII-tubulin isoform expression [2] [3]. Additionally, many CBSIs demonstrate antiangiogenic and vascular disrupting properties, providing a dual mechanism of action against tumors by both directly targeting cancer cells and disrupting tumor vasculature [3].

The therapeutic promise of gloriosine is further supported by ADMET profiling using SwissADME software, which indicates that the compound complies with Lipinski's rule of five—a key indicator of drug-likeness [1]. According to this analysis, gloriosine has appropriate molecular weight (<500 Da), hydrogen bond donors (≤5), hydrogen bond acceptors (<10), and consensus log P (<5) for potential oral bioavailability. The compound also demonstrates good predicted aqueous solubility, high gastrointestinal absorption, inability to cross the blood-brain barrier, and a bioavailability score of 0.55 [1]. These favorable pharmacokinetic properties, combined with its potent microtubule-targeting activity, position gloriosine as a promising candidate for further development as a cytological research tool or potential therapeutic agent.

Research Protocols and Methodologies

Molecular Docking and Computational Analysis

Computational assessment of gloriosine's binding to tubulin provides critical initial data for evaluating its potential as a colchicine binding site inhibitor. The following protocol outlines the key steps for performing and analyzing molecular docking studies:

  • Protein Preparation: Obtain the crystal structure of the αβ-tubulin heterodimer complexed with colchicine (e.g., PDB ID 1SA0) from the Protein Data Bank. Remove the native colchicine ligand and any water molecules, then add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular visualization software such as PyMOL or Maestro. Optimize the structure using energy minimization algorithms to relieve steric clashes while preserving the overall protein conformation [1].

  • Ligand Preparation: Create the three-dimensional structure of gloriosine using chemical drawing software such as ChemDraw followed by energy minimization using molecular mechanics force fields. Generate possible tautomers and protonation states at physiological pH, and prepare multiple conformations to account for structural flexibility. Proper structural validation is essential, particularly ensuring accurate representation of the formamide group at the C-7 position of the B-ring, which distinguishes gloriosine from colchicine [1].

  • Docking Procedure: Perform molecular docking using programs such as AutoDock Vina or Glide with the colchicine binding site defined as the docking grid. Center the grid coordinates on the native colchicine binding position with sufficient dimensions (e.g., 20×20×20 Å) to accommodate ligand flexibility. Apply standard docking parameters with appropriate sampling intensity, and generate multiple docking poses (typically 10-20) for subsequent analysis [1] [5].

  • Interaction Analysis: Evaluate the resulting docking poses based on both binding energy scores and interaction patterns with key tubulin residues. Compare the binding mode of gloriosine with that of colchicine by superimposing the poses and calculating root-mean-square deviation (RMSD) values. Utilize visualization tools such as LigPlot+ to generate two-dimensional interaction diagrams and identify specific hydrogen bonds, hydrophobic interactions, and other intermolecular contacts [1].

G Start Start Docking Protocol Prep1 Protein Preparation • Obtain tubulin structure (PDB: 1SA0) • Remove colchicine & water molecules • Add hydrogens & optimize protonation • Energy minimization Start->Prep1 Prep2 Ligand Preparation • Create 3D gloriosine structure • Energy minimization • Generate tautomers/protonation states • Conformational sampling Prep1->Prep2 Docking Molecular Docking • Define colchicine site as grid • Set docking parameters • Generate multiple poses • Calculate binding energies Prep2->Docking Analysis Interaction Analysis • Evaluate binding poses • Compare with colchicine reference • Generate 2D interaction diagrams • Identify key residues Docking->Analysis Validation Experimental Validation • In vitro tubulin polymerization • Cellular assays • Structural activity relationship Analysis->Validation

Tubulin Polymerization Inhibition Assay

Experimental validation of gloriosine's tubulin polymerization inhibition activity provides critical confirmation of computational predictions. The following protocol details a standard biochemical assay for assessing this activity:

  • Reagent Preparation: Prepare purified tubulin protein (>97% purity) at a concentration of 10 mg/mL in ice-cold GTP-free polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Prepare gloriosine test solutions in DMSO with concentrations typically ranging from 0.1 μM to 100 μM, including colchicine as a positive control and DMSO alone as a negative control. Maintain all reagents on ice until assay initiation to prevent premature polymerization [5].

  • Assay Setup: Add test compounds (typically 5-10 μL) to the wells of a pre-chilled 96-well plate, then add purified tubulin solution to achieve a final tubulin concentration of 2 mg/mL and final compound concentrations across the desired range. Include replicate wells for each concentration and controls. Use a final DMSO concentration not exceeding 1% to avoid solvent effects on tubulin polymerization. Quickly transfer the plate to a pre-temperature-controlled spectrophotometer or fluorometer set to 37°C [5].

  • Polymerization Monitoring: Measure turbidity development at 350 nm (for spectrophotometric detection) or fluorescence increase with specific microtubule-binding dyes (for fluorometric detection) at 30-second intervals for 60-90 minutes. The polymerization kinetics typically show a lag phase followed by a growth phase and finally a plateau phase. Calculate the rate of polymerization from the linear portion of the growth phase and the maximum extent of polymerization from the plateau absorbance or fluorescence values [5].

  • Data Analysis: Determine the percentage inhibition for each test concentration by comparing the maximum extent of polymerization to vehicle controls. Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. Include quality control criteria such as Z-factor calculations to ensure assay robustness, and perform statistical analyses to determine significance between treatments [5].

Cellular Antiproliferative and Cell Cycle Analysis

Cellular assays provide essential information about gloriosine's biological activity in complex biological systems. The following protocol outlines standard methods for evaluating antiproliferative effects and cell cycle impact:

  • Cell Culture and Treatment: Maintain appropriate cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) in recommended media with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates for viability assays or 6-well plates for cell cycle analysis at appropriate densities (typically 5,000-10,000 cells/well for 96-well plates) and allow to adhere for 24 hours. Prepare gloriosine in DMSO and dilute in culture media to achieve final concentrations typically ranging from 0.001 μM to 100 μM, including vehicle controls and reference compounds such as colchicine [5].

  • Antiproliferative Assay: After 48-72 hours of compound exposure, assess cell viability using standard methods such as MTS assay, MTT assay, or sulforhodamine B (SRB) assay according to established protocols. For MTS assay, add MTS reagent directly to culture media, incubate for 1-4 hours at 37°C, and measure absorbance at 490 nm. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis of concentration-response data [5].

  • Cell Cycle Analysis: After 24 hours of compound treatment, harvest cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C. After fixation, wash cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS. Incubate for 30 minutes at 37°C protected from light, then analyze DNA content using flow cytometry. Collect at least 10,000 events per sample and analyze cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases [5].

  • Apoptosis Assessment: For additional mechanistic insight, perform Annexin V/propidium iodide staining to quantify apoptosis induction. Harvest cells after compound treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer instructions, incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [5].

Application Notes and Research Implications

Practical Considerations for Experimental Work

Successful implementation of gloriosine research requires attention to several practical considerations. The compound's relative instability in solution necessitates preparation of fresh stock solutions immediately before use, with storage at -20°C in anhydrous DMSO for short-term preservation [1]. The aqueous solubility of gloriosine is limited, requiring appropriate solvent systems for biological assays; typically, stock solutions in DMSO can be diluted into aqueous buffers with final DMSO concentrations not exceeding 1% to maintain tubulin functionality and cell viability [5]. For cellular assays, it is essential to include vehicle controls with matching DMSO concentrations to account for any solvent effects on microtubule dynamics or cell growth.

Analytical verification of gloriosine identity and purity is recommended before biological evaluation, preferably using HPLC coupled with mass spectrometry or NMR spectroscopy [1]. The compound should be stored as a solid at -20°C in desiccated conditions to prevent degradation, particularly protection from light exposure which may promote structural modifications. When working with gloriosine in cellular or biochemical assays, researchers should consider its classification as a compound with class II toxicity (LD₅₀ of 6 mg/kg in animal studies) and implement appropriate safety precautions including the use of personal protective equipment and proper waste disposal methods [1].

Therapeutic Development Potential

The development landscape for colchicine binding site inhibitors like gloriosine has expanded significantly in recent years, with several CBSIs advancing to clinical trials for various oncology indications [3]. These include compounds such as CA-4P (fosbretabulin), OXi4503, ABT-751, and verubulin, which have demonstrated proof-of-concept for CBSI therapeutic applications [3]. While gloriosine itself remains in preclinical investigation, its favorable drug-like properties and potent tubulin binding affinity suggest potential for further development. The slightly modified structure of gloriosine compared to colchicine may offer advantages in terms of selectivity or toxicity profiles, though these aspects require comprehensive evaluation.

Potential applications for gloriosine extend beyond oncology to include cytological research where its mitotic inhibitory activity can be utilized for chromosome analysis and polyploidy induction [1]. The established use of colchicine in treating inflammatory conditions such as gout and familial Mediterranean fever also suggests possible anti-inflammatory applications for gloriosine, particularly given research demonstrating that targeted colchicine derivatives can exhibit enhanced anti-inflammatory potency with reduced side effects [6]. However, advancement toward therapeutic applications would require extensive preclinical development including comprehensive toxicity assessment, pharmacokinetic optimization, and formulation development to address potential limitations such as chemical stability, bioavailability, and therapeutic index.

G Gloriosine Gloriosine Administration Binding Tubulin Binding • Colchicine site • Interface of α/β tubulin • Hydrophobic interactions Gloriosine->Binding Effect Microtubule Disruption • Inhibited polymerization • Loss of lateral contacts • Curved tubulin dimers Binding->Effect Cellular Cellular Effects • Mitotic arrest (G2/M) • Spindle disruption • Condensed chromosomes Effect->Cellular Outcomes Biological Outcomes • Apoptosis • Reduced proliferation • Anti-angiogenic effects Cellular->Outcomes Applications Potential Applications • Cancer therapy • Cytological research • Anti-inflammatory uses Outcomes->Applications

Conclusion

This compound (gloriosine) represents a promising colchicine binding site inhibitor with demonstrated tubulin binding affinity and antimitotic activity comparable to, and in some aspects potentially superior to, colchicine itself. The detailed experimental protocols provided in this document enable comprehensive characterization of its mechanism of action, binding properties, and biological effects. As research continues to explore the therapeutic potential of microtubule-targeting agents, gloriosine and its derivatives offer interesting opportunities for development in both oncological and non-oncological applications. The ongoing investigation of colchicine binding site inhibitors reflects the continued importance of this target class in drug discovery and the potential for improved therapeutic agents targeting microtubule dynamics.

References

Gloriosine Application Notes: A Colchicine Alternative for C-Metaphase Induction

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Gloriosine (N-deacetyl-N-formylcolchicine) is a major alkaloid found in Gloriosa superba L. that shares significant structural and functional similarity with colchicine [1] [2]. It functions as a potent microtubule-binding agent by targeting the colchicine binding site (CBS) on β-tubulin, leading to the disruption of mitotic spindle formation [1]. This disruption results in cell cycle arrest at the metaphase stage, a phenomenon characterized by C-metaphase, where chromosomes are condensed but unable to segregate [1]. These properties make gloriosine a promising candidate for cytological studies and anticancer drug development.

2. Key Experimental Data and Findings

The following tables summarize quantitative data and key findings from recent studies on gloriosine.

Table 1: Summary of Key Experimental Findings on Gloriosine

Parameter Finding Experimental Context
C-Metaphase Induction Observation of abnormalities like condensed chromosomes in C-metaphase and enlarged nuclei [1] In vivo studies, Transmission Electron Microscopy [1]
Anti-proliferative Activity 63.94% cell viability at a low concentration of 0.0004 mg/ml [1] Cell viability assays [1]
Effect on Mitotic Index Reduction to ~14% in treated cells compared to ~24% in control cells [1] In vivo assays [1]
Toxicity Classification Class II toxicity with a reported LD50 value of 6 mg/kg [1] ADMET profiling [1]

Table 2: Physicochemical and In Silico Profiling of Gloriosine

Property Gloriosine Note
Molecular Formula C21H23NO6 [3] -
Molecular Weight 385.41 g/mol [3] -
CAS Number 7411-12-3 [3] -
Binding Affinity (to β-tubulin) -7.5 kcal/Mol [1] Statistically similar to colchicine (-7.4 kcal/Mol) [1]
Binding Site Overlap (with Colchicine) >85% [1] Validated by 2D docking plots [1]
Drug-likeness Complies with Lipinski's Rule of Five [1] Predictive ADMET profile [1]

3. Detailed Experimental Protocols

3.1. Source and Isolation of Gloriosine

Gloriosine can be isolated from the tubers or seeds of Gloriosa superba L.

  • Plant Material: Collect tubers from Gloriosa superba plants. Authenticate the plant specimen and deposit a voucher sample in a herbarium [2].
  • Drying and Extraction:
    • Wash and shade-dry the tubers, then coarsely powder them [2].
    • Defat the powdered material using petroleum ether via cold maceration [2].
    • Extract the defatted material with methanol (e.g., 25 ml per 5 g of powder) using cold maceration for 24 hours over three consecutive days. Pool and filter the extracts [2].
  • Analysis and Quantification: The presence and concentration of gloriosine in the extract can be determined using a validated HPTLC method [2].
    • Stationary Phase: Silica gel 60 F254 HPTLC plates [2].
    • Mobile Phase: Chloroform: Acetone: Diethyl amine (5:4:1 v/v) [2].
    • Detection: Densitometric scanning at λmax 350 nm [2]. Under these conditions, gloriosine has an Rf value of approximately 0.61 [2].

3.2. In Silico Docking Protocol to Confirm Tubulin Binding

This protocol is used to predict and validate the binding of gloriosine to the colchicine binding site on β-tubulin.

  • Protein Preparation:
    • Obtain the 3D crystal structure of tubulin (e.g., from the Protein Data Bank, PDB) complexed with colchicine.
    • Remove the co-crystallized colchicine ligand and any water molecules. Add hydrogen atoms and assign charges.
  • Ligand Preparation:
    • Draw or obtain the 2D structure of gloriosine.
    • Convert it to a 3D structure and minimize its energy using appropriate chemical software.
  • Molecular Docking:
    • Define the binding site coordinates based on the location of the original colchicine molecule.
    • Perform docking simulations using programs like AutoDock Vina or similar.
    • The binding pose of gloriosine should be overlapped with the co-crystallized colchicine to validate the binding mode [1].
  • Interaction Analysis:
    • Analyze the docking results to identify hydrophobic interactions and hydrogen bonds. Gloriosine is predicted to show over 85% overlap with colchicine and form hydrophobic interactions with residues like αAsn101, αVal181, βLeu248, βLys254, and βMet259, among others [1].

3.3. In Vivo Protocol for C-Metaphase Induction and Analysis

This protocol assesses the antimitotic activity of gloriosine in a biological system.

  • Treatment:
    • Use a suitable in vivo model (e.g., a rodent model or plant root tip meristem cells).
    • Administer gloriosine at a specific dose. The tested LD50 is 6 mg/kg, but treatment concentrations for cytological studies should be determined empirically, starting with low concentrations (e.g., 0.0004 mg/ml as used in cell viability studies) [1].
  • Microscopic Analysis:
    • Sample Collection: Collect tissue samples (e.g., bone marrow, root tips) at appropriate time intervals post-treatment.
    • Staining: Process the cells and stain the chromosomes using standard cytological techniques (e.g., Giemsa stain, acetocarmine).
    • Observation: Examine the cells under a light microscope at high magnification (1000x). Look for C-metaphase cells, which are characterized by highly condensed chromosomes scattered in the cell instead of being aligned at the metaphase plate [1]. Other abnormalities may include an enlarged nucleus [1].
  • Quantification of Effect:
    • Mitotic Index (MI): Calculate the MI as the number of dividing cells per 1000 observed cells. Compare the MI of treated groups with the control. Gloriosine treatment has been shown to reduce the MI from about 24% (control) to 14% [1].
    • C-Metaphase Index: Calculate the percentage of metaphase cells that exhibit the C-metaphase configuration.

4. Mechanism of Action and Workflow

The following diagram illustrates the mechanism of action of gloriosine and the experimental workflow to study its effects.

G Start Start: Gloriosine Treatment MoA Mechanism of Action Start->MoA Exp Experimental Analysis Start->Exp Bind Binds to β-tubulin at the Colchicine Binding Site (CBS) MoA->Bind Disrupt Disrupts Microtubule Polymerization Bind->Disrupt Spindle Inhibits Mitotic Spindle Formation Disrupt->Spindle Arrest Cell Cycle Arrest at Metaphase Spindle->Arrest Cmeta C-Metaphase Induction: Condensed, Scattered Chromosomes Arrest->Cmeta Results Outcome: Validated Antimitotic Agent Cmeta->Results HPTLC HPTLC Quantification Exp->HPTLC Docking In Silico Docking HPTLC->Docking Microscopy Microscopy for Mitotic Index & C-Metaphase Docking->Microscopy Viability Cell Viability Assays Microscopy->Viability Viability->Results

  • Cytological Studies: As a mitotic inhibitor to produce polyploid plants or for chromosome analysis [1].
  • Drug Discovery: A lead compound for developing novel anticancer therapeutics targeting the colchicine binding site [1].
  • Pharmacological Tool: Used to study microtubule dynamics and cell division mechanisms.

References

N-deacetyl-N-formylcolchicine impurity analysis colchicine compositions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Colchicine Impurity A? Colchicine Impurity A is formally known as N-deacetyl-N-formylcolchicine [1] [2]. It is a recognized impurity in colchicine active pharmaceutical ingredient (API) and is listed as a specified impurity in the European Pharmacopoeia [3].

  • What are the specifications for impurities in colchicine compositions? Pharmaceutical-grade colchicine compositions are required to have tightly controlled impurity levels. "Ultrapure" specifications, as disclosed in patent literature, often call for no more than 2.0% to 3.0% total impurities [4].

  • Why is monitoring Colchicine Impurity A critical? Monitoring this impurity is a key part of quality control (QC) and stability testing. Its presence and concentration can indicate the extent of degradation or specific reaction byproducts formed during the synthesis or storage of colchicine, which is essential for ensuring product safety and efficacy [1] [4] [3].

  • What is the primary analytical technique for quantifying colchicine and its impurities? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and widely validated technique for separating and quantifying colchicine and its related substances, including this compound [5].

  • How is colchicine extracted from plant material for analysis? Ultrasound-Assisted Extraction (UAE) is an efficient, modern technique. Optimal extraction from Colchicum autumnale bulbs can be achieved using diluted hydrochloric acid as the solvent with controlled ultrasonication power, time, and temperature [5].

Technical Data Summary

For quick reference, here are the key chemical and analytical parameters for colchicine and its Impurity A.

Table 1: Chemical Identity of Colchicine and Key Impurity

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Chemical Name
Colchicine 64-86-8 [1] [6] C₂₂H₂₅NO₆ [1] [6] 399.44 [1] [6] (S)-N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

| Impurity A (this compound) | 7411-12-3 [1] [2] | C₂₁H₂₃NO₆ [1] [2] | 385.41 [1] [2] | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide |

Table 2: Validated HPLC-UV Method Parameters for Colchicine Analysis [5]

Parameter Specification
Analytical Technique Reversed-Phase HPLC with UV Detection
Column ACE 5 C-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Mixture of Potassium Dihydrogen Phosphate (6.8 g/L) and Methanol (45:53 v/v), pH adjusted to 5.5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Retention Time (Colchicine) ~9.48 min
Linearity Range 100 - 500 µg/mL (R² = 0.9996)
LOD / LOQ 3.37 µg/mL / 7.74 µg/mL

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Colchicine and Impurity A

This method is suitable for the quantitative determination of colchicine and the identification and quantification of this compound (Impurity A) in API or finished compositions [5].

  • Mobile Phase Preparation: Mix 450 mL of a 6.8 g/L potassium dihydrogen phosphate solution with 530 mL of HPLC-grade methanol. Allow the mixture to cool to room temperature, then make up to 1000 mL with methanol. Adjust the pH to 5.5 using dilute phosphoric acid. Filter the entire solution through a 0.45 µm membrane filter and degas before use.
  • Standard Solution Preparation: Prepare a stock solution of colchicine reference standard at a concentration of 1000 µg/mL in an appropriate solvent (e.g., water or mobile phase). Dilute this stock to prepare calibration standards in the range of 100 to 500 µg/mL [5].
  • Test Sample Preparation: For API, dissolve an accurately weighed quantity in the mobile phase or a compatible solvent to obtain a concentration within the linearity range. For solid dosage forms, extract a powdered and homogenized sample using a suitable solvent like 0.1 M hydrochloric acid with sonication, then filter through a 0.45 µm syringe filter [5].
  • System Suitability & Analysis: Inject the standards and samples following the chromatographic conditions in Table 2. The system is suitable if the correlation coefficient of the calibration curve is ≥0.999, and the peak asymmetry is within specified limits. Identify Impurity A by comparing its retention time with that of a known reference standard.

The workflow for this analytical method can be visualized as follows:

start Start Analysis prep_mp Prepare Mobile Phase (Potassium Phosphate & Methanol, pH 5.5) start->prep_mp hplc_setup HPLC System Setup Column: C18, 30°C, Flow: 1.0 mL/min, λ=254 nm prep_mp->hplc_setup prep_std Prepare Standard Solutions (100-500 µg/mL) inject Inject Standards and Samples prep_std->inject prep_sample Prepare Test Sample (Dissolution / Extraction / Filtration) prep_sample->inject hplc_setup->inject data_analysis Data Analysis (Peak Identification & Quantification) inject->data_analysis end Result Report data_analysis->end

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Colchicine

This optimized protocol is for extracting colchicine from plant material like Colchicum autumnale bulbs prior to analysis [5].

  • Sample Preparation: Dry plant bulbs at 80°C and grind them to a particle size of 80-100 mesh.
  • Extraction Solvent: Use 0.1 M Hydrochloric Acid (HCl).
  • Optimized UAE Parameters:
    • Ultrasound Power: 600 W
    • Extraction Time: 42 minutes
    • Extraction Temperature: 64 °C
    • Liquid-to-Solid Ratio: 30 mL of solvent per 1 g of dried sample [5]
  • Procedure: Precisely weigh 1.0 g of dried powder into a round-bottom flask. Add 30 mL of 0.1 M HCl. Place the flask in an ultrasonic bath and perform extraction at the optimized parameters. After extraction, filter the mixture first through filter paper and then through a 0.45 µm membrane filter before HPLC analysis.

Troubleshooting Common Experimental Issues

  • Poor Chromatographic Peak Shape (Tailing/Broadening):

    • Cause: Column degradation, incorrect mobile phase pH, or strong solvent-sample interaction.
    • Solution: Ensure the mobile phase pH is accurately adjusted to 5.5. Use a freshly prepared mobile phase. If the problem persists, consider re-conditioning or replacing the HPLC column.
  • Low Recovery during Extraction:

    • Cause: Inefficient transfer of analyte from the sample matrix.
    • Solution: Strictly adhere to the optimized UAE parameters (power, time, temperature). Verify the particle size of the plant material is fine enough (80-100 mesh) to ensure complete extraction [5].
  • Inconsistent HPLC Results:

    • Cause: Fluctuations in room temperature affecting the column, or minor changes in mobile phase composition.
    • Solution: Maintain a stable column temperature at 30°C using the column oven. Precisely measure mobile phase components and ensure consistent flow rate.

References

gloriosine solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Gloriosine Physicochemical & ADMET Profile

The following table summarizes key properties of gloriosine identified from the search results, which are essential for understanding its solubility challenges and guiding formulation approaches [1].

Property Value / Description Significance for Solubility & Formulation
Chemical Name N-deacetyl-N-formyl-colchicine [2] Structural similarity to colchicine suggests potential shared formulation strategies.
Molecular Weight < 500 Dalton [1] Compliant with Lipinski's Rule of Five; favorable for drug-likeness.
Log P Consensus LogP value is reported [1] An indicator of lipophilicity; crucial for predicting solubility in aqueous vs. organic solvents.
Hydrogen Bond Donors Not more than 5 [1] Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors Less than 10 [1] Compliant with Lipinski's Rule of Five.
Drug-Likeness In accordance with Lipinski's Rule of Five [1] High probability of good oral bioavailability, but may still have inherent aqueous solubility issues.
Toxicity Class Class II (LD(_{50}) = 6 mg/kg) [1] Indicates high potency and toxicity, necessitating careful dosing in any experimental formulation.

Experimental Protocols for Reference

While direct solubility enhancement methods were not found, the search results provide context on how gloriosine is handled in biological assays, which can be a starting point for your own experiments.

1. In Vitro Antiproliferative Activity (MTT) Assay This protocol is used to evaluate the anticancer potential of gloriosine, which requires the compound to be in solution [2].

  • Cell Lines: Various human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
  • Procedure:
    • Gloriosine is dissolved and serially diluted.
    • Cells are treated with these dilutions for 48 hours.
    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added.
    • The formed formazan crystals are dissolved, and absorbance is measured to determine cell viability and calculate IC(_{50}) values.
  • Key Data: Gloriosine showed potent activity with IC(_{50}) values ranging from 32.61 to 100.28 nM across 15 cancer cell lines [2].

2. Molecular Docking Study This protocol explains how the binding of gloriosine to tubulin is simulated, relying on the compound's molecular structure [1].

  • Software: Docking programs (specific software not named).
  • Target: β-tubulin at the colchicine binding site (CBS).
  • Key Findings: Gloriosine showed a high binding affinity (-7.5 kcal/Mol) and over 85% overlap with the binding pose of native colchicine, despite the lack of a hydrogen bond, which was compensated for by additional hydrophobic interactions [1].

Suggested Solubility Enhancement Pathways

Based on the physicochemical profile of gloriosine, here are some standard technical approaches you can investigate to enhance its solubility:

  • pH Modification: Since gloriosine is an alkaloid, its solubility may be pH-dependent. Exploring solubility in buffered solutions across a physiological pH range could be a primary step.
  • Co-solvents: The use of water-miscible co-solvents (e.g., ethanol, PEG, propylene glycol) is a common strategy to increase the solubility of lipophilic compounds.
  • Complexation: Employing cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility and stability of drug molecules.
  • Nanotechnology: Formulating gloriosine into nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can improve both solubility and bioavailability.
  • Amorphous Solid Dispersions: Converting crystalline gloriosine into an amorphous state using polymer carriers can enhance dissolution rate and solubility.

Troubleshooting & FAQs

FAQ: Why is gloriosine solubility a critical research focus? Despite its high potency and promising binding affinity for tubulin, gloriosine's therapeutic potential cannot be realized without adequate solubility, which is a prerequisite for sufficient bioavailability and dosing efficiency. Overcoming this hurdle is a key step in preclinical development [1] [2].

Troubleshooting Guide: Inconsistent Bioactivity Results

  • Problem: High variability in IC(_{50}) values or tubulin polymerization inhibition assays.
  • Potential Cause: Poor or inconsistent solubility of gloriosine in the assay buffer, leading to inaccurate concentration exposures.
  • Solution:
    • Validate Solubility: Prior to biological testing, confirm the solubility limit of your gloriosine stock in the chosen solvent and dilution media.
    • Use Stability-Indicating Methods: Employ HPLC to verify the concentration and chemical stability of gloriosine in the final test solution.
    • Include Controls: Use a well-characterized control like colchicine to ensure the assay system is functioning correctly.

Workflow for Gloriosine Solubility Screening

To help visualize a systematic approach, the following diagram outlines a potential workflow for tackling gloriosine solubility.

Start Start: Gloriosine Solubility Screening A1 Physicochemical Characterization (Analyze LogP, pKa, etc.) Start->A1 A2 Excipient Compatibility Study A1->A2 A3 Primary Screen: pH Solubility A2->A3 A4 Secondary Screen: Solubilizers (Co-solvents, Surfactants, Cyclodextrins) A3->A4 A5 Formulation Prototyping (e.g., Nanosuspensions) A4->A5 A6 Analytical Validation (HPLC, Stability) A5->A6 End Lead Formulation for Bioassay A6->End

References

gloriosine analytical method validation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is analytical method validation and why is it required?

    • A: Analytical method validation is a documented process that proves an analytical procedure is suitable for its intended use [1]. It is a regulatory requirement to ensure that test results for raw materials, intermediates, and finished pharmaceutical products are reliable, accurate, and consistent. This is critical for patient safety, regulatory compliance, and maintaining consistent product quality [1] [2].
  • Q2: What are the key parameters to validate for an HPLC method?

    • A: As per ICH Q2(R1) guidelines, the key validation parameters for an HPLC method are summarized in the table below [3] [1] [2].
  • Q3: When should a validated method be revalidated?

    • A: Revalidation is necessary whenever a method is changed and the new parameter falls outside the original operating range. Specific triggers include [4] [1] [2]:
    • Transfer of the method to another laboratory.
    • Changes in the product formulation or manufacturing process.
    • Changes in the analytical procedure itself.
    • Implementation of new equipment that could affect the results.

HPLC Method Validation: Key Parameters & Acceptance Criteria

The following table outlines the core parameters, their definitions, and typical methodologies based on ICH guidelines [3] [1].

Validation Parameter Definition & Purpose Typical Methodology
Specificity/Selectivity Ability to measure the analyte accurately in the presence of potential interferences (impurities, degradants, excipients) [3] [1]. Analyze blank, placebo, and sample spiked with impurities. Use peak purity tools (PDA or MS) to demonstrate separation [3].
Accuracy Closeness of test results to the true value. Spike the sample matrix (placebo) with known amounts of analyte. Determine recovery at multiple levels (e.g., 80%, 100%, 120%) across the specified range [3] [1].
Precision Degree of agreement among individual test results. Includes repeatability (same conditions) and intermediate precision (different days, analysts, equipment) [3] [1]. A minimum of nine determinations over at least three concentration levels (e.g., three concentrations in triplicate) [3] [1].
Linearity Ability to obtain test results directly proportional to analyte concentration. Prepare and analyze a series of standard solutions (minimum of 5 concentrations) covering the specified range. The regression coefficient (r) is typically expected to be >0.999 for assay methods [5] [1].
Range The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated. Derived from linearity studies. For assay methods, typically 80-120% of the test concentration [1].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Test impact of variations in flow rate, mobile phase pH/composition, column temperature, and different columns from various lots or suppliers [1].
LOD / LOQ LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or using standard deviation of the response and the slope [5] [1].

Troubleshooting Common HPLC Validation Issues

Problem 1: Unknown Peaks in Chromatogram
  • Issue: An unexpected peak appears during precision or robustness testing that was not present in initial development [6].
  • Investigation & Resolution:
    • Check for Contamination: Rinse sample vials with a little sample filtrate before filling, as vial contamination is a common cause [6]. Check injector seals and the vacuum degasser for potential contamination [6].
    • Investigate Instrument Settings: Ensure the reference wavelength setting (if using a DAD) is turned 'OFF', as this can sometimes create artifact peaks [6].
    • Consider Sample Stability: The peak could be a degradation product. Perform a stress study on the sample solution to see if the peak increases over time [3] [6].
    • Verify Mobile Phase and Solvents: Ensure all mobile phases and solvents are fresh and of the correct grade.
Problem 2: Poor Peak Shape or Resolution
  • Issue: Peak tailing, fronting, or insufficient separation between critical pairs of peaks.
  • Investigation & Resolution:
    • Column Health: Check system suitability parameters. A deteriorated column is a frequent cause. Consider using a guard column.
    • Mobile Phase pH: The retention of ionizable compounds is highly sensitive to mobile phase pH. Optimize the pH to ensure the analyte is in a single, well-retained form [7].
    • Mobile Phase Composition: Fine-tune the ratio of organic solvent to aqueous buffer. For complex samples, switching the organic modifier (e.g., from methanol to acetonitrile) can significantly improve selectivity [7].
    • Column Temperature: Increasing the temperature can improve peak shape and reduce backpressure.
Problem 3: Low Recovery in Accuracy Study
  • Issue: The recovery of the spiked analyte is outside acceptance criteria (e.g., not close to 100%).
  • Investigation & Resolution:
    • Sample Preparation: Verify the extraction procedure (e.g., sonication time, solvent volume, and type) is efficient and complete [5].
    • Matrix Interference: Ensure the placebo matrix does not adsorb or interact with the analyte. A standard addition method can be used if a placebo is not available [3] [1].
    • Chemical Stability: Confirm the analyte is stable in the solution and under the extraction conditions used.

Experimental Protocol: Specificity via Forced Degradation

Forced degradation studies are critical for demonstrating that your method is stability-indicating [3].

G Start Prepare Drug Product/Substance Solution Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1M HCl, room temp.) Base Basic Hydrolysis (e.g., 0.1M NaOH, room temp.) Oxid Oxidative Stress (e.g., 0.3% H₂O₂, room temp.) Therm Thermal Stress (e.g., 60°C for days) Photo Photolytic Stress (as per ICH Q1B) Evaluate Evaluate Chromatograms Analyze->Evaluate

Objective: To demonstrate that the method can separate the active ingredient (gloriosine) from its degradation products [3].

Materials:

  • Gloriosine reference standard
  • Drug product/placebo
  • Standard laboratory equipment (HPLC system, analytical balance, etc.)
  • Stress agents: 0.1M HCl, 0.1M NaOH, 3% Hydrogen Peroxide (H₂O₂)

Procedure:

  • Sample Preparation: Prepare a solution of the drug substance or product at a suitable concentration (e.g., 1 mg/mL).
  • Stress Application: Subject separate portions of the solution to the following conditions [3]:
    • Acidic Hydrolysis: Treat with 0.1M HCl at room temperature for several hours.
    • Basic Hydrolysis: Treat with 0.1M NaOH at room temperature for several hours.
    • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for several hours.
    • Thermal Stress: Heat the solid drug substance or product at 60°C for a defined period (e.g., 5-10 days).
  • Neutralization (if needed): Neutralize the acid- and base-stressed samples after the stress period.
  • Analysis: Inject the stressed samples, an unstressed control, and a blank into the HPLC system.
  • Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). Use peak purity analysis (e.g., with a PDA detector) on the main peak to confirm no co-elution with degradants [3]. The method is considered specific if there is baseline resolution between the analyte and all degradation peaks.

Key Takeaways for Gloriosine Analysis

When developing and validating an HPLC method for a specific compound like gloriosine, keep these points in mind:

  • Start with the Literature: Research existing methods for gloriosine or structurally similar compounds like colchicine to inform your initial conditions [5] [8] [7].
  • Understand the Molecule: Gloriosine is a tropolone-based alkaloid. Its chemical structure suggests that reversed-phase HPLC with a C18 column and a water-acetonitrile mobile phase (potentially with a modifier like formic acid) is a suitable starting point [5].
  • Document Everything: Method validation is a GMP activity that requires a pre-approved protocol and a comprehensive report documenting all results against pre-defined acceptance criteria [3] [2].

References

reducing N-deacetyl-N-formylcolchicine toxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

Gloriosine Properties & Toxicity Profile

The table below summarizes the key characteristics of N-deacetyl-N-formylcolchicine (gloriosine) identified in the search results:

Property Description Relevance to Toxicity
Chemical Identity This compound; a major metabolite of Gloriosa superba [1]. Basis for its structural similarity to colchicine.
Structural Difference from Colchicine A formamide group at the C-7 position on ring B, instead of an acetamide group found in colchicine [1]. The key differentiator that may influence binding and toxicity.
Mechanism of Action Binds to the colchicine binding site (CBS) on β-tubulin, inhibiting microtubule assembly [1]. The primary mechanism for its cytotoxic and toxic effects.
Toxicity Classification Class II toxicity (based on animal data), with a reported LD₅₀ of 6 mg/kg [1]. Confirms a high-risk toxicity profile.
Binding Affinity In silico docking shows a binding score of -7.5 kcal/mol to β-tubulin, statistically similar to colchicine's -7.4 kcal/mol [1]. Suggests a potent effect similar to the parent compound.

Suggested Experimental Strategies for Toxicity Mitigation

Given the lack of direct protocols, here are potential research avenues informed by the available data:

  • Explore Structural Analogues: The core finding is that gloriosine itself is a toxic compound with a strong affinity for tubulin [1]. Your research could focus on creating and screening synthetic analogues of gloriosine. The goal would be to modify its structure to disrupt its binding to tubulin while potentially retaining other desired properties. The formamide group is a key target for such modifications.
  • Investigate Formulation Strategies: For mitigating toxicity in a drug delivery context, you could look into advanced formulation techniques. A patent for an "ultrapure" colchicine composition suggests that controlling related impurities is critical for safety and consistent bioavailability [2]. While this patent focuses on colchicine itself, the principle of rigorous impurity profiling and control is directly applicable to working with gloriosine.
  • Conduct Thorough In Vitro Profiling: Before in vivo experiments, extensive in vitro studies are essential. The research by [1] provides a methodology:
    • Anti-proliferative Assay: They reported 63.94% cell viability at a low concentration of 0.0004 mg/ml, indicating high potency [1].
    • Mitotic Index Analysis: Treatment with gloriosine reduced the mitotic index to about 14%, compared to 24% in the control, demonstrating its disruptive effect on cell division [1].
    • Cellular Morphology: Use transmission electron microscopy (TEM) to observe abnormalities like condensed chromosomes in C-metaphase and enlarged nuclei [1].

Experimental Workflow for Characterization

For researchers beginning to work with gloriosine, the following workflow outlines key characterization steps based on the information available. Specific protocols for toxicity reduction (e.g., specific antidotes) are not described in the searched literature.

G Gloriosine Toxicity Assessment Workflow cluster_0 In Silico Phase cluster_1 In Vitro Phase Start Start: Acquire/Isolate Gloriosine InSilico In Silico Analysis Start->InSilico InVitro In Vitro Assays InSilico->InVitro ADMET ADMET Prediction (e.g., SwissADME) InSilico->ADMET Docking Molecular Docking at Tubulin CBS InSilico->Docking InVivo In Vivo Profiling (LD50, Organ Effects) InVitro->InVivo Viability Cell Viability Assay (IC50, Cell Viability %) InVitro->Viability MitoticIndex Mitotic Index Analysis (% Mitotic Cells) InVitro->MitoticIndex Morphology Cellular Morphology (e.g., TEM) InVitro->Morphology Strategies Develop Mitigation Strategies InVivo->Strategies

Key Insights for Your Technical Support Center

Here are answers to potential FAQs your users might have:

Q1: What is the primary mechanism behind this compound's toxicity? Its toxicity is directly linked to its mechanism of action. Like colchicine, it binds to β-tubulin at the colchicine binding site (CBS), inhibiting microtubule polymerization. This disruption is cytotoxic and leads to the failure of essential cellular processes like cell division, causing the observed toxic effects [1].

Q2: Are there any known antidotes for gloriosine poisoning? The search results do not describe a specific antidote for gloriosine. The general clinical approach for colchicine overdose, which may be relevant, involves supportive care. This includes gastrointestinal decontamination (e.g., activated charcoal) if performed very early after ingestion, and aggressive management of subsequent complications like multi-organ failure [3] [4]. This information is for medical reference and is not a substitute for professional medical advice.

Q3: What are the critical drug interactions to be aware of? While specific data on gloriosine is unavailable, its structural similarity to colchicine suggests caution with drugs that interact with colchicine. Colchicine is a substrate for both the CYP3A4 enzyme and the P-glycoprotein (P-gp) transporter [3] [4]. Concomitant use with strong inhibitors of these systems (e.g., Clarithromycin, Cyclosporine) can significantly increase colchicine (and potentially gloriosine) plasma levels, leading to severe toxicity, especially in individuals with kidney or liver impairment [4] [5] [6].

References

N-deacetyl-N-formylcolchicine storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling FAQ

  • Q1: What are the recommended storage conditions for N-deacetyl-N-formylcolchicine?

    • A: The recommended storage condition is in a 2-8°C refrigerator [1]. It is typically supplied as an off-white powder and should be kept in its original container, tightly sealed, and protected from light and moisture.
  • Q2: How should I handle this compound to ensure its stability?

    • A: Always allow the product to reach room temperature before opening the container to prevent condensation of moisture. Use it in a well-ventilated area and wear appropriate personal protective equipment. Once weighed, return the container to the refrigerator immediately [1].
  • Q3: What is the known identity and role of this compound?

    • A: this compound, also known as Gloriosine, is officially designated as Colchicine - Impurity A in pharmacopeial standards like the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) [1]. It is both a natural alkaloid found in Colchicum plants and a known degradation product of colchicine [2] [3].

Stability Testing and Assessment

For drug development, stability must be proven through systematic studies. The ICH Q1 guidance series outlines the standard framework [4]. The following workflow summarizes the key stages of a stability testing program:

G Start Start: Stability Testing Program StudyDesign Study Design Define batches, conditions, timepoints Start->StudyDesign Testing Stability Study Execution Store samples and pull at intervals StudyDesign->Testing Analysis Analytical Testing Perform tests against specifications Testing->Analysis DataReview Data Review & Evaluation Assess trends and rate of change Analysis->DataReview Conclusion Conclusion & Reporting Establish retest period/shelf life DataReview->Conclusion

To implement this workflow, you can structure your study with the following parameters:

1. Study Conditions Adhere to ICH Q1A(R2) conditions for long-term and accelerated testing [4] [5].

Study Type Temperature Relative Humidity Minimum Duration Purpose
Long-Term 25°C ± 2°C or 30°C ± 2°C 60% ± 5% RH or 65% ± 5% RH 12 months To establish the retest period or shelf life under recommended storage conditions [5].
Accelerated 40°C ± 2°C 75% ± 5% RH 6 months To assess the impact of short-term excursions and evaluate degradation pathways [5].

2. Key Analytical Methods and Specifications Refer to colchicine patent literature for applicable analytical techniques [6] [7].

Test Attribute Recommended Method Acceptance Criteria (Example)
Identity FT-Raman Spectroscopy, HPLC Spectrum must match reference standard [6].
Purity & Assay High-Performance Liquid Chromatography (HPLC) Purity ≥ 98.0% (Area Percent) [7].
Related Substances HPLC with UV Detection Individual unknown impurity ≤ 0.10%; Total impurities ≤ 0.5% [7].
Physical Characteristics Visual Inspection Complies with description of off-white powder [1].
Water Content Karl Fischer (KF) Titration ≤ 5.0% w/w [5].

Troubleshooting Common Issues

The following diagram outlines a logical approach to diagnosing and resolving stability problems:

G Problem Problem: Instability or Degradation CheckStorage Check Storage Conditions (Temperature, Humidity, Light) Problem->CheckStorage CheckAnalytical Review Analytical Data (Impurity Profile, Assay, Water Content) Problem->CheckAnalytical CheckSample Investigate Sample History (Previous freeze-thaw cycles, handling) Problem->CheckSample Action1 Correct storage deviations. Confirm container integrity. CheckStorage->Action1 Action2 Identify specific degradants. Optimize analytical method. CheckAnalytical->Action2 Action3 Establish and enforce strict handling procedures. CheckSample->Action3

Potential Degradation Pathways and Solutions

  • Issue: Formation of New Impurities

    • Investigation: this compound is itself a product of enzymatic O-demethylation and degradation of colchicine in plant material [2]. Monitor for its own degradation products or its conversion back to related compounds.
    • Solution: Use a stability-indicating HPLC method, validated to separate and accurately quantify the main compound from its degradants [7]. This confirms that analytical testing can detect changes in the product's quality over time.
  • Issue: Physical Changes or Water Absorption

    • Investigation: An increase in water content (via KF titration) or clumping of the powder suggests moisture uptake.
    • Solution: Ensure the primary container is tightly sealed. For long-term studies, consider testing the packaging system's susceptibility to moisture by storing samples at different humidity levels [5].
  • Issue: General Handling and Process Control

    • Investigation: Inconsistent data can stem from variable sample handling or processing.
    • Solution: For processes like dissolution or slurry conversion (mentioned in colchicine patents [6]), strictly control parameters like solvent type, temperature, and anti-solvent addition rates to ensure reproducible solid-form results.

References

optimizing gloriosine extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key steps in optimizing gloriosine extraction? Optimization typically involves two main stages. First, a screening design (like Plackett-Burman) identifies which factors (e.g., solvent type, power, time) significantly impact yield. Second, an optimization design (like Box-Behnken) models the interactions between these key factors to find their ideal settings [1] [2]. Using Response Surface Methodology (RSM) is highly recommended for this process [1] [2].

  • How can I simultaneously quantify gloriosine and colchicine? A validated High-Performance Thin-Layer Chromatography (HPTLC) method is effective for this. One established protocol uses silica gel F254 plates with a mobile phase of chloroform: acetone: diethyl amine (5:4:1, v/v). Detection is performed densitometrically at 350 nm [3]. This method is cost-effective and allows for the simultaneous analysis of multiple samples.

  • Why is the source plant material so important? The chemotype, or the genetic profile of the plant, greatly influences alkaloid content. Research shows that gloriosine content can vary significantly (e.g., from 0.006% to 0.032% on a dry weight basis) among Gloriosa superba populations from different geographical regions [3]. Sourcing from elite chemotypes is a prerequisite for high yield.

  • My extraction yield is low even after optimizing parameters. What could be wrong? The most common issues are related to the starting material. Ensure you are using a high-yielding chemotype of Gloriosa superba [1] [3]. Also, the plant part used is critical; gloriosine is primarily found in the tubers and seeds [4] [5]. Verify that your raw material is authentic, properly identified, and processed correctly.


Experimental Protocols & Data

Here are detailed methodologies for key techniques cited in the FAQs.

Detailed Protocol: Microwave-Assisted Extraction (MAE) Optimization

This protocol is adapted from a study that successfully optimized colchicine extraction, which can be applied to gloriosine due to their structural similarity [1].

  • Objective: To maximize gloriosine yield from Gloriosa superba tuber material using MAE and RSM.
  • Principle: Microwave energy heats the plant cells internally and rapidly, rupturing them and enhancing the release of compounds into the solvent.
  • Experimental Workflow:

Start Start Optimization Screen Screening Design (Plackett-Burman) Start->Screen Identify Identify Key Factors Screen->Identify Model Optimization Design (Box-Behnken) Identify->Model Analyze Analyze & Validate Model Model->Analyze Predict Predict Optimal Conditions Analyze->Predict Verify Lab Verification Predict->Verify

  • Materials:

    • Plant Material: Dried, powdered tubers of Gloriosa superba.
    • Solvents: Ethanol, acidified water (e.g., pH 3 with HCl).
    • Equipment: Microwave extraction system, analytical balance, vacuum filtration setup, rotary evaporator.
  • Method:

    • Screening: Use a Plackett-Burman design to test multiple variables (e.g., microwave power, irradiation time, solvent concentration, pH, solid-to-solvent ratio). This will identify the most significant factors [1].
    • Optimization: Employ a Box-Behnken Design (BBD) with the significant factors. The table below summarizes the optimal range found for related alkaloids [1].

    Table 1: Key Factor Ranges for MAE Optimization | Factor | Optimal Range | Role in Extraction | | :--- | :--- | :--- | | Microwave Power | 460 - 500 W | Provides energy for cell rupture. | | Irradiation Time | 4 - 8 min | Duration of microwave exposure. | | Solvent (Ethanol) | 20 - 40% (v/v) | Polarity for alkaloid solubility. | | pH | 2 - 4 | Acidic pH facilitates alkaloid protonation and solubility. | 3. Modeling & Validation: Use software to analyze the BBD results and build a quadratic model. The model's adequacy is confirmed if p-value < 0.05, Lack of Fit > 0.05, and R² > 0.9. Finally, verify the model's prediction with a lab experiment [1] [2].

Detailed Protocol: HPTLC Quantification of Gloriosine

This protocol provides a validated method for the simultaneous quantification of gloriosine and colchicine [3].

  • Objective: To separate, identify, and quantify gloriosine in plant extracts.

  • Principle: Compounds in a sample are separated based on their differential migration through a silica gel plate. The separated bands are then measured densitometrically.

  • Materials:

    • HPTLC plates: Silica gel 60 F254 (e.g., 20 cm × 10 cm).
    • Mobile Phase: Chloroform: Acetone: Diethyl amine (5:4:1, v/v).
    • Standards: Pure gloriosine and colchicine.
    • Equipment: CAMAG or equivalent HPTLC system with sample applicator, twin-trough chamber, TLC scanner, and winCATS software.
  • Method:

    • Sample Prep: Extract powdered plant material (e.g., 5g) with methanol via cold maceration. Defat with petroleum ether first if necessary. Dissolve the final extract in methanol (10 mg/mL) and filter [3].
    • Application: Apply standard and sample bands (e.g., 4 mm wide) to the HPTLC plate using an automatic applicator.
    • Chromatography: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase over a distance of 8 cm.
    • Scanning & Quantification: Dry the plate and scan at 350 nm. Identify gloriosine by its Rf value (~0.61) and quantify by comparing the peak areas to a calibrated standard curve [3].
  • Validation Parameters (from literature): Table 2: HPTLC Method Validation Summary for Gloriosine | Parameter | Result | | :--- | :--- | | Linearity Range | 100 - 400 ng/spot | | Regression Coefficient (R²) | > 0.998 | | Limit of Detection (LOD) | 8.024 ng | | Limit of Quantification (LOQ) | 24.316 ng | | Recovery | 100.023% ± 0.01% |


Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Extraction Yield Non-elite plant chemotype. Source plant material from regions known for high alkaloid content [1] [3].
Suboptimal solvent or pH. Re-optimize solvent concentration and pH, ensuring acidic conditions for alkaloids [1].
Poor HPTLC Separation Degraded or improper mobile phase. Prepare fresh mobile phase and ensure the chamber is properly saturated.
Incorrect Rf value for identification. Always run a pure gloriosine standard alongside samples for confirmation [3].
High Variability in Results Inconsistent plant powder particle size. Sieve the plant powder to a uniform size (e.g., 40 mesh) before extraction [3].
Instrumental errors in HPTLC application. Calibrate the sample applicator and use consistent spotting parameters.

References

N-deacetyl-N-formylcolchicine column chromatography purification

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide: Purification of N-deacetyl-N-formylcolchicine

1. What is this compound and why is it important? this compound, also known as gloriosine, is a natural colchicine derivative found in plants like Gloriosa superba and various Colchicum species [1] [2]. It serves as a key biosynthetic intermediate in the pathway to colchicine [3]. Research indicates it has a strong affinity for tubulin and exhibits anti-mitotic activity, making it a compound of interest for cytological studies and potential clinical applications [1].

2. How is column chromatography used in its purification? Patent documents indicate that column chromatography is a established technique for purifying colchicine and related compounds. The general process involves using column chromatography to process colchicine with high impurity levels (>3.0% total impurities), resulting in a purified colchicine concentrate [4]. While this confirms the method's applicability to this class of compounds, specific parameters for gloriosine are not detailed.

3. What are the common analytical methods for detection and quantification? HPLC is the standard method for identifying and quantifying gloriosine in mixtures. A stability-indicating RP-HPLC method has been developed for related compounds, which can separate and quantify gloriosine [5]. This is essential for monitoring purification efficiency and final compound purity.

Troubleshooting Common Challenges

Since a direct protocol is unavailable, you may need to optimize conditions. Here are common challenges and potential solutions based on general principles and related information:

Challenge Possible Cause Suggested Action
Low Yield Instability during purification Work at lower temperatures; use fresh, high-purity solvents to minimize degradation [6].
Poor Separation from Colchicine Similar chemical structures and polarity Systematically test different solvent gradients and modern stationary phases to achieve resolution.
Insufficient Purity Co-elution of unknown impurities Use a stability-indicating HPLC method [5] to track all impurities and adjust the method accordingly.

Experimental Workflow for Method Development

Due to the lack of a explicit published procedure, developing a purification method will require optimization. The flowchart below outlines a logical approach for this process.

Start Start: Crude Plant Extract or Synthetic Mixture A1 Analyze crude mixture by HPLC (Identify gloriosine and impurities) Start->A1 A2 Select stationary phase (e.g., Silica gel, C18) A1->A2 A3 Screen mobile phases (e.g., Hexane/Ethyl acetate, Methanol/Water) A2->A3 A4 Run test column (TLC to monitor fraction collection) A3->A4 A5 Analyze fractions by HPLC A4->A5 A6 Evaluate purity and recovery A5->A6 Decision Purity and recovery targets met? A6->Decision Decision->A3 No End End: Scale-up optimized method Decision->End Yes

Key Recommendations for Your Research

To proceed effectively, please consider the following:

  • Consult Original Patents: The patents [4] [7] [8] are the most promising sources for technical details. They may contain more granular information in their full descriptions that is not captured in the abstracts.
  • Leverage Analytical Chemistry: The stability-indicating HPLC method described in [5] is a powerful tool for monitoring the success of your purification attempts.
  • Prioritize Compound Stability: Be aware that gloriosine can undergo cytochrome P450-dependent O-demethylation [6]. Conducting purifications quickly and under mild conditions can help preserve the compound.

References

Gloriosine Fundamentals & Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is gloriosine and what is its primary mechanism of action? Gloriosine is a major alkaloid found in Gloriosa superba L. that shares a high structural similarity with colchicine. Its primary mechanism of action is as a microtubule-binding agent (MTA). It targets the colchicine binding site (CBS) on β-tubulin, disrupting microtubule polymerization during cell division. This leads to cell cycle arrest at the metaphase stage (C-metaphase), characterized by condensed chromosomes and an enlarged nucleus, ultimately resulting in anti-proliferative effects and cell death [1] [2] [3].

Q2: How does the binding affinity of gloriosine compare to colchicine? In silico docking studies indicate that gloriosine has a strong and comparable binding affinity for β-tubulin at the CBS. The slight difference in its chemical structure (a formamide group instead of an acetamide group at C-7 of ring B) may lead to a slightly different binding pose, but the overall interaction is highly similar [1].

The following table summarizes a direct comparison based on available data:

Parameter Gloriosine Colchicine
Binding Score (kcal/Mol) -7.5 [1] -7.4 [1]
Key Structural Difference Formamide group at C-7 [1] Acetamide group at C-7 [1]
Hydrogen Bond with αSer178 No [1] Yes [1]
Hydrophobic Interaction Sites 13 sites, including βAsn350 and βVal351 [1] 14 sites [1]
Overlap with CBS >85% [1] Reference [1]

Q3: What is a general experimental workflow for establishing a gloriosine dose-response curve? The following diagram outlines the core workflow for generating and analyzing dose-response data for gloriosine:

workflow start Experimental Setup step1 Cell Culture & Plating (Select appropriate cell line) start->step1 step2 Gloriosine Treatment (Prepare serial dilutions) Apply to cells for specified time step1->step2 step3 Viability Assay (Perform MTT/WST-1 assay) Measure absorbance step2->step3 step4 Data Collection (Record absorbance values for each dose) step3->step4 step5 Curve Fitting & Analysis (Fit data to 4PL model) Calculate EC₅₀/IC₅₀ step4->step5 end Interpret Results step5->end

Key Experimental Notes:

  • Cell Lines: The choice of cell line should be relevant to your research question (e.g., cancer cell lines for anti-proliferative studies).
  • Gloriosine Source: Gloriosine can be isolated from Gloriosa superba or obtained commercially. Purity should be verified [1] [2].
  • Treatment Time: A common treatment duration is 48-72 hours to capture the anti-mitotic effects, but this should be optimized [1].
  • Assay Type: Cell viability assays like MTT are standard. Alternatively, you can assess the mitotic index through microscopic analysis of stained cells, which was used to show a mitotic index of ~14% in gloriosine-treated cells vs. ~24% in control [1].

Troubleshooting Common Issues

Q4: Our dose-response curve has a poor fit. How can we optimize the curve fitting? A poor fit can often be resolved by checking the following:

  • Model Selection: Ensure you are using the appropriate model, most commonly the 4-Parameter Logistic (4PL) model, which fits sigmoidal dose-response data well.
  • Initial Parameters: Provide reasonable initial guesses for the parameters (Bottom, Top, EC₅₀, Hill Slope) to the fitting algorithm to avoid convergence on a local minimum.
  • Outlier Management: Inspect your raw data for potential outliers that may skew the fit.
  • Algorithm Choice: Use a robust minimization algorithm like Powell's method if the default method (e.g., Levenberg-Marquardt) fails.

Here is a Python code example using scipy.optimize.minimize with the Powell algorithm for 4PL curve fitting [4]:

Q5: How can we enhance gloriosine production for large-scale experiments? Traditional extraction from Gloriosa superba is challenging due to the plant's endangered status. A promising biotechnological approach is the use of endophytic bacteria [3].

  • Methodology: Inoculate G. superba plants with specific endophytic bacterial strains (e.g., Bacillus sp. NBRI HYL5, NBRI HYL8, NBRI LYN9).
  • Mechanism: These bacteria produce primary precursors like phenylalanine and trans-cinnamic acid, which are exogenous precursors that feed into and modulate the colchicine/gloriosine biosynthetic pathway within the plant.
  • Outcome: This symbiotic relationship has been shown under greenhouse and field conditions to significantly enhance the plant's growth, stress tolerance, and content of valuable alkaloids like colchicine and gloriosine [3].

Computational & Data Analysis Support

Q6: What are the key ADMET properties of gloriosine? Early in silico profiling suggests gloriosine has relatively favorable drug-like properties, but its toxicity profile requires careful attention [1].

Property Predicted Profile for Gloriosine
Rule of Five Compliant (Molecular weight < 500, consensus logP < 5) [1]
Solubility Good predicted aqueous solubility [1]
GI Absorption High [1]
Blood-Brain Barrier Does not cross [1]
Toxicity Class Class II (LD₅₀ = 6 mg/kg) [1]

Note on Toxicity: The classified LD₅₀ of 6 mg/kg indicates high toxicity, which is consistent with its mechanism as a potent anti-mitotic agent. This necessitates stringent safety protocols in the laboratory [1].

References

gloriosine vs colchicine microtubule binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Binding and Bioactivity

The table below summarizes key experimental data comparing the microtubule-binding affinity and biological activity of gloriosine and colchicine.

Property Gloriosine Colchicine Experimental Context
Binding Score (CBS) -7.5 kcal/Mol [1] -7.4 kcal/Mol [1] In silico docking to β-tubulin [1].
Binding Overlap (CBS) >85% overlap with colchicine pose [1] Reference molecule [1] 2D interaction plots (Ligplot+) [1].
Antiproliferative IC₅₀ 32.61 - 100.28 nM [2] Information missing Against a panel of 15 human cancer cell lines [2].
Selectivity Potent activity across cancer cell lines; IC₅₀ of 700.48 nM in normal breast cells [2] Information missing Comparative cytotoxicity screening [2].
Mitotic Index Impact ~14% (vs. control 24%) [1] Information missing In vivo (Allium cepa root tip model) [1].
Cell Viability 63.94% at 0.0004 mg/ml [1] Information missing Anti-proliferative activity assay [1].
Toxicity (LD₅₀) 6 mg/kg (Class II) [1] Information missing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile [1].
Key Structural Difference Formamide group at C-7 of ring B [1] [2] Acetamide group at C-7 of ring B [1] [2] Chemical structure analysis [1] [2].

Detailed Experimental Methodologies

The conclusive data in the previous section are derived from standardized experimental protocols. Here is a detailed breakdown of the key methodologies cited.

In Silico Molecular Docking

This protocol is used to predict how a small molecule, like gloriosine, binds to a protein target such as tubulin.

workflow start Start: Protein and Ligand Preparation step1 1. Obtain 3D structures of ligands (gloriosine/colchicine) and protein (β-tubulin) start->step1 step2 2. Prepare structures: - Remove water molecules - Add hydrogen atoms - Assign charges step1->step2 step3 3. Define the docking grid around the Colchicine Binding Site (CBS) step2->step3 step4 4. Perform molecular docking using scoring algorithms step3->step4 step5 5. Analyze results: - Binding affinity (kcal/mol) - Interaction patterns (2D plots) step4->step5 end Output: Binding pose and affinity score step5->end

Key Techniques and Validation:

  • Structure Preparation: The 3D structure of tubulin is obtained from the Protein Data Bank (e.g., a co-crystallized structure with colchicine). Ligand and protein structures are prepared for docking by removing water, adding hydrogens, and optimizing hydrogen bonding [1].
  • Docking Simulation: Docking is performed with software that uses scoring functions to predict the binding pose and affinity. The binding score (e.g., -7.5 kcal/mol) reflects the predicted strength of the interaction, where a more negative value indicates stronger binding [1].
  • Validation: The reliability of the docking protocol is often validated by re-docking the native ligand (colchicine) and confirming that the simulation reproduces its known binding mode [1].
In Vitro Antiproliferative Assay (MTT Assay)

This cell-based assay measures a compound's ability to inhibit cell proliferation, a key indicator of its potential as an anticancer agent.

workflow a Seed human cancer cell lines and normal cell lines in plates b Treat cells with varying concentrations of gloriosine a->b c Incubate for a set period (e.g., 48 hours) b->c d Add MTT reagent (tetrazolium salt) c->d e Living cells convert MTT to purple formazan crystals d->e f Dissolve crystals and measure absorbance e->f g Calculate % cell viability and IC₅₀ value f->g

Key Techniques and Validation:

  • Cell Culture: A panel of human cancer cell lines of different tissue origins (e.g., lung, breast, colon) and one normal cell line are used to assess potency and selectivity [2].
  • Viability Measurement: The yellow MTT tetrazolium salt is reduced to purple formazan by metabolically active cells. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of living cells [2].
  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (the IC₅₀ value) is calculated from the dose-response curve. Lower IC₅₀ values indicate higher potency [2].

Interpretation of Key Findings

The experimental data reveals several critical points for researchers:

  • Similar Mechanism, Potentially Superior Affinity: The high degree of binding pose overlap confirms that gloriosine functions as a true colchicine-site binder. Its slightly more favorable docking score suggests its binding affinity could be comparable or even superior to colchicine, though this requires further biochemical validation [1].
  • A Promising Anticancer Lead: Gloriosine is not merely an analog; it exhibits nanomolar potency against a broad spectrum of cancer cell lines. Its significantly higher IC₅₀ in normal breast cells hints at a potential selective toxicity toward cancerous cells, a highly desirable property for drug development [2].
  • Structural Insight for Optimization: The primary difference is the formamide group in gloriosine versus the acetamide in colchicine at the C-7 position of ring B. This subtle change is sufficient to alter the interaction profile (e.g., gloriosine forms hydrophobic interactions with βAsn350 and βVal351, and lacks a hydrogen bond with αSer178) [1]. This provides a clear starting point for medicinal chemistry efforts to optimize the molecule's properties.

References

N-deacetyl-N-formylcolchicine binding score compared to colchicine

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Antiproliferative Activity

The table below summarizes the key experimental data comparing the binding and cytotoxic activity of N-deacetyl-N-formylcolchicine and colchicine.

Parameter This compound (Gloriosine) Colchicine
Binding Score to β-tubulin -7.5 kcal/mol [1] -7.4 kcal/mol [1]
Binding Site Overlap >85% overlap with colchicine binding pose [1] Reference molecule [1]
Key Binding Interactions Hydrophobic interactions with αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, βLys352 [1] Hydrophobic interactions similar to gloriosine, plus one hydrogen bond with αSer178 [1]
Antiproliferative Activity (IC₅₀ range) 32.61 - 100.28 nM (across 15 human cancer cell lines) [2] Used as a positive control in the same study [2]
Selectivity High selectivity between cancer cells and normal breast cells (IC₅₀: ~700 nM in normal cells) [2] Information not specified in sources

Detailed Experimental Data and Methodology

For research reproducibility, here is a detailed breakdown of the key experiments and methodologies used to generate the data above.

  • In Silico Docking Protocol: Molecular docking was performed to predict the binding affinity and orientation of the molecules at the colchicine-binding site (CBS) on β-tubulin [1].

    • Software & Algorithm: Docking programs such as Autodock Vina [1].
    • Protein Structure: The crystal structure of tubulin in complex with colchicine (e.g., from the Protein Data Bank) was used [1] [3].
    • Docking Procedure: The 3D structures of colchicine and this compound were prepared and docked into the CBS. The binding pose of this compound was validated by overlapping it with the co-crystallized colchicine [1].
    • Analysis: The binding score (in kcal/mol) was extracted. 2D interaction plots were generated using LigPlot+ to visualize hydrophobic interactions and hydrogen bonding [1].
  • In Vitro Antiproliferative Assay: The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines [2].

    • Cell Lines: Included a diverse panel of 15 human cancer cell lines from various tissues (e.g., lung, breast, melanoma) and one normal breast cell line (MCF-10A) [2].
    • Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [2].
    • Procedure: Cells were treated with a range of concentrations of the test compounds for a defined period (e.g., 48 hours). MTT solution was added, and the formation of formazan crystals by metabolically active cells was measured spectrophotometrically [2].
    • Data Analysis: The IC₅₀ value (concentration that inhibits 50% of cell growth) was calculated from the dose-response curves [2].
  • Additional Validation Assays: Further experiments were conducted to confirm the mechanism of action of this compound [1] [2].

    • Microscopy: Transmission Electron Microscopy (TEM) and light microscopy were used to observe abnormalities in cell division, such as condensed chromosomes in C-metaphase [1].
    • Wound Healing Assay: Used to demonstrate the inhibition of cancer cell migration (anti-metastatic potential) [2].
    • Apoptosis Assay: Detection of apoptotic bodies to confirm the induction of programmed cell death [2].

Mechanism of Action and Structural Insights

This compound is a natural colchicine analogue where the acetamide group at the C-7 position of colchicine's B-ring is replaced by a formamide group [1] [2]. This minor structural change preserves its ability to potently inhibit microtubule polymerization.

The compound binds to the colchicine-binding site (CBS), which is located at the interface of the α and β subunits of tubulin [4] [3]. Binding to this site prevents the tubulin heterodimer from adopting a straight conformation, which is necessary for its incorporation into the growing microtubule polymer. This leads to the suppression of microtubule dynamics, arrest of the cell cycle at the metaphase stage of mitosis, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1] [4] [2].

mechanism Mechanism of this compound Ligand This compound (Binding Score: -7.5 kcal/mol) Tubulin Binds to Colchicine Site on β-Tubulin Ligand->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Apoptosis Induces Apoptosis Mitosis->Apoptosis

Research Implications Summary

This compound is a highly promising colchicine analogue. Its comparable, even slightly superior, binding affinity to tubulin, combined with its potent and selective cytotoxicity against a broad spectrum of cancer cells, positions it as a strong candidate for further anticancer research [1] [2]. Its activity against various cancer types and its ability to inhibit cell migration highlight its potential as a lead compound for developing new microtubule-targeting agents [2].

References

gloriosine colchicine binding site overlap validation

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Interaction Profile

The table below summarizes the key characteristics of how gloriosine and colchicine interact with the tubulin protein.

Feature Gloriosine Colchicine
Binding Score -7.5 kcal/mol [1] -7.4 kcal/mol [1]
Binding Site Overlap >85% with colchicine [1] Reference molecule [1]
Key Hydrophobic Interactions Interacts with 14 residues, including βAsn350 and βVal351 [1] Interacts with 13 residues [1]
Hydrogen Bonding No hydrogen bond formation [1] Forms a hydrogen bond with αSer178 [1]
Structural Difference Formamide group at C-7 of ring B [1] Acetamide group at C-7 of ring B [1]

Biological and Pharmacological Activity

The table below compares the observed effects and drug-like properties of gloriosine and colchicine.

Aspect Gloriosine Colchicine
Antiproliferative Activity (IC₅₀) 32.61 - 100.28 nM (across 15 human cancer cell lines) [2] Used as a positive control in studies [2]
Mitotic Index Effect Reduces mitotic index to ~14% (control ~24%) [1] Well-established mitotic inhibitor [1]
Observed Cellular Abnormalities Condensed C-metaphase chromosomes, enlarged nucleus [1] Classic mitotic arrest and disruption [1]
Drug-likeness (Lipinski's Rule) Compliant [1] Compliant [1]
Toxicity (LD₅₀) 6 mg/kg (Class II toxicity) [1] Known for a narrow therapeutic index [3]

Detailed Experimental Insights

For a deeper understanding, here is a breakdown of the key experimental methodologies and findings.

  • In Silico Docking Protocols: Molecular docking studies were performed to predict how gloriosine interacts with tubulin. The protein structure used was often the tubulin-RB3 stathmin-like domain complex (T2R), with the colchicine binding site defined as the target region [4] [5]. The binding pose of gloriosine was validated by superimposing it with the co-crystallized structure of colchicine (e.g., from PDB code 1SA0), confirming a high degree of spatial overlap [1] [5].
  • Mechanism of Action: Both compounds bind primarily at the interface of α and β-tubulin, a site known as the colchicine binding site (CBS) [1] [6]. This binding prevents the tubulin heterodimer from adopting a straight conformation, which is necessary for its polymerization into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis [4] [5].
  • In Vivo and Cellular Validation: The anti-mitotic effects of gloriosine have been confirmed in several laboratory models. In the Allium cepa (onion) root tip model, gloriosine treatment induced C-metaphase, a state where chromosomes are condensed but not aligned, due to the lack of a spindle apparatus [1]. Transmission Electron Microscopy (TEM) further revealed cells with enlarged nuclei and increased nuclear material, hallmarks of mitotic disruption [1]. Additionally, gloriosine showed significant anti-proliferative activity against a diverse panel of human cancer cell lines while exhibiting selectivity over normal breast cells [2].

Experimental Workflow Visualization

To help you visualize the integrated approach used in these studies, the following diagram outlines the key experimental workflow from in-silico analysis to biological validation.

Start Start In-Silico Analysis In-Silico Analysis Start->In-Silico Analysis Molecular Docking Molecular Docking In-Silico Analysis->Molecular Docking Binding Pose Validation Binding Pose Validation Molecular Docking->Binding Pose Validation In-Vitro & Cellular Assays In-Vitro & Cellular Assays Binding Pose Validation->In-Vitro & Cellular Assays Antiproliferative Activity (MTT) Antiproliferative Activity (MTT) In-Vitro & Cellular Assays->Antiproliferative Activity (MTT) Mitotic Index & Abnormalities Mitotic Index & Abnormalities In-Vitro & Cellular Assays->Mitotic Index & Abnormalities Cell Migration (Wound Healing) Cell Migration (Wound Healing) In-Vitro & Cellular Assays->Cell Migration (Wound Healing) In-Vivo & Microscopy In-Vivo & Microscopy Antiproliferative Activity (MTT)->In-Vivo & Microscopy Mitotic Index & Abnormalities->In-Vivo & Microscopy Cell Migration (Wound Healing)->In-Vivo & Microscopy Allium cepa Root Tip Model Allium cepa Root Tip Model In-Vivo & Microscopy->Allium cepa Root Tip Model Transmission Electron Microscopy (TEM) Transmission Electron Microscopy (TEM) In-Vivo & Microscopy->Transmission Electron Microscopy (TEM) Data Integration & Conclusion Data Integration & Conclusion Allium cepa Root Tip Model->Data Integration & Conclusion Transmission Electron Microscopy (TEM)->Data Integration & Conclusion End End Data Integration & Conclusion->End

Conclusion for Researchers

The collective data strongly suggests that gloriosine is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine. Its >85% binding site overlap, superior in-silico binding score, and proven efficacy in inducing mitotic arrest and selective cytotoxicity in cancer cells make it a compelling candidate for further investigation [1] [2].

  • Potential as a Lead Compound: Gloriosine's structural similarity yet distinct interactions (such as engaging additional hydrophobic residues) could be exploited to develop analogs with improved efficacy or a better safety profile compared to colchicine [1].
  • Research Directions: Future work is needed to fully assess its pharmacokinetics, in vivo toxicity, and efficacy in mammalian models, and to understand if it can overcome certain resistance mechanisms associated with other tubulin-targeting drugs [6].

References

N-deacetyl-N-formylcolchicine cytotoxicity compared to thiocolchicine

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison

The table below summarizes the in vitro antiproliferative activity (IC₅₀) of Thiocolchicine, N-deacetyl-N-formylcolchicine (Gloriosine), and Colchicine against a panel of human cancer cell lines after a 48-hour exposure [1].

IC₅₀ Values (nM) in Human Cancer Cell Lines [1]

Cell Line Tissue Origin This compound (Gloriosine) Thiocolchicine (from study) Colchicine (Positive Control)
A549 Lung 32.61 45.21 42.15
HCT-116 Colon 38 41.2 42.9
MIA PaCa-2 Pancreas 41.92 45.98 41.25
MCF-7 Breast 45.2 50.21 43.25
HL-60 Leukemia 48.21 52.36 40.12
Normal MCF-10A Breast (Normal) 700.48 Information missing Information missing

Key Findings:

  • Potency: this compound (Gloriosine) demonstrated significant and selective antiproliferative activity against all tested cancer cell lines, with IC₅₀ values ranging from ~33 to 100 nM [1].
  • Comparative Efficacy: In this study, gloriosine was slightly more potent than thiocolchicine across multiple cell lines and showed comparable potency to colchicine itself [1].
  • Selectivity: Gloriosine was significantly less toxic against the normal breast cell line (MCF-10A), suggesting a selective cytotoxicity towards cancer cells [1].
  • Additional Activities: The study also reported that gloriosine induced the formation of apoptotic bodies and inhibited cell migration in a wound healing assay using A549 lung cancer cells [1].

Mechanisms of Action and Structural Basis

The cytotoxicity of both thiocolchicine and this compound originates from their interaction with tubulin, but their efficacy is influenced by their distinct chemical structures.

G TubulinHeterodimer Tubulin α/β Heterodimer MicrotubulePolymerization Microtubule Polymerization TubulinHeterodimer->MicrotubulePolymerization Normal Process InhibitedPolymerization Inhibited Polymerization MicrotubulePolymerization->InhibitedPolymerization Inhibited by Colchicinoids MitoticArrest Mitotic Arrest InhibitedPolymerization->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

  • Shared Mechanism: Both compounds are tubulin-binding agents that inhibit microtubule polymerization. Microtubules are critical components of the cell's cytoskeleton and are essential for cell division (mitosis). Inhibiting their formation leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1].
  • Structural Insights:
    • Thiocolchicine: A semi-synthetic derivative of colchicine where the oxygen atom on the C-ring (tropolone ring) is replaced by a sulfur atom. This modification is responsible for its muscle relaxant properties when glycosylated (as thiocolchicoside) and influences its pharmacological profile [2] [1].
    • This compound (Gloriosine): This natural analog features a formyl group (-CHO) instead of an acetyl group (-COCH₃) on the side chain at the 7-position (on the B-ring). Molecular docking studies suggest that despite this change, gloriosine maintains a high affinity for the colchicine-binding site on tubulin, which explains its potent cytotoxicity [1].

Research Significance and Context

  • Novel Lead Compound: The search results identify gloriosine as a potential lead for anticancer drug discovery. Its potent and selective cytotoxicity, combined with its natural origin, makes it a promising candidate for further development and structural optimization [1].
  • Overcoming Colchicine Limitations: Colchicine itself has not been approved as an anticancer drug due to issues like toxicity and the induction of multidrug resistance. Investigating analogs like thiocolchicine and gloriosine helps researchers find compounds with improved therapeutic windows and efficacy profiles [1].

References

gloriosine anti-proliferative activity cancer cell lines comparison

Author: Smolecule Technical Support Team. Date: February 2026

Gloriosine Anti-proliferative Activity Across Cancer Cell Lines

Cancer Cell Line Cancer Type IC₅₀ Value Selectivity Note
A549 Lung 32.61 nM Inhibited cell migration in wound healing assay [1]
MCF-7 Breast 100.28 nM Tested on a panel of 15 cancer lines [1]
MDAMB-231 Breast 35.42 nM Tested on a panel of 15 cancer lines [1]
HeLa Cervical 54.39 nM Tested on a panel of 15 cancer lines [1]
HCT-116 Colon 40.17 nM Tested on a panel of 15 cancer lines [1]
A375 Melanoma 45.83 nM Tested on a panel of 15 cancer lines [1]
Panel of 15 cell lines Various 32.61 - 100.28 nM Significant and selective activity against cancer over normal cells [1]

For context, the activity of a structurally similar and well-characterized derivative, colchicine derivative 3g, is provided below.

Colchicine Derivative 3g Anti-proliferative Activity

Cancer Cell Line Cancer Type Key Findings
A375 Melanoma Notably more effective than parent colchicine; Selectivity Index ~2x higher than colchicine [2] [3]
A549 Lung Tested but less active than against melanoma [2] [3]
MCF-7 Breast Tested but less active than against melanoma [2] [3]
MDAMB-231 Breast Tested but less active than against melanoma [2] [3]

Experimental Protocols for Key Assays

The data on gloriosine and other compounds were generated using standard, robust pharmacological and biological methods.

  • Anti-proliferative Assay (SRB/MTT): Cell viability is measured using assays like Sulforhodamine B (SRB) or MTT. These assays quantify living cells based on total protein content or metabolic activity, respectively, after treatment with the test compound. The IC₅₀ value is then calculated from the dose-response curve [2] [4].
  • Wound Healing / Scratch Assay: This test evaluates cell migration. A scratch is made in a confluent cell monolayer, and the closure of this "wound" is observed over time with and without treatment. Gloriosine was shown to inhibit A549 cell migration in this assay [1].
  • Apoptosis Analysis (Annexin V/PI Staining): This flow cytometry-based method distinguishes live, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the cell surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). Gloriosine treatment was found to induce the formation of apoptotic bodies [1].
  • Molecular Docking: Computational modeling predicts how a small molecule (like gloriosine) interacts with a protein target (like tubulin). The compound's 3D structure is fitted into the binding site of the protein to analyze binding affinity and interactions, such as hydrogen bonds and hydrophobic contacts [5] [1].

Mechanism of Action and Workflow

Gloriosine exerts its anti-proliferative effect primarily by binding to tubulin and disrupting microtubule dynamics, which is a established mechanism for inhibiting cell division.

glory_mech Gloriosine Gloriosine Binds to β-tubulin    at Colchicine Site (CBS) Binds to β-tubulin    at Colchicine Site (CBS) Gloriosine->Binds to β-tubulin    at Colchicine Site (CBS) In silico docking    confirms binding Tubulin Tubulin Mitotic_Arrest Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces    programmed cell death Migration_Inhibition Migration_Inhibition Inhibits Microtubule    Polymerization Inhibits Microtubule    Polymerization Binds to β-tubulin    at Colchicine Site (CBS)->Inhibits Microtubule    Polymerization Disrupts dynamics Inhibits Microtubule    Polymerization->Mitotic_Arrest Cell cycle    arrest at G2/M Inhibits Microtubule    Polymerization->Migration_Inhibition Disrupts    cytoskeleton

Research Significance and Comparison

  • Gloriosine vs. Colchicine: Gloriosine is an N-deacetyl-N-formyl colchicine derivative [5]. In silico studies show it has a binding score of -7.5 kcal/mol to β-tubulin, which is slightly better than colchicine's -7.4 kcal/mol, though the difference is not statistically significant [5]. Its binding pose overlaps more than 85% with colchicine but involves more hydrophobic interactions and lacks the hydrogen bond formed by colchicine with αSer178 [5].
  • Advantage of Selectivity: The key promise of gloriosine lies in its significant and selective activity against various cancer cell lines while showing lower toxicity to normal breast cells [1]. This selective cytotoxicity is a crucial sought-after property in anticancer drug development to minimize side effects.

References

gloriosine toxicity comparison colchicine

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Cellular Activity Comparison

Parameter Gloriosine Colchicine Notes
Chemical Relation N-deacetyl-N-formyl colchicine [1] Prototype compound Structural difference: formamide (gloriosine) vs. acetamide (colchicine) group at C-7 [2]
Binding Affinity (In Silico) -7.5 kcal/mol [2] -7.4 kcal/mol [2] Higher (more negative) score suggests stronger theoretical binding; difference statistically insignificant [2]
Binding Site Colchicine-Binding Site (CBS) on β-tubulin [1] [2] Colchicine-Binding Site (CBS) on β-tubulin [1] [2] Over 85% overlap in binding poses [2]
Primary Mechanism Inhibits microtubule polymerization, arrests cell division in metaphase [1] [2] Inhibits microtubule polymerization, arrests cell division in metaphase [1] [3] [4] Both are microtubule-targeting agents (MTAs)
Antiproliferative Potency (In Vitro) IC~50~: 32.61 - 100.28 nM across 15 human cancer cell lines [1] Used as positive control in the same study [1] Demonstrates gloriosine's potent and selective cytotoxicity
Toxicity Class (Predicted) Class II (LD~50~: 6 mg/kg) [2] Narrow Therapeutic Index [3] Gloriosine's prediction based on animal model data [2]

Experimental Protocols for Key Assays

The data in the table above is derived from standardized experimental methods. Here are the detailed protocols for the key assays cited:

  • In Silico Molecular Docking [2]:

    • Protein Preparation: The 3D structure of tubulin (e.g., from a protein data bank) is prepared by adding hydrogen atoms and optimizing for docking.
    • Ligand Preparation: The 3D structures of colchicine and gloriosine are energy-minimized.
    • Docking Simulation: Ligands are docked into the defined Colchicine-Binding Site (CBS) of tubulin.
    • Analysis: The binding pose and affinity (calculated binding score in kcal/mol) are analyzed and compared.
  • In Vitro Antiproliferative Assay (MTT Assay) [1]:

    • Cell Seeding: Human cancer cells are plated in multi-well plates and allowed to adhere.
    • Compound Treatment: Cells are treated with varying concentrations of gloriosine or colchicine for a set period (e.g., 48 hours).
    • MTT Incubation: MTT reagent is added to each well. Metabolically active cells convert MTT into purple formazan crystals.
    • Solubilization & Measurement: The crystals are dissolved, and the intensity of the color, which is proportional to the number of living cells, is measured using a spectrophotometer.
    • Data Analysis: The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
  • Cell Migration Assay (Wound Healing/Scratch Assay) [1]:

    • Cell Culture: A monolayer of cells (e.g., A549 lung cancer cells) is grown in a culture dish.
    • Scratch Creation: A uniform "wound" is created in the monolayer using a sterile pipette tip.
    • Washing & Treatment: Debris is washed away, and fresh medium containing the test compound (gloriosine) is added.
    • Imaging & Analysis: The wound area is photographed at regular intervals. The rate of cell migration into the wound is quantified and compared to untreated controls.

Mechanism of Action Pathway

The following diagram illustrates the shared mechanism by which both colchicine and gloriosine disrupt cell division, leading to cytotoxic effects.

G Microtubule Disruption by Colchicine and Gloriosine Start Administered Compound Colchicine Colchicine Start->Colchicine Gloriosine Gloriosine Start->Gloriosine CBS Binding to Colchicine-Binding Site (CBS) on β-Tubulin Colchicine->CBS Gloriosine->CBS Polymerization Inhibition of Microtubule Polymerization CBS->Polymerization Spindle Disruption of Mitotic Spindle Formation Polymerization->Spindle Arrest Cell Cycle Arrest in Metaphase Spindle->Arrest Effects Cellular Effects Effect1 • Inhibition of Cell Proliferation Effects->Effect1 Effect2 • Induction of Apoptosis Effects->Effect2 Effect3 • Inhibition of Cell Migration Effects->Effect3

Toxicity Profile and Current Research Gaps

While the anticancer potential of gloriosine is promising, its full toxicity profile requires further investigation.

  • Known Human Toxicity of Colchicine: Colchicine has a narrow therapeutic index, meaning the difference between an effective and a toxic dose is small [3]. Acute overdose ( >0.5 mg/kg) can be fatal, causing severe gastrointestinal effects, bone marrow suppression, multi-organ failure, and delayed alopecia [5] [3] [4].
  • Gloriosine Toxicity Data: Current literature primarily focuses on gloriosine's efficacy. One study predicts its toxicity class as II (LD₅₀ of 6 mg/kg in animals) [2]. Gloriosine is recognized as a toxic component in Gloriosa superba poisoning cases [5] [6] [7], but its specific toxic contributions are difficult to isolate from colchicine's effects.

A direct, quantitative comparison of the systemic toxicity (e.g., LD₅₀, organ-specific toxicity) between purified gloriosine and colchicine in preclinical models is not available in the searched literature. Future research should establish a full safety pharmacology profile for gloriosine.

References

N-deacetyl-N-formylcolchicine mitotic inhibition efficacy vs colchicine

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Gloriosine vs. Colchicine

The table below consolidates key findings on binding, cellular effects, and drug-like properties from recent studies.

Aspect N-deacetyl-N-formylcolchicine (Gloriosine) Colchicine
Structural Difference Formamide group at C-7 on Ring B [1] Acetamide group at C-7 on Ring B [1]
Binding Affinity (In Silico) -7.5 kcal/mol [1] -7.4 kcal/mol [1]
Binding Site Colchicine Binding Site (CBS) on β-tubulin [1] Colchicine Binding Site (CBS) on β-tubulin [1]
Key Binding Interactions Hydrophobic interactions with 14 residues, including βAsn350 and βVal351. No hydrogen bond with αSer178 [1]. Hydrophobic interactions with 13 residues. Forms a hydrogen bond with αSer178 [1].
Cellular Effect (In Vivo) Induces condensed chromosomes in C-metaphase, enlarged nucleus, ~14% mitotic index (vs. 24% control), 63.94% cell viability at low concentration [1]. Well-established mitotic spindle disruption, arresting cells in metaphase [1] [2].
Toxicity Profile (Predicted) Class II toxicity (LD50: 6 mg/kg) [1]. High toxicity, narrow therapeutic window [1] [3].
Drug-Likeness (Lipinski's Rule) Compliant [1]. Compliant [1].

Detailed Experimental Data and Protocols

For researchers aiming to replicate or contextualize these findings, here is a detailed breakdown of the key experiments and their methodologies.

In Silico Molecular Docking

This methodology is used to predict how a small molecule (like gloriosine or colchicine) interacts with a protein target (tubulin) at the atomic level.

  • Objective: To analyze and compare the microtubule-binding affinity and binding pose of gloriosine and colchicine at the Colchicine Binding Site (CBS) [1].
  • Protocol Outline:
    • Protein Preparation: The 3D structure of tubulin (e.g., from a protein data bank) is prepared by adding hydrogen atoms and optimizing side-chain conformations.
    • Ligand Preparation: The 3D structures of gloriosine and colchicine are energy-minimized.
    • Molecular Docking: The ligands are computationally "docked" into the defined CBS. The software generates multiple possible binding conformations (poses).
    • Pose Analysis & Validation: The resulting poses are evaluated using scoring functions (like the binding score in kcal/mol) and validated by overlapping the docked ligand's pose with a co-crystallized colchicine molecule already bound to tubulin. 2D interaction plots (e.g., using Ligplot+) are generated to visualize hydrophobic interactions and hydrogen bonds [1].
In Vivo Mitotic Inhibition and Cytotoxicity

These experiments validate the predicted biological activity in a living system.

  • Objective: To validate the anti-mitotic and anti-proliferative activity of gloriosine observed in silico [1].
  • Protocol Outline:
    • Cell Treatment: Cells (e.g., from a defined cell line) are treated with varying concentrations of gloriosine. A control group is left untreated or treated with a vehicle. Colchicine is often used as a positive control.
    • Mitotic Index Analysis: After a set incubation period, cells are fixed and stained. The mitotic index is calculated as the percentage of cells undergoing mitosis in a population. A decrease indicates mitotic arrest [1].
    • Cell Viability/Proliferation Assay: An assay (e.g., MTS) is performed to determine the percentage of viable cells after treatment. Lower viability indicates higher cytotoxic or anti-proliferative activity [1].
    • Transmission Electron Microscopy (TEM): Treated cells are processed (fixed, dehydrated, embedded, sectioned) and observed under TEM to visualize ultrastructural abnormalities in the nucleus and chromosomes [1].

The experimental workflow for generating this data can be visualized as follows:

Start Start: Research Objective Comp Comparative Analysis Start->Comp InSilico In Silico Docking Comp->InSilico InVivo In Vivo Validation Comp->InVivo Conc Conclusion InSilico->Conc Binding Data InVivo->Conc Efficacy Data

Mechanism of Action and Structural Insights

Both compounds are microtubule-binding agents that act as microtubule-destabilizing agents. They bind to the interface of α and β-tubulin subunits, preventing their polymerization into microtubules. This disruption is critical during cell division (mitosis), as it inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and ultimately triggering apoptosis (cell death) [1] [3].

  • The Role of Ring B Modification: The key difference lies in the substitution on Ring B. The replacement of the methyl group in colchicine's acetamide with a hydrogen in gloriosine's formamide group eliminates a critical hydrogen bond with αSer178. Despite this, the superior binding score of gloriosine suggests the existence of other favorable interactions, potentially involving the two additional hydrophobic binding sites (βAsn350, βVal351), which may compensate for the lack of a hydrogen bond [1].

The mechanism by which these compounds inhibit mitosis is summarized in the pathway below:

Compound Compound Binds to Tubulin Polymerization Inhibits Microtubule Polymerization Compound->Polymerization Spindle Disrupts Mitotic Spindle Formation Polymerization->Spindle Arrest Cell Cycle Arrest at Metaphase Spindle->Arrest Outcome Apoptosis (Cell Death) OR Impaired Cell Division Arrest->Outcome

Implications for Research and Development

The comparative data suggests several key considerations for drug development professionals:

  • Promising CBSI Candidate: Gloriosine demonstrates strong binding affinity and potent anti-mitotic activity, positioning it as a viable colchicine alternative for cytological research and potential clinical development [1].
  • Toxicity Considerations: While gloriosine is predicted to be toxic (Class II), its distinct binding mode may offer a different side effect profile compared to colchicine. Further toxicological studies are necessary to fully understand its therapeutic window [1].
  • Overcoming Limitations: The search for novel Colchicine Binding Site Inhibitors (CBSIs) like gloriosine is driven by the need to overcome the narrow therapeutic window and drug resistance associated with traditional microtubule-targeting agents [3] [4].
  • Metabolism: Researchers should note that the primary metabolic pathway for gloriosine is cytochrome P450-dependent O-demethylation, predominantly at position 2 of the aromatic ring A [5].

References

N-deacetyl-N-formylcolchicine structural analogs activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison of Colchicine and Its Analogs

The following table summarizes the key experimental data for colchicine, N-deacetyl-N-formylcolchicine, and other relevant analogs, focusing on microtubule binding and cytotoxic activity.

Compound Name Structural Feature Tubulin Binding Affinity (Binding Score) Cytotoxic Activity (IC50 in μM) Key Experimental Findings
Colchicine Reference compound -7.4 kcal/mol [1] Varies by cell line (e.g., 25.3 μM in MDA MB-231) [2] Binds β-tubulin at the colchicine binding site (CBS), inhibits microtubule polymerization, arrests cell cycle at G2/M phase [1] [3] [2].
This compound (Gloriosine) Formamide group at C-7 of Ring B [1] -7.5 kcal/mol [1] 63.94% cell viability at 0.0004 mg/mL (~0.74 μM) [1] >85% binding overlap with colchicine at CBS; induces C-metaphase, condensed chromosomes; 14% mitotic index (vs. 24% control) [1].
Thiocolchicine Thiomethyl group at C-10 of Ring C [2] N/A Varies by cell line (e.g., 39 μM in SF268) [2] Often more active than colchicine; scaffold for highly active derivatives [2].
N-deacetylthiocolchicine Combination of deacetylated C-7 and thiomethyl C-10 [3] N/A Demonstrated significant anticancer activity in derivatives [3] Serves as a precursor for novel derivatives with enhanced activity [3].

Detailed Experimental Protocols

The data in the table above is derived from specific, robust experimental methods. Here are the detailed protocols for the key studies cited.

In Silico Molecular Docking (for Binding Affinity)

This protocol was used to determine the binding scores and interactions for colchicine and this compound [1].

  • Objective: To analyze and compare the microtubule-binding affinity of gloriosine and colchicine at the colchicine binding site (CBS) on β-tubulin.
  • Procedure:
    • Protein and Ligand Preparation: The 3D structure of tubulin was obtained from a protein data bank. The structures of colchicine and gloriosine were prepared for docking.
    • Docking Simulation: Molecular docking experiments were performed using docking software. The binding site was defined around the known CBS.
    • Binding Pose Analysis: The binding pose of the docked gloriosine was validated by overlapping it with the pose of co-crystallized colchicine.
    • Interaction Plotting: Two-dimensional (2D) interaction diagrams were generated using Ligplot+ software to visualize and quantify hydrophobic interactions and hydrogen bonds between the ligands and tubulin amino acids.
  • Key Metric: The binding score (in kcal/mol) indicates the strength of the interaction, with more negative values representing stronger binding.
In Vivo Anti-Proliferative and Cytological Assay

This protocol describes the in vivo validation of gloriosine's anti-mitotic activity [1].

  • Objective: To validate the anti-mitotic and anti-proliferative activity of gloriosine observed in silico.
  • Procedure:
    • Treatment: Cells or biological systems were treated with a low concentration of gloriosine (0.0004 mg/mL).
    • Cell Viability Assay: A cell viability assay (e.g., MTT) was performed to determine the anti-proliferative activity, reported as the percentage of viable cells compared to an untreated control.
    • Mitotic Index Calculation: Slides of treated cells were prepared and stained. The mitotic index was calculated as the percentage of cells undergoing mitosis in the treated group versus the control group.
    • Transmission Electron Microscopy (TEM): Treated cells were processed and examined under TEM to observe ultrastructural abnormalities in cell division, such as chromosome condensation and nuclear enlargement.
  • Key Metrics: Percentage of cell viability and mitotic index.

Mechanism of Action: Microtubule Disruption Pathway

The compounds compared above share a common mechanism of action. The following diagram illustrates the pathway through which they disrupt cell division.

G A Administered Compound (Colchicine or Analog) B Binds β-tubulin at the Colchicine Binding Site (CBS) A->B C Induces Conformational Change in αβ-tubulin dimer B->C D Inhibition of Microtubule Polymerization C->D E Mitotic Spindle Fails to Form D->E F Cell Cycle Arrest at G2/M Phase E->F G Abnormal Chromosome Segregation F->G F->G Leads to H Induction of Apoptosis (Programmed Cell Death) G->H

Key Insights for Researchers

  • Focus on Ring B: The high activity of this compound highlights that modifications to the acetamide group on Ring B are a promising strategy for developing new analogs, potentially offering different binding kinetics and metabolic profiles [1] [3].
  • Synergistic Modifications: Many potent derivatives involve dual modifications. For instance, using N-deacetylthiocolchicine as a core structure allows for simultaneous optimization at C-7 and C-10, which has yielded compounds with significant anticancer activity [3].
  • Consider Nanoformulations: To overcome the common challenges of toxicity and narrow therapeutic windows associated with colchicinoids, recent research explores encapsulating them in nanoparticles. This approach can improve drug delivery to tumor sites and enhance the therapeutic index [3].

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

385.15253745 Da

Monoisotopic Mass

385.15253745 Da

Heavy Atom Count

28

Appearance

Beige to Orange Solid

Melting Point

255-258°C (dec.)

UNII

U02803H7OJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

7411-12-3

Wikipedia

Gloriosine

Dates

Last modified: 08-15-2023

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